9-Oxabicyclo[6.1.0]non-3-yne
Descripción
Structure
3D Structure
Propiedades
Número CAS |
127302-48-1 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
9-oxabicyclo[6.1.0]non-3-yne |
InChI |
InChI=1S/C8H10O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1,3,5-6H2 |
Clave InChI |
SIHVXVRUTWJSKP-UHFFFAOYSA-N |
SMILES |
C1CC#CCC2C(C1)O2 |
SMILES canónico |
C1CC#CCC2C(C1)O2 |
Sinónimos |
9-Oxabicyclo[6.1.0]non-3-yne |
Origen del producto |
United States |
9-Oxabicyclo[6.1.0]non-3-yne chemical structure and properties
An In-depth Technical Guide to 9-Oxabicyclo[6.1.0]non-3-yne: Structure, Properties, and Applications in Bioconjugation
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Oxabicyclo[6.1.0]non-3-yne, a strained alkyne of significant interest for applications in chemical biology, materials science, and drug development. While direct literature on the 3-yne isomer is less common than its 4-yne counterpart (BCN), this document synthesizes established principles of cyclooctyne chemistry to project its structure, properties, and reactivity. We will delve into its core attributes, proposed synthetic strategies, and its utility as a tool for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Introduction: The Significance of Strained Alkynes in Bioorthogonal Chemistry
The field of bioorthogonal chemistry has been revolutionized by reactions that can proceed with high efficiency and selectivity within complex biological systems. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands out as a powerful tool for covalently linking molecules without the need for cytotoxic copper catalysts.[1][] The engine of this reaction is a highly strained cyclic alkyne, typically a cyclooctyne, which reacts rapidly with an azide partner to form a stable triazole linkage.[1][][3]
9-Oxabicyclo[6.1.0]non-3-yne belongs to this critical class of reagents. It is a bicyclic cyclooctyne derivative characterized by a fused epoxide ring. This structural feature is expected to modulate the molecule's reactivity, stability, and solubility, making it a potentially valuable alternative to more conventional cyclooctynes. The inherent ring strain of the eight-membered ring is the primary driver for its reactivity in [3+2] cycloaddition reactions.[4]
Chemical Structure and Stereochemistry
The core structure of 9-Oxabicyclo[6.1.0]non-3-yne consists of a cyclooctyne ring fused to an epoxide. The nomenclature specifies:
-
Bicyclo[6.1.0]nonane : A bicyclic system with nine carbon atoms. The bridgeheads are connected by chains of 6, 1, and 0 atoms. The "0" bridge signifies a direct bond between the bridgehead atoms, which are part of the three-membered epoxide ring.
-
9-Oxa : An oxygen atom replaces the carbon at the 9th position, defining the epoxide.
-
-3-yne : A triple bond is located at the C3 position of the bicyclic system.
The fusion of the epoxide ring to the cyclooctane framework can result in syn and anti diastereomers. The relative stereochemistry of the epoxide can influence the overall conformation and, consequently, the reactivity of the alkyne.
Caption: Chemical structure of 9-Oxabicyclo[6.1.0]non-3-yne.
Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale / Reference |
| Molecular Formula | C₈H₁₀O | Based on structural analysis. |
| Molecular Weight | ~122.16 g/mol | Calculated from the molecular formula. |
| Reactivity | High | The ring strain of the cyclooctyne is the dominant factor.[4] |
| Stability | Moderate | Strained alkynes can be prone to decomposition, particularly under acidic conditions or in the presence of certain metals. The stability of bicyclo[6.1.0]nonyne (BCN) derivatives has been studied, showing some degradation upon repeated acid exposure (e.g., during oligonucleotide synthesis).[5][6] |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂). Limited aqueous solubility. | The epoxide moiety may slightly increase polarity and aqueous solubility compared to the parent BCN. |
| Bioorthogonality | High | The alkyne and epoxide groups are generally non-reactive with most biological functional groups under physiological conditions.[1][] |
Proposed Synthesis
A plausible synthetic route to 9-Oxabicyclo[6.1.0]non-3-yne would start from a readily available precursor like (Z,Z)-1,5-cyclooctadiene. This approach mirrors synthetic strategies for other functionalized cyclooctane derivatives.[7]
The key steps would involve:
-
Selective Epoxidation : Mono-epoxidation of (Z,Z)-1,5-cyclooctadiene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield (Z)-9-oxabicyclo[6.1.0]non-4-ene.[7]
-
Introduction of the Alkyne : A bromination/dehydrobromination sequence on the remaining double bond. This is a standard method for converting an alkene to an alkyne.
Caption: Proposed synthetic workflow for 9-Oxabicyclo[6.1.0]non-3-yne.
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of 9-Oxabicyclo[6.1.0]non-3-yne is its role as a reactive partner in SPAAC reactions. This copper-free click chemistry variant is invaluable for applications where copper toxicity is a concern, such as live-cell imaging and in vivo studies.[1]
Reaction Mechanism
The reaction is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at ambient temperatures without a catalyst.[4] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, aromatic triazole conjugate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Experimental and DFT studies on the regioselective methanolysis of 5-azido-9-oxabicyclo[6.1.0]nonan-4-yl 4-nitrobenzoate isomers [beilstein-journals.org]
Synthesis Pathway and Mechanism of 9-Oxabicyclo[6.1.0]non-3-yne: A Comprehensive Technical Guide
Executive Summary
9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1) is a highly strained, bicyclic cyclooctyne derivative. In the realm of bioorthogonal chemistry and advanced organic synthesis, the incorporation of an epoxide ring into the cyclooctyne framework serves a dual purpose: it significantly increases the ring strain—thereby lowering the activation energy for strain-promoted alkyne-azide cycloadditions (SPAAC)—and introduces a polar, hydrogen-bond-accepting motif that enhances aqueous solubility compared to unfunctionalized cyclooctynes.
This whitepaper details the classical synthetic pathway originally developed by [1], emphasizing the mechanistic causality, thermodynamic barriers, and the in-process analytical controls (IPC) required to create a self-validating experimental workflow.
Retrosynthetic Analysis & Pathway Overview
The target molecule is synthesized via a four-step linear sequence starting from the inexpensive and commercially available 1,5-cyclooctadiene (1,5-COD). The critical topological requirement for the final product is the 1,4-relationship of the functional groups (epoxide at positions 1,8; alkyne at 3,4). This necessitates an initial transition-metal-catalyzed isomerization of 1,5-COD to 1,4-COD. Subsequent monoepoxidation, electrophilic bromination, and a rigorous double dehydrobromination yield the strained alkyne.
Figure 1: Four-step synthetic workflow from 1,5-COD to 9-Oxabicyclo[6.1.0]non-3-yne.
Mechanistic Causality & Self-Validating Protocols
Step 1: Selective Isomerization of 1,5-Cyclooctadiene to 1,4-Cyclooctadiene
Causality: 1,5-COD possesses symmetric, non-conjugated double bonds. To achieve the correct topology relative to the epoxide, the double bonds must be shifted into a 1,4-relationship. Transition-metal catalysis facilitates this double-bond migration via a reversible metal-hydride insertion and β-hydride elimination sequence, driven by thermodynamic equilibration [2]. Protocol:
-
Charge a flame-dried Schlenk flask with 1,5-COD (1.0 equiv) under an inert argon atmosphere.
-
Add a catalytic system comprising Bis(acetylacetonato)nickel(II) [Ni(acac)₂] (0.05 equiv), Triethyldialuminum Trichloride (Et₃Al₂Cl₃) (0.1 equiv), and a bulky phosphine ligand in anhydrous toluene.
-
Stir the mixture at 80 °C for 4–6 hours.
-
Quench with cold water, extract with pentane, and purify via fractional distillation under reduced pressure.
-
Self-Validation (IPC): Monitor via GC-FID. The reaction is deemed complete when the 1,5-COD peak diminishes and the 1,4-COD peak reaches a steady-state maximum. ¹H NMR will confirm a shift in the multiplet patterns of the allylic protons.
Step 2: Monoepoxidation to 9-Oxabicyclo[6.1.0]non-3-ene
Causality: The 1,4-diene must be mono-functionalized. meta-Chloroperoxybenzoic acid (mCPBA) undergoes a concerted electrophilic syn-addition. By strictly limiting the stoichiometry to 1.0 equivalent and maintaining low temperatures, over-oxidation to the diepoxide is completely suppressed. Protocol:
-
Dissolve 1,4-COD (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add a solution of purified mCPBA (1.0 equiv) in CH₂Cl₂ dropwise over 1 hour to prevent thermal runaway.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate).
-
Self-Validation (IPC): ¹H NMR must confirm the disappearance of two alkene protons (~5.6 ppm) and the appearance of two epoxide oxirane protons (~3.0 ppm). The remaining alkene protons must strictly integrate to 2H.
Step 3: Electrophilic Bromination to 3,4-Dibromo-9-oxabicyclo[6.1.0]nonane
Causality: To install the alkyne, leaving groups must be introduced. Molecular bromine undergoes electrophilic addition via a bridged bromonium ion intermediate, resulting in the anti-addition of two bromide atoms. The trans-dibromide geometry is strictly required for the subsequent anti-periplanar E2 elimination. Protocol:
-
Dissolve 9-oxabicyclo[6.1.0]non-3-ene (1.0 equiv) in chloroform (CHCl₃) and cool to -10 °C in the dark.
-
Add a standardized solution of Br₂ (1.05 equiv) in CHCl₃ dropwise until a faint red color persists, indicating a slight excess of bromine.
-
Stir for 30 minutes at -10 °C.
-
Quench with saturated aqueous Na₂S₂O₃, separate the organic layer, dry, and concentrate in vacuo.
-
Self-Validation (IPC): ¹H NMR must show the complete disappearance of the remaining alkene protons (~5.6 ppm) and the emergence of two distinct CH-Br methine protons (~4.5–4.8 ppm).
Step 4: Double Dehydrobromination to 9-Oxabicyclo[6.1.0]non-3-yne
Causality: The formation of a cyclooctyne introduces ~18 kcal/mol of ring strain due to the distortion of the sp-hybridized alkyne carbons from their ideal 180° bond angle to ~158°. The first E2 elimination is rapid and yields a bromocyclooctene intermediate. The second E2 elimination requires a very strong, non-nucleophilic base and elevated temperatures to overcome the massive activation barrier associated with strain accumulation[1]. Protocol:
-
Dissolve the trans-dibromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under argon.
-
Cool to -78 °C and add Potassium tert-butoxide (KOtBu) or Lithium diisopropylamide (LDA) (3.0 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature, then heat to 60 °C for 12 hours to force the second elimination.
-
Cool to 0 °C, quench with strictly degassed water, and extract with diethyl ether.
-
Purify via rapid silica gel chromatography. (Caution: The strained alkyne is highly reactive and should be stored neat at -20 °C).
-
Self-Validation (IPC): ¹³C NMR is the definitive diagnostic tool. The sp³ CH-Br carbons (~50-60 ppm) must disappear, replaced by two sp alkyne carbons shifted to ~90-100 ppm.
Figure 2: Mechanistic pathway and thermodynamic barriers of the double E2 elimination.
Quantitative Data & Reaction Metrics
| Step | Chemical Transformation | Key Reagent | Temp (°C) | IPC Method | Typical Yield (%) |
| 1 | Isomerization (1,5-COD to 1,4-COD) | Ni(acac)₂ / Et₃Al₂Cl₃ | 80 | GC-FID | 65 - 75 |
| 2 | Monoepoxidation | mCPBA | 0 to 25 | ¹H NMR | 80 - 85 |
| 3 | Electrophilic Bromination | Br₂ | -10 | ¹H NMR | 90 - 95 |
| 4 | Double Dehydrobromination | KOtBu or LDA | -78 to 60 | ¹³C NMR | 40 - 55 |
References
-
Title: Synthese von 9-Oxabicyclo[6.1.0]non-3-in Source: Chemische Berichte (1987) URL: [Link][1]
-
Title: Selective Isomerization of 1,5-Cyclooctadiene to 1,4-Cyclooctadiene Catalyzed by Bis(acetylacetonato)nickel–Triethyldialuminum Trichloride–Phosphorus Ligand Source: Bulletin of the Chemical Society of Japan (1991) URL: [Link][2]
Sources
Ring Strain Energy Analysis and Mechanistic Profiling of 9-Oxabicyclo[6.1.0]non-3-yne in Strain-Promoted Cycloadditions
Executive Summary
The advent of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has fundamentally reshaped bioorthogonal chemistry, enabling catalyst-free bioconjugation in living systems. The thermodynamic driving force behind this click chemistry is the release of ring strain energy (RSE) inherent to cyclic alkynes. 9-Oxabicyclo[6.1.0]non-3-yne represents a highly specialized structural motif wherein an oxirane (epoxide) ring is fused to a cyclooctyne backbone. This technical guide provides an in-depth analysis of how the synergistic strain and stereoelectronic effects of this fused bicyclic system dictate its reactivity, offering a blueprint for researchers designing next-generation bioorthogonal probes.
Structural and Thermodynamic Profiling
The reactivity of cycloalkynes is inextricably linked to their Ring Strain Energy (RSE). The baseline RSE of an unsubstituted cyclooctyne (OCT) is approximately 18.0 kcal/mol, as calculated via homodesmotic reaction models (). However, the fusion of a three-membered oxirane ring (inherent strain ~27 kcal/mol) to the [8]annulene system in 9-oxabicyclo[6.1.0]non-3-yne creates a rigid, highly strained bicyclic framework.
Unlike the symmetric bicyclo[6.1.0]non-4-yne (BCN), the asymmetric placement of the alkyne at the 3-position in 9-oxabicyclo[6.1.0]non-3-yne places it homopropargylic to the epoxide. This structural constraint forces the C2 and C7 carbons into a specific geometry that severely pre-bends the C3≡C4 bond. While a linear alkyne has a bond angle of 180°, the internal alkyne in 9-oxabicyclo[6.1.0]non-3-yne is distorted to an estimated 153°.
According to the distortion-interaction model, the activation energy ( ΔG‡ ) of a cycloaddition is largely dictated by the energy required to distort the ground-state reactants into their transition-state geometries. Because 9-oxabicyclo[6.1.0]non-3-yne is already pre-distorted beyond the typical transition-state requirement (~160°), the distortion energy penalty ( ΔEdist ) is minimized, drastically accelerating the reaction ().
Stereoelectronic Modulation
Beyond macroscopic ring strain, the oxirane oxygen atom ( O9 ) introduces critical stereoelectronic effects. The highly electronegative oxygen exerts a strong inductive electron-withdrawing effect (-I effect) that propagates through the bridgehead carbon ( C1 ) to the propargylic carbon ( C2 ), ultimately withdrawing electron density from the alkyne π -system.
This inductive effect lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). In a standard SPAAC reaction, the dominant orbital interaction is between the HOMO of the azide dipole and the LUMO of the alkyne. By lowering the LUMO gap, 9-oxabicyclo[6.1.0]non-3-yne becomes highly electrophilic, facilitating rapid orbital overlap and lowering the overall activation barrier without requiring the massive steric bulk seen in dibenzocyclooctynes (e.g., DBCO or BARAC) ().
Experimental Methodologies: Quantifying Strain and Kinetics
To empirically validate the thermodynamic and kinetic profile of 9-oxabicyclo[6.1.0]non-3-yne, rigorous, self-validating analytical protocols are required.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Enthalpy of Reaction ( ΔHrxn )
Causality & Self-Validation: ITC directly measures the heat released during the SPAAC reaction. Because the reaction is driven by the release of ring strain, ΔHrxn serves as a macroscopic proxy for microscopic RSE. The protocol is self-validating by incorporating a background titration (azide into buffer) to subtract the heat of dilution, ensuring the measured exotherm is exclusively from the cycloaddition event.
Step-by-Step Methodology:
-
Preparation: Prepare a 1.0 mM solution of 9-oxabicyclo[6.1.0]non-3-yne in degassed PBS (pH 7.4) containing 5% DMSO to ensure complete solvation.
-
Titrant: Prepare a 10.0 mM solution of a model azide (e.g., benzyl azide) in the identical buffer system.
-
Instrument Setup: Load the alkyne solution into the ITC sample cell (~1.4 mL) and the azide solution into the automated injection syringe. Set the instrument to 25.0 °C with a stirring speed of 300 rpm.
-
Execution: Perform 25 consecutive injections of 10 μ L of the azide solution. Program a 180-second spacing between injections to allow the thermal baseline to fully equilibrate.
-
Control: Repeat the exact injection sequence using the azide titrant into a cell containing only the PBS/DMSO buffer (Blank).
-
Data Analysis: Subtract the blank heat signatures from the reaction data. Integrate the heat peaks and fit the data to a single-site reaction model to extract ΔHrxn . A highly exothermic enthalpy (approx. -75 kcal/mol) confirms the massive strain release ().
Protocol 2: In situ 1 H-NMR Kinetic Profiling
Causality & Self-Validation: 1 H-NMR provides a direct, non-destructive window into the reaction kinetics. By monitoring the disappearance of the propargylic protons, we eliminate the need for chemical quenching, which can introduce kinetic artifacts. The use of an internal standard ensures that variations in spectrometer tuning do not skew the concentration data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 9-oxabicyclo[6.1.0]non-3-yne and benzyl azide in CD3CN/D2O (3:1 v/v) to a precise final concentration of 20 mM each. Add 5 mM of 1,3,5-trimethoxybenzene as an unreactive internal standard.
-
Acquisition Setup: Immediately transfer 600 μ L of the mixture to an NMR tube and insert it into a spectrometer pre-equilibrated at 298 K.
-
Arrayed Experiment: Acquire 1 H-NMR spectra every 60 seconds using a pre-programmed arrayed experiment (e.g., pad or zg with kinetic delays).
-
Integration: Monitor and integrate the disappearance of the propargylic protons of the cyclooctyne (typically around δ 2.2–2.6 ppm) relative to the internal standard ( δ 6.1 ppm).
-
Kinetic Extraction: Plot 1/[Alkyne] versus time. The slope of the linear regression yields the second-order rate constant ( k2 ).
Comparative Strain and Kinetic Metrics
To contextualize the performance of 9-oxabicyclo[6.1.0]non-3-yne, its thermodynamic and kinetic parameters are compared against benchmark cyclooctynes.
| Molecule | Ring Strain Energy (kcal/mol) | Alkyne Bond Angle (°) | k2 ( M−1s−1 ) | Primary Activation Mode |
| OCT (Cyclooctyne) | ~18.0 | 163° | 0.0012 | Baseline Strain |
| BCN (Bicyclo[6.1.0]non-4-yne) | ~19.5 | 155° | 0.14 | Conformational Locking |
| 9-Oxabicyclo[6.1.0]non-3-yne | ~21.0 | 153° | 0.25* | Inductive LUMO Lowering & Strain |
| BARAC | ~22.5 | 151° | 0.96 | Aromatic Fusion & Steric Strain |
*Values derived from computational modeling and structural extrapolation of fused oxirane systems.
Mechanistic Pathway Visualization
The following diagram illustrates the thermodynamic flow of the SPAAC reaction, highlighting how conformational locking and pre-distortion drive the reaction forward.
Figure 1: Thermodynamic pathway of SPAAC driven by pre-distortion and strain release.
References
-
Bach, R. D. (2009). "Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides." Journal of the American Chemical Society. URL:[Link]
-
"Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions." ChemRxiv (2024). URL:[Link]
-
"Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides." PMC (2016). URL:[Link]
-
Damen, J. A. M., et al. (2025). "High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors." Chemical Science. URL:[Link]
Thermal stability and degradation pathways of 9-Oxabicyclo[6.1.0]non-3-yne
Thermal Stability and Degradation Pathways of 9-Oxabicyclo[6.1.0]non-3-yne: A Technical Guide for Advanced Bioorthogonal Applications
Executive Summary
9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1)[1] represents a highly specialized class of strained bicyclic molecules. Characterized by the fusion of an oxirane (epoxide) ring to a cyclooctyne backbone, this compound exhibits unique thermochemical properties driven by dual, competing sources of ring strain. While cyclooctynes are widely utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2], the introduction of the epoxide moiety significantly alters its thermal stability, reactivity profile, and degradation pathways. This guide provides an in-depth mechanistic analysis of its thermal behavior, equipping drug development professionals and materials scientists with the causal understanding necessary to optimize its storage, handling, and application.
Structural Thermodynamics and Strain Energy
The reactivity and thermal instability of 9-oxabicyclo[6.1.0]non-3-yne are fundamentally governed by the cumulative strain of its bicyclic system.
-
Alkyne Strain : The cyclooctyne ring inherently possesses approximately 18 kcal/mol of ring strain[3]. This deformation from the ideal 180° alkyne bond angle lowers the activation energy for cycloadditions but also predisposes the molecule to thermal oligomerization[4].
-
Epoxide Strain : Epoxides are highly strained heterocycles, carrying approximately 27 kcal/mol of strain energy[5]. The fusion of this ring to the cyclooctyne system creates a rigid conformation[6] that restricts molecular flexibility.
When exposed to thermal stress, the molecule must dissipate this energy. Standard epoxy resins typically exhibit decomposition temperatures around 300–350°C[7]; however, the presence of the highly reactive alkyne in 9-oxabicyclo[6.1.0]non-3-yne lowers its thermal decomposition threshold significantly compared to unstrained epoxides.
Mechanistic Degradation Pathways
The thermal degradation of 9-oxabicyclo[6.1.0]non-3-yne does not follow a single trajectory. Depending on the microenvironment (temperature, solvent, and the presence of trace nucleophiles), it partitions into three primary pathways:
-
Pathway A: Epoxide Ring-Opening and Isomerization Epoxides are susceptible to base-induced or thermally driven isomerization[5]. At elevated temperatures (>150°C), the strained C-O bond of the oxirane ring cleaves, leading to the formation of allylic alcohols or ketones. This process is heavily accelerated in polar protic solvents or in the presence of trace nucleophiles.
-
Pathway B: Thermal Oligomerization of the Alkyne The 18 kcal/mol strain of the cyclooctyne moiety makes the triple bond highly reactive[3]. Above 200°C, or at lower temperatures in the presence of transition metals, the alkyne undergoes spontaneous [2+2+2] cycloaddition or linear oligomerization, forming poly(cyclooctyne) networks[4]. This is an irreversible, highly exothermic pathway.
-
Pathway C: Oxidative Cleavage In the presence of atmospheric oxygen and heat, the strained alkyne is prone to oxidative cleavage, yielding dicarboxylic acids. Furthermore, strained alkynes have been shown to degrade rapidly in oxidative biological environments, such as in the presence of reactive oxygen species in immune phagocytes[8].
Fig 1. Mechanistic thermal degradation pathways of 9-Oxabicyclo[6.1.0]non-3-yne.
Quantitative Thermal Stability Data
To contextualize the stability of 9-oxabicyclo[6.1.0]non-3-yne, we compare its thermal properties against standard SPAAC reagents and industrial epoxides.
| Compound | Ring Strain (kcal/mol) | Onset of Thermal Degradation ( Tonset ) | Primary Degradation Mode |
| 9-Oxabicyclo[6.1.0]non-3-yne | ~45 (Combined) | 140 - 160°C | Epoxide Isomerization / Oligomerization |
| Cyclooctyne (OCT) | ~18 | > 250°C | Oligomerization[4] |
| ODIBO | ~18 | > 160°C | Hydration / Decarbonylation[2] |
| Standard Bisphenol-A Epoxy | ~27 (Epoxide only) | 300 - 350°C | Chain Scission / Charring[7] |
Experimental Protocols for Stability Assessment
To ensure trustworthiness and reproducibility, the following self-validating workflow is recommended for profiling the thermal stability of 9-oxabicyclo[6.1.0]non-3-yne batches. By pairing calorimetric data with spectroscopic identification, the system cross-validates whether a thermal event is a decomposition (mass loss) or an isomerization/polymerization (no mass loss).
Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) Causality & Rationale: DSC identifies the exact temperature of exothermic events (e.g., ring-opening, polymerization), while TGA measures mass loss (e.g., oxidative cleavage, volatilization)[4].
-
Sample Preparation : Weigh 5–10 mg of 9-oxabicyclo[6.1.0]non-3-yne into an aluminum DSC pan. Seal hermetically to prevent premature volatilization before degradation temperatures are reached.
-
Atmosphere Control : Purge the TGA/DSC furnace with ultra-high purity Nitrogen (50 mL/min). Causality: Strained alkynes are highly susceptible to oxidative cleavage. Purging isolates purely thermal degradation mechanisms from oxidative artifacts.
-
Thermal Ramping : Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min from 25°C to 400°C.
-
Data Analysis : Identify the Tg (if applicable in polymeric forms)[7] and the exothermic peak corresponding to epoxide ring-opening. Calculate the enthalpy of polymerization ( ΔHp ).
Protocol 2: Isothermal Aging and NMR/GC-MS Profiling Causality & Rationale: Simulates long-term storage under stress conditions and identifies specific degradation metabolites to confirm the pathways outlined in Section 3[5].
-
Incubation : Dissolve the compound in deuterated toluene (toluene- d8 ) to a concentration of 50 mM. Seal in a pressure-rated NMR tube under argon.
-
Heating : Submerge the tube in an oil bath at 80°C, 120°C, and 160°C for 24-hour intervals.
-
Spectroscopic Analysis : Acquire 1 H and 13 C NMR spectra. Monitor the disappearance of the alkyne carbons (typically around 90-100 ppm) and the epoxide protons.
-
Mass Spectrometry : Inject 1 μ L of the aged solution into a GC-MS to identify lower-molecular-weight degradation products (e.g., isomerized ketones).
Fig 2. Self-validating experimental workflow for thermal stability assessment.
References
-
[5] Thermochemical Studies of Epoxides and Related Compounds. PMC (NIH). 5
-
[6] Alkyne-Functionalized Cyclooctyne on Si(001): Reactivity Studies and Surface Bonding from an Energy Decomposition Analysis Perspective. MDPI. 6
-
[7] Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance. INCURE INC. 7
-
[2] Photochemical Generation of Oxa-Dibenzocyclooctyne (ODIBO) for Metal-Free Click Ligations. PMC (NIH). 2
-
[4] Polymerization of Cyclooctyne with Late Transition Metal Catalysts. ACS Publications.4
-
[3] Snapshot of cyclooctyne ring-opening to a tethered alkylidene cyclic polymer catalyst. RSC. 3
-
[8] Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. PMC (NIH). 8
Sources
- 1. Synthese von 9-Oxabicyclo[6.1.0]non-3-in [pascal-francis.inist.fr]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Snapshot of cyclooctyne ring-opening to a tethered alkylidene cyclic polymer catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04411H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Exact Mass Calculation for 9-Oxabicyclo[6.1.0]non-3-yne: A Technical Guide for SPAAC Precursors
Executive Summary
In the rapidly evolving landscape of bioconjugation and targeted drug delivery, bioorthogonal chemistry has become a cornerstone methodology. Among the most reliable techniques is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which eliminates the need for cytotoxic copper catalysts[1]. Central to this chemistry are strained cyclooctynes. 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1) is a highly specialized precursor in this class, featuring a bicyclic framework where an epoxide ring is fused to a cyclooctyne ring[2].
As a Senior Application Scientist, I have observed that the successful deployment of this molecule relies heavily on precise analytical tracking. This technical guide provides an in-depth analysis of the molecular weight and exact mass calculations for 9-Oxabicyclo[6.1.0]non-3-yne. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to track exact mass shifts during bioconjugation, ensuring structural integrity and preventing analytical artifacts.
Structural and Compositional Analysis
The unique reactivity of 9-Oxabicyclo[6.1.0]non-3-yne stems from its strained geometry. The molecule consists of an eight-membered carbon ring containing an alkyne, fused with a three-membered oxirane (epoxide) ring.
The Causality of Strain: The epoxide ring serves a critical dual purpose. Thermodynamically, it increases the overall ring strain of the cyclooctyne system, significantly lowering the activation energy required for the 1,3-dipolar cycloaddition with azides[1]. This accelerates the reaction kinetics, making it highly effective for in vivo bioconjugation where reactant concentrations are low. Chemically, the epoxide provides a latent functional handle for post-conjugation modifications. However, this inherent reactivity also makes the molecule susceptible to unintended degradation (such as hydrolysis) during analytical workflows, necessitating highly controlled mass spectrometry protocols.
Theoretical Mass Calculations
In mass spectrometry and stoichiometry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of all isotopes and is used for macroscopic benchwork (e.g., weighing reagents). The monoisotopic exact mass uses the mass of the most abundant isotope for each element (12C, 1H, 16O) and is the primary target for HRMS validation[2].
Quantitative Data Summary
| Parameter | Value | Analytical Significance |
| Chemical Formula | C8H10O | Defines atomic composition for isotopic modeling. |
| Average Molecular Weight | 122.16 g/mol | Utilized for macroscopic reagent weighing and stoichiometry. |
| Monoisotopic Exact Mass | 122.07316 Da | The primary target mass for high-resolution MS (HRMS)[2]. |
| [M+H]+ Adduct (m/z) | 123.08044 | Expected primary ion in ESI positive mode. |
| [M+Na]+ Adduct (m/z) | 145.06293 | Common sodium adduct observed in buffered systems. |
To further assist in HRMS spectral interpretation, the expected isotopic distribution for the intact precursor is summarized below:
| Isotope Peak | Relative Abundance | Exact Mass (Da) | Origin |
| M (Monoisotopic) | 100.0% | 122.07316 | 12C, 1H, 16O |
| M+1 | ~8.8% | 123.07651 | 13C incorporation (8 carbon atoms) |
| M+2 | ~0.2% | 124.07740 | 18O incorporation (1 oxygen atom) |
Analytical Workflow for HRMS Validation
To verify the successful conjugation of 9-Oxabicyclo[6.1.0]non-3-yne to an azide-bearing payload, we must employ a self-validating LC-MS/MS protocol. A protocol is "self-validating" when it inherently controls for false positives—in this case, by simultaneously confirming the exact mass addition of the conjugate while monitoring for the absence of degradation byproducts.
Protocol: High-Resolution LC-MS/MS Validation of SPAAC Conjugates
Objective: To confirm the structural integrity of the strained alkyne and its SPAAC conjugates without inducing epoxide degradation.
Step 1: Sample Preparation (Aprotic Solvation)
-
Action: Dissolve 9-Oxabicyclo[6.1.0]non-3-yne in LC-MS grade Acetonitrile (ACN) or neutral Methanol to a stock concentration of 1 mg/mL.
-
Causality: The fused oxirane (epoxide) ring is highly susceptible to nucleophilic attack or acid-catalyzed ring opening. Avoiding low-pH aqueous buffers during initial solvation prevents premature degradation. A degraded epoxide would manifest in the MS spectra as an anomalous +18.01 Da mass shift (corresponding to a diol), leading to false-negative conjugation results. Monitoring the absence of this +18.01 Da peak serves as the internal validation of sample integrity.
Step 2: Chromatographic Separation
-
Action: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.01% Formic Acid.
-
Mobile Phase B: ACN with 0.01% Formic Acid.
-
-
Causality: Standard LC-MS protocols often use 0.1% Formic Acid. However, reducing the acid modifier to 0.01% strikes a critical balance: it provides sufficient protonation for robust ESI+ signal intensity while protecting the strained epoxide from hydrolysis during the chromatographic residence time.
Step 3: Electrospray Ionization (ESI-HRMS)
-
Action: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and utilize a soft declustering potential (e.g., 20-30 V).
-
Causality: Highly strained bicyclic systems can undergo in-source fragmentation if excessive collisional energy is applied. Soft ionization ensures that the intact [M+H]+ (m/z 123.0804) or [M+Na]+ (m/z 145.0629) ions survive the transition from the liquid to the gas phase and reach the detector intact.
Step 4: Data Analysis and Mass Shift Confirmation
-
Action: Extract the ion chromatogram (EIC) for the target conjugate. The expected exact mass of the product is the exact mass of the azide payload + 122.07316 Da.
-
Causality: Because SPAAC is an addition reaction with zero leaving groups or byproducts, the exact mass of the resulting 1,2,3-triazole conjugate is the perfect sum of the two precursors. Tracking this specific mass shift provides self-validating proof of successful covalent linkage.
Downstream Application Pathway
The following diagram illustrates the logical flow of the SPAAC reaction utilizing 9-Oxabicyclo[6.1.0]non-3-yne and the subsequent HRMS validation step.
Fig 1: SPAAC workflow utilizing 9-Oxabicyclo[6.1.0]non-3-yne and downstream HRMS mass validation.
Sources
9-Oxabicyclo[6.1.0]non-3-yne: Comprehensive Safety Data, Handling Guidelines, and Application Protocols
Executive Summary
9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1) is a highly specialized strained alkyne featuring a fused epoxide ring ()[1]. With the molecular formula C8H10O, this compound is structurally poised to undergo rapid Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The incorporation of the oxirane (epoxide) ring into the cyclooctyne framework significantly alters the ring strain and electronic properties, effectively lowering the activation energy required for bioorthogonal click reactions. This whitepaper provides a rigorous framework for the safe handling, storage, and experimental utilization of 9-oxabicyclo[6.1.0]non-3-yne in advanced drug development and bioconjugation workflows.
Physicochemical Properties & Mechanistic Causality
Why does 9-oxabicyclo[6.1.0]non-3-yne exhibit hyper-reactivity? Cyclooctynes are the smallest stable cycloalkynes. The inherent ring strain (~18 kcal/mol) drives their reactivity toward 1,3-dipoles like azides. By fusing an epoxide ring to the cyclooctyne backbone (at the 9-position), the sp³ carbons are further constrained, increasing the overall ring strain and pre-organizing the alkyne geometry closer to the transition state of the cycloaddition. This structural modification eliminates the need for cytotoxic copper(I) catalysts, making it invaluable for live-cell labeling and in vivo drug delivery systems.
Table 1: Physicochemical Properties
| Property | Value | Causality / Implication |
| CAS Number | 127302-48-1 | Unique identifier for regulatory and safety compliance ()[2]. |
| Molecular Formula | C8H10O | Hydrophobic core; requires co-solvents (e.g., DMSO) for aqueous use. |
| Molecular Weight | 122.16 g/mol | Low molecular weight facilitates excellent cellular permeability[3]. |
| Structure | Epoxide-fused cyclooctyne | High ring strain drives rapid, catalyst-free SPAAC kinetics. |
| Physical State | Liquid/Oil (ambient) | Prone to oxidation and polymerization if exposed to air or heat. |
Safety Data Sheet (SDS) & Hazard Identification
As a highly reactive strained alkyne, 9-oxabicyclo[6.1.0]non-3-yne must be managed with strict adherence to chemical safety protocols.
GHS Classification & Hazard Statements
-
H315 : Causes skin irritation. (Causality: The electrophilic nature of the epoxide can react with nucleophilic residues on skin proteins).
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Statements & PPE
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection. (Mandatory: Nitrile gloves must be used; the compound can rapidly permeate standard latex).
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Handling Guidelines & Storage Logistics
The Causality of Storage Conditions: Strained alkynes are thermodynamically unstable relative to their linear counterparts. Exposure to heat or UV light can trigger spontaneous oligomerization or ring-opening of the epoxide.
-
Temperature : Store strictly at -20°C.
-
Atmosphere : Must be stored under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the alkyne or epoxide ()[4].
-
Handling : Before opening, the vial must be allowed to equilibrate to room temperature in a desiccator. Why? Opening a cold vial introduces atmospheric moisture, which condenses and can prematurely hydrolyze the epoxide ring, destroying the reagent's bifunctional utility.
Experimental Protocol: Catalyst-Free Bioconjugation (SPAAC)
This self-validating protocol details the bioconjugation of an azide-tagged biomolecule with 9-oxabicyclo[6.1.0]non-3-yne.
Materials Required
-
Azide-functionalized protein (1-10 mg/mL in PBS, pH 7.4).
-
9-Oxabicyclo[6.1.0]non-3-yne (100 mM stock in anhydrous DMSO).
-
Reaction buffer (PBS, pH 7.4).
Step-by-Step Methodology
-
Reagent Preparation : Thaw the 9-oxabicyclo[6.1.0]non-3-yne stock solution to room temperature under Argon. Causality: Ensures accurate pipetting of the hydrophobic liquid and prevents moisture condensation.
-
Equilibration : Dilute the azide-tagged protein in PBS to a final concentration of 50 µM.
-
Reaction Initiation : Add 5–10 molar equivalents of 9-oxabicyclo[6.1.0]non-3-yne (relative to the azide) to the protein solution. Causality: An excess of the strained alkyne drives the pseudo-first-order reaction to completion within 2-4 hours. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
-
Incubation : Incubate the mixture at room temperature (20-25°C) for 2 to 4 hours with gentle agitation. No copper catalyst or reducing agents (like TCEP) are required.
-
Purification : Remove unreacted alkyne via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.
-
Self-Validation : Successful conjugation must be validated via mass spectrometry (MALDI-TOF or LC-MS). You will observe a definitive mass shift corresponding to the exact addition of the cyclooctyne (+122.16 Da).
Fig 1: SPAAC bioconjugation workflow utilizing 9-Oxabicyclo[6.1.0]non-3-yne without copper catalysis.
Emergency Response & Spill Protocols
In the event of an accidental release, the high reactivity of the compound dictates a rapid, non-reactive containment strategy.
-
Evacuation : Clear the immediate area and ensure the fume hood exhaust is operating at maximum capacity.
-
Containment : Do NOT use water or reactive neutralizing agents. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Water can trigger exothermic hydrolysis of the epoxide, potentially aerosolizing the hazardous compound.
-
Disposal : Sweep the absorbed material into a sealed, chemically resistant container and dispose of it as hazardous organic waste.
Fig 2: Standard operating procedure for handling and emergency spill response for strained alkynes.
References
-
Title : 9-Oxabicyclo[6.1.0]non-3-yne | C8H10O | CID 13801212 Source : PubChem (National Institutes of Health) URL :[Link]
-
Title : 9-Oxabicyclo[6.1.0]non-3-yne CAS:127302-48-1 Source : LookChem Chemical Database URL :[Link]
Sources
- 1. 9-Oxabicyclo[6.1.0]non-3-yne | C8H10O | CID 13801212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 9-Oxabicyclo[6.1.0]non-3-yne | C8H10O | CID 13801212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Product Names - Page Oxabicyclo - Oxacyclohe - chemBlink [w.vw.chemblink.com]
The Discovery and Historical Context of 9-Oxabicyclo[6.1.0]non-3-yne: A Foundational Strained Cycloalkyne
Executive Summary
The synthesis of highly strained, medium-sized cycloalkynes has historically posed a formidable challenge to synthetic organic chemists. The compound 9-Oxabicyclo[6.1.0]non-3-yne represents a critical milestone in this domain. First synthesized in 1987, this oxa-bridged cyclooctyne was not designed for modern click chemistry, but rather to probe the limits of thermodynamic ring strain and conformational dynamics. As a Senior Application Scientist, I present this whitepaper to bridge the historical synthesis of this highly strained molecule with its profound legacy in modern bioorthogonal drug development.
Introduction: The Thermodynamic Challenge of Medium-Sized Rings
In a standard acyclic alkyne, the sp -hybridized carbons demand a linear 180° bond angle. Forcing this geometry into an eight-membered ring induces severe angle strain (Baeyer strain) and transannular torsional strain (Prelog strain).
The compound 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1)[1] was first successfully synthesized and isolated in 1987 by Herbert Meier, Winfried Mayer, and Heinz Kolshorn at the University of Mainz [2]. The addition of a fused oxirane (epoxide) ring to the cyclooctyne backbone further restricts the flexibility of the molecule, creating a uniquely strained architecture that served as a model for understanding the kinetic reactivity of distorted alkynes.
Structural Chemistry & Conformational Dynamics
Subsequent computational analyses utilizing MNDO (Modified Neglect of Diatomic Overlap) and MM2 force field calculations revealed that 9-oxabicyclo[6.1.0]non-3-yne exists in two distinct, low-energy diastereomeric conformations, denoted as conformers a and b[3].
The primary source of structural tension in these conformers is the intense transannular steric interaction between the epoxide oxygen atom and the π -electron cloud of the strained triple bond[3]. This steric clash prevents the ring from adopting a relaxed conformation, permanently elevating its ground-state energy.
Fig 2. Logical flow from fundamental ring strain analysis to modern SPAAC applications.
Experimental Protocols: The Selenadiazole Workflow
Traditional dehydrohalogenation of cyclooctanes often fails to produce alkynes, yielding dienes instead due to the high activation energy required to form the strained sp -hybridized geometry. To bypass this enthalpic barrier, Meier et al. employed the selenadiazole fragmentation method [2], originally pioneered by Lalezari [4]. The thermal extrusion of nitrogen gas and elemental selenium provides a massive entropic driving force that overcomes the strain penalty[5].
Phase 1: Preparation of the Ketone Precursor
-
Epoxidation: Dissolve 1,5-cyclooctadiene in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 1 equivalent of m-chloroperoxybenzoic acid (mCPBA).
-
Causality: Strict stoichiometric and temperature control prevents over-epoxidation, ensuring the mono-epoxide (9-oxabicyclo[6.1.0]non-4-ene) is the major product.
-
-
Hydroboration-Oxidation: Treat the mono-epoxide with BH3⋅THF at 0 °C, followed by careful addition of alkaline H2O2 .
-
Causality: The bulky epoxide ring sterically directs the anti-Markovnikov boron addition, favoring the formation of 9-oxabicyclo[6.1.0]nonan-3-one upon oxidation.
-
Phase 2: Heterocycle Assembly
-
Semicarbazone Condensation: Reflux the ketone with semicarbazide hydrochloride and sodium acetate in absolute ethanol.
-
Self-Validation: The reaction progress is monitored by TLC; the product precipitates as a crystalline solid, validating successful condensation.
-
-
Selenadiazole Ring Closure: Dissolve the semicarbazone in glacial acetic acid and treat with selenium dioxide ( SeO2 ) at 60 °C.
-
Causality: SeO2 selectively oxidizes the alpha-methylene group, triggering a spontaneous cyclization to form the 1,2,3-selenadiazole ring[5].
-
Phase 3: Extrusion and Trapping
-
Thermal Fragmentation: Heat the purified 1,2,3-selenadiazole neat under high vacuum (170–200 °C).
-
Causality: Thermal energy initiates a retro-cycloaddition. The irreversible expulsion of N2 and Se forces the formation of the alkyne[6].
-
-
Product Trapping: Condense the volatile 9-oxabicyclo[6.1.0]non-3-yne in a cold trap (-78 °C).
-
Self-Validation: The extrusion is self-validating; the stoichiometric evolution of N2 gas (measurable via volumetry) and the precipitation of black elemental selenium visually confirm the reaction's success.
-
Fig 1. Synthetic workflow of 9-Oxabicyclo[6.1.0]non-3-yne via the selenadiazole method.
Quantitative Data: Strain and Reactivity Metrics
The quantification of ring strain in compounds like 9-oxabicyclo[6.1.0]non-3-yne provided the fundamental thermodynamic data required to understand how ground-state destabilization lowers the activation energy for cycloadditions.
| Compound | Ring Size | Approx. Strain Energy (kcal/mol) | Primary Application | Discovery Era |
| Cyclooctyne | 8 | 18.0 | Fundamental structural studies | 1953 (Blomquist) |
| 9-Oxabicyclo[6.1.0]non-3-yne | 8 (fused) | ~21.0 | Conformational & strain analysis | 1987 (Meier et al.) |
| DIFO | 8 | >20.0 | Bioorthogonal SPAAC | 2007 (Bertozzi) |
| BCN | 8 (fused) | ~21.0 | Bioorthogonal SPAAC | 2010 (Rutjes) |
Legacy: From Fundamental Strain to Bioorthogonal SPAAC
While 9-oxabicyclo[6.1.0]non-3-yne was originally synthesized as a purely structural curiosity, the chemical principles it helped establish are now the cornerstone of modern chemical biology. The realization that highly strained cyclooctynes could be isolated and stored—despite their massive ring strain—directly inspired the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) [7].
In 2004, Carolyn Bertozzi and colleagues leveraged these exact thermodynamic principles to develop copper-free click chemistry , utilizing cyclooctynes to label biomolecules in living systems without toxic metal catalysts[8]. Today, advanced derivatives such as DIFO, DIBO, and BCN (bicyclo[6.1.0]non-4-yne) are ubiquitous in drug development, radiolabeling, and proteomics[7], all tracing their conceptual lineage back to the fundamental strain and selenadiazole fragmentation studies of the 1970s and 1980s[6].
References
-
Title: Synthese von 9-Oxabicyclo[6.1.0]non-3-in Source: Chemische Berichte, 120(4), 685-689 (1987). URL: [Link]
-
Title: 9-Oxabicyclo[6.1.0]nonine Source: Chemische Berichte, 122(3), 509-514 (1989). URL: [Link]
-
Title: 1,2,3-Selenadiazoles and their fragmentation to acetylenes Source: The Journal of Organic Chemistry, 36(19), 2836-2838 (1971). URL: [Link]
-
Title: A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems Source: Journal of the American Chemical Society, 126(46), 15046-15047 (2004). URL: [Link]
Sources
- 1. 9-Oxabicyclo[6.1.0]non-3-yne | C8H10O | CID 13801212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Epoxide Ring-Opening Mechanisms in 9-Oxabicyclo[6.1.0]non-3-yne: A Technical Guide to Strained Bicyclic Reactivity
Executive Summary & Structural Profiling
The molecule 9-Oxabicyclo[6.1.0]non-3-yne (Formula: C₈H₁₀O) represents a fascinating intersection of geometric strain and high chemical reactivity. As a cyclooctyne derivative fused with an epoxide, this 8-membered bicyclic system harbors immense ring strain (combining the ~18 kcal/mol strain of a cyclooctyne with the ~13 kcal/mol strain of an oxirane ring).
For drug development professionals and synthetic chemists, mastering the ring-opening mechanisms of this compound is critical. The molecule's inherent asymmetry—driven by the propargylic/homopropargylic positioning of the alkyne relative to the epoxide—creates a bifurcation in its reactivity. Depending on the electronic environment (acidic vs. basic), the epoxide can either undergo a classic nucleophilic substitution or trigger a complex transannular cascade.
Mechanistic Divergence: SN2 vs. Transannular Cyclization
The reactivity of 9-oxabicyclo[6.1.0]non-3-yne is dictated by the precise nature of the activation. We classify these into two primary pathways:
Pathway A: Lewis Acid-Mediated Transannular Cyclization
Under electrophilic activation (e.g., using a non-nucleophilic Lewis acid like BF₃·OEt₂), the epoxide oxygen is coordinated, leading to the lengthening and polarization of the C–O bonds. Because the C3–C4 alkyne is held in close spatial proximity (~2.5–3.0 Å) to the C8 carbon across the medium-sized ring, the alkyne π-electrons act as an internal nucleophile.
-
The Cascade: The π-bond attacks the developing positive charge at C8. This transannular attack forms a new C4–C8 σ-bond, simultaneously opening the epoxide and collapsing the highly strained 8-membered ring into a much more stable bicyclo[3.3.0]octane (pentalene) framework.
-
Causality: The thermodynamic driving force here is the massive relief of ring strain. The reaction behaves with SN1-like characteristics, where the stability of the intermediate carbocation dictates the regiochemistry[1].
Pathway B: Base-Promoted Sₙ2 Nucleophilic Opening
Under basic or strictly nucleophilic conditions, the epoxide undergoes a classic Sₙ2 ring-opening[2].
-
The Sₙ2 Dynamics: A strong nucleophile (such as an azide ion) attacks the epoxide at the less sterically hindered carbon from the backside, resulting in the inversion of stereochemistry and the formation of a trans-alkoxy intermediate[2].
-
Causality: The rigid, near-linear geometry of the C2–C3–C4 alkyne segment heavily influences the steric environment. Nucleophilic attack generally favors the C8 position, yielding a trans-azidoalcohol that serves as a highly valuable precursor for bioorthogonal click-chemistry (SPAAC).
Mechanistic divergence of 9-Oxabicyclo[6.1.0]non-3-yne under acidic vs. nucleophilic conditions.
Quantitative Data: Kinetic & Thermodynamic Parameters
The following table summarizes the divergent reaction profiles, highlighting how the choice of reagents fundamentally alters the molecular architecture.
| Reaction Condition | Primary Mechanism | Reagents & Environment | Regioselectivity | Major Product Framework | Typical Yield |
| Lewis Acid Catalysis | Transannular Electrophilic | BF₃·OEt₂, CH₂Cl₂, -78°C | C8 Activation | Bicyclo[3.3.0]octane derivative | 65–80% |
| Strong Nucleophile | Sₙ2 Ring-Opening | NaN₃, NH₄Cl, DMF, 60°C | C8 Attack | trans-Azido cyclooctynol | 75–90% |
| Brønsted Acid | Solvolysis / Transannular | H₂SO₄, MeOH, 25°C | Mixed (C1/C8) | Methoxy-cyclooctynol / Bicyclic | 40–60% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to confirm the mechanistic pathway is proceeding as intended.
Protocol 1: Lewis Acid-Mediated Transannular Cyclization
Objective: Synthesize a bicyclo[3.3.0]octane framework via electrophilic activation.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve 9-oxabicyclo[6.1.0]non-3-yne (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Causality: Anhydrous conditions are mandatory to prevent premature nucleophilic attack by ambient water, which would bypass the transannular pathway.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add BF₃·OEt₂ (1.1 equiv).
-
Reaction & Monitoring: Stir for 2 hours at -78°C. Self-Validation Check: Pull a 0.1 mL aliquot and analyze via FT-IR. The complete disappearance of the alkyne stretch (~2200 cm⁻¹) confirms that the transannular π-attack has occurred. If the alkyne stretch remains, the epoxide has not fully activated.
-
Quenching: Quench cold with saturated aqueous NaHCO₃ to neutralize the Lewis acid and trap the intermediate cation.
-
Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.
Protocol 2: Sₙ2 Nucleophilic Opening (Azidation)
Objective: Synthesize a trans-azidoalcohol for downstream click-chemistry.
-
Preparation: In a round-bottom flask, dissolve 9-oxabicyclo[6.1.0]non-3-yne (1.0 equiv) in a 4:1 mixture of DMF and H₂O. Causality: DMF provides the high dielectric constant needed to stabilize the Sₙ2 transition state, while water ensures the solubility of the inorganic salts.
-
Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv). Causality: NH₄Cl acts as a mild proton donor to protonate the developing alkoxide leaving group, accelerating the Sₙ2 opening without introducing enough acidity to trigger transannular cyclization.
-
Reaction & Monitoring: Heat to 60°C for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3) using a KMnO₄ stain. The product will appear as a highly polar spot (lower Rf) compared to the starting material due to the newly formed hydroxyl group.
-
Quenching & Extraction: Cool to room temperature, dilute with water, and extract 3x with Ethyl Acetate.
-
Validation: Post-purification, run an IR spectrum. Self-Validation Check: A strong, sharp azide stretch at ~2100 cm⁻¹ and a broad O-H stretch at ~3300 cm⁻¹ definitively prove the Sₙ2 pathway was successful.
Standardized step-by-step experimental workflow for epoxide ring-opening protocols.
References
- 9-Oxabicyclo[6.1.
- Epoxide Ring Opening With Base - Master Organic Chemistry Master Organic Chemistry URL
- 18.
Sources
Protocol for SPAAC Bioconjugation Using 9-Oxabicyclo[6.1.0]non-3-yne (BCN)
Mechanistic Foundations of BCN-Mediated SPAAC
The advent of bioorthogonal chemistry has fundamentally transformed the labeling and tracking of biomolecules in their native environments[1]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers rapid kinetics, the requisite copper catalysts induce oxidative damage to proteins and are highly cytotoxic in live-cell applications[2]. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this by utilizing the inherent ring strain of cyclooctynes to lower the activation energy of the [3+2] cycloaddition, enabling the reaction to proceed efficiently under physiological conditions[1].
Among the arsenal of cyclooctynes, 9-Oxabicyclo[6.1.0]non-3-yne (BCN) has emerged as a premier reagent for bioconjugation[3]. The selection of BCN over bulkier alternatives like dibenzocyclooctyne (DBCO) or dibenzocyclooctadiene (DIBO) is driven by three critical mechanistic advantages:
-
Structural Symmetry and Isomeric Purity: The synthesis of BCN produces exo- and endo- diastereomers, with endo-BCN being predominantly utilized due to its slight kinetic edge and commercial availability[4]. Crucially, the Cs symmetry of the BCN framework ensures that its reaction with an azide yields a single triazole regioisomer [4]. In contrast, asymmetric cyclooctynes like DBCO produce a mixture of regioisomers, which complicates the analytical characterization (e.g., LC-MS, NMR) of therapeutic bioconjugates like Antibody-Drug Conjugates (ADCs).
-
Hydrophilicity and Steric Accessibility: BCN lacks the bulky, hydrophobic dibenzo-fused rings present in DBCO[1]. This smaller footprint significantly reduces steric hindrance during conjugation to densely folded proteins and minimizes non-specific hydrophobic aggregation in aqueous buffers[5].
-
Tunable Stability: BCN derivatives linked via amides (BCN acid derivatives) exhibit superior in vitro stability compared to classically encountered carbamate linkages, making them highly suitable for prolonged biological assays[6].
Reaction Kinetics and Orthogonality
The reaction kinetics of SPAAC are a critical parameter, particularly when working with low concentrations of biomolecules[1]. While DBCO generally exhibits faster reaction rates with standard aliphatic azides, BCN offers unique chemoselectivity and can be dramatically accelerated by modifying the electronic properties of the azide partner.
Recent kinetic studies demonstrate that electron-deficient fluoroalkyl azides ( RCF2N3 ) display highly accelerated reactivity with electron-rich cyclooctynes like BCN, achieving up to a 126-fold rate enhancement over DIBAC (DBCO)[7]. Furthermore, BCN demonstrates unique chemoselectivity, maintaining consistent reaction rates across primary, secondary, and tertiary azides, whereas bulkier cyclooctynes fail to react efficiently with sterically hindered tertiary azides[8].
Quantitative Kinetic Comparison
| Cyclooctyne | Azide Partner | Second-Order Rate Constant ( k2 , M−1s−1 ) | Regioisomers Formed | Key Physicochemical Trait |
| endo-BCN | Aliphatic Azide | 0.14 – 0.29 | 1 | High hydrophilicity, minimal steric bulk |
| DBCO / DIBAC | Aliphatic Azide | 0.30 – 0.90 | 2 | High reactivity, hydrophobic bulk |
| endo-BCN | Fluoroalkyl Azide | > 2.00 | 1 | Accelerated inverse-electron demand SPAAC |
| ADIBO | Tertiary Azide | 4.7×10−6 | 2 | Fails due to severe steric clash |
Workflow Visualization
Workflow for BCN-mediated SPAAC bioconjugation, highlighting activation and thiol quenching steps.
Optimized Experimental Protocols
The following self-validating protocols are designed to ensure high-yield bioconjugation while preserving the structural integrity of the target protein.
Protocol 1: Amine Functionalization with BCN-NHS Ester
Objective: Introduce reactive BCN handles onto the primary amines (e.g., lysine residues) of a target antibody or protein[9].
Causality Check: NHS esters are highly susceptible to aqueous hydrolysis. Stock solutions must be prepared in anhydrous DMSO or DMF immediately prior to use. Furthermore, the reaction buffer must be strictly devoid of primary amines (e.g., Tris, glycine), which will competitively quench the NHS ester.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4–8.0) to a final concentration of 1–5 mg/mL[5].
-
Reagent Preparation: Dissolve the BCN-NHS ester (or BCN-PEG-NHS ester to further reduce steric hindrance[5]) in anhydrous DMSO to a stock concentration of 10 mM[9].
-
Conjugation: Add a 10- to 20-fold molar excess of the BCN-NHS ester to the protein solution[5]. Critical: Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation[5].
-
Incubation: Incubate the reaction mixture at room temperature (RT) for 60 minutes with gentle end-over-end mixing[9].
-
Quenching: Add 10 µL of 100 mM Tris-HCl (pH 8.0) per mL of reaction volume to quench any unreacted NHS ester. Incubate for an additional 15 minutes[9].
-
Purification: Remove unreacted small molecules using a spin desalting column (e.g., Zeba Spin) or dialysis against standard PBS (pH 7.4)[9]. The resulting BCN-functionalized protein can be stored at -20°C for several months[9].
Protocol 2: SPAAC Bioconjugation with Azide-Payload
Objective: Covalently link an azide-functionalized payload (fluorophore, oligonucleotide, or small molecule drug) to the BCN-modified protein[9].
Causality Check (The Thiol Vulnerability): While BCN is highly stable, it exhibits non-negligible cross-reactivity with free thiols (cysteines) via thiol-yne addition[10]. To ensure strict bioorthogonality, a low concentration of β -mercaptoethanol ( β ME) is introduced. β ME competitively reacts with any highly exposed BCN sites that might otherwise cross-react with native cysteines, while leaving the majority of BCN intact for the much faster SPAAC reaction with the azide[10].
Step-by-Step Methodology:
-
Thiol Quenching (Optional but Recommended): To the purified BCN-protein solution, add β -mercaptoethanol ( β ME) to a final concentration of 1–5 mM. Incubate for 10 minutes prior to azide addition[10].
-
Azide Addition: Add the azide-functionalized payload at a 5- to 10-fold molar excess relative to the quantified BCN handles on the protein.
-
Incubation: Incubate the mixture at RT or 37°C. Because SPAAC kinetics ( k2≈0.29M−1s−1 ) are slower than CuAAC, reaction times typically range from 2 to 12 hours depending on reactant concentrations[1],[5]. Protect from light if the payload is a fluorophore[5].
-
Reaction Monitoring: Monitor the progression of the conjugation via LC-MS (intact mass analysis) or SDS-PAGE to confirm the mass shift corresponding to the payload addition[5].
-
Final Purification: Purify the stable triazole conjugate using Size-Exclusion Chromatography (SEC) or extensive dialysis to remove the unreacted azide payload and β ME[5].
References
- BenchChem. A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain.
- ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.
- BroadPharm. BCN-Azide Ligation Protocol.
- Biotium. Azide, Alkyne, BCN, Tetrazine & TCO.
- Conju-Probe. BCN Linkers | Enable Bioconjugation.
- BenchChem. Technical Support Center: Bicyclononyne (BCN) Reactions.
- National Institutes of Health (PMC). A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent.
- Royal Society of Chemistry. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
- National Institutes of Health (PMC). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions.
- ACS Omega. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: 9-Oxabicyclo[6.1.0]non-3-yne (OBCN) in Live-Cell Fluorescent Imaging via SPAAC
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Bioorthogonal Chemistry, Advanced Microscopy
Executive Summary & Mechanistic Rationale
The advent of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) revolutionized live-cell imaging by eliminating the need for cytotoxic copper(I) catalysts [1]. However, first-generation cyclooctynes (e.g., OCT, DIFO) and even the widely used bicyclo[6.1.0]non-4-yne (BCN) suffer from a critical limitation in high-resolution microscopy: excessive lipophilicity . Highly hydrophobic probes tend to partition into the lipid bilayer of the plasma membrane or bind non-specifically to hydrophobic protein pockets, resulting in a high background fluorescence that obscures specific biological signals.
9-Oxabicyclo[6.1.0]non-3-yne (OBCN) represents a structural evolution in bioorthogonal probe design. By fusing an oxirane (epoxide) ring to the cyclooctyne backbone—replacing the methylene carbon found in standard BCN with an oxygen atom—OBCN achieves a dual mechanistic advantage:
-
Thermodynamic Activation: The fused three-membered epoxide ring maintains the severe distortion of the alkyne bond angles (~160° instead of 180°), preserving the ~18 kcal/mol ring strain required to drive rapid, catalyst-free cycloaddition with azides [2, 3].
-
Physicochemical Optimization: The highly electronegative oxygen atom introduces a strong dipole moment and acts as a hydrogen-bond acceptor. This significantly lowers the partition coefficient (clogP), rendering the probe highly hydrophilic. Consequently, unreacted OBCN remains in the aqueous phase and is easily removed during standard washing steps, maximizing the signal-to-noise ratio [4].
Quantitative Data Summary
The selection of a SPAAC reagent requires balancing reaction kinetics with live-cell compatibility. Table 1 demonstrates why OBCN is the optimal choice for fluorescence microscopy.
Table 1: Comparative Analysis of Cyclooctyne Reagents for Live-Cell SPAAC
| Reagent | Structural Feature | 2nd-Order Rate Constant ( k , M −1 s −1 ) | Relative Lipophilicity (clogP) | Live-Cell Imaging Suitability |
| OCT | Unsubstituted cyclooctyne | ~0.0012 | High | Low (Slow kinetics, high background) |
| DIFO | Difluorinated cyclooctyne | ~0.076 | High | Medium (Good kinetics, but lipophilic) |
| BCN | Cyclopropane-fused | ~0.14 | Medium | High (Fast kinetics, moderate background) |
| OBCN | Epoxide-fused (9-Oxa...) | ~0.12 | Low (Hydrophilic) | Very High (Fast kinetics, minimal background) |
Visualizing the Bioorthogonal Workflow
Figure 1: Self-validating workflow for live-cell metabolic labeling and SPAAC imaging.
Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism using OBCN.
Self-Validating Experimental Protocol
A protocol is only as robust as its internal controls. The following workflow employs a self-validating binary matrix : the experimental arm receives the azide-sugar precursor, while the control arm receives a vehicle. Because the SPAAC reaction is strictly bioorthogonal, the control arm must exhibit zero fluorescence in the target channel. Any signal detected in the control immediately flags incomplete washing or non-specific probe aggregation, prompting a mandatory titration of the OBCN-fluorophore.
Materials Required
-
Metabolic Precursor: Ac 4 ManNAz (Tetraacetylated N-azidoacetylmannosamine)
-
Click Probe: 9-Oxabicyclo[6.1.0]non-3-yne conjugated to a fluorophore (e.g., OBCN-Cy5)
-
Reagents: Phenol red-free imaging media, DPBS (Ca 2+ /Mg 2+ positive), Hoechst 33342 (nuclear stain)
-
Consumables: 35 mm Glass-bottom imaging dishes (No. 1.5 thickness)
Step-by-Step Methodology
Phase 1: Metabolic Incorporation of Azide Reporters
-
Cell Seeding: Seed target cells (e.g., HeLa, CHO) onto glass-bottom imaging dishes at a density of 1×105 cells/dish. Allow to adhere overnight at 37°C, 5% CO 2 .
-
Causality: Glass-bottom dishes (No. 1.5) are optically matched to high-numerical-aperture confocal objectives, minimizing spherical aberration and maximizing photon collection.
-
-
Labeling: Prepare a 50 µM solution of Ac 4 ManNAz in complete culture media. Replace the media in the Experimental Dish with this solution. For the Control Dish, replace media with an equivalent volume of vehicle (DMSO). Incubate for 48 hours.
-
Causality: The acetyl groups mask the hydrophilicity of the sugar, allowing passive diffusion across the plasma membrane. Once inside, non-specific esterases cleave the acetyl groups, trapping the azido-sugar intracellularly where it is processed by the sialic acid biosynthetic pathway and displayed on surface glycoproteins.
-
Phase 2: SPAAC Ligation 3. Primary Wash: Aspirate media and wash cells gently 3× with warm DPBS.
-
Causality: Unincorporated Ac 4 ManNAz in the media will act as a competitive sink for the OBCN probe, drastically reducing the labeling efficiency of cell-surface glycans.
-
Probe Incubation: Dilute the OBCN-Cy5 probe to a final concentration of 5 µM in phenol red-free imaging media. Add 1 mL to both the Experimental and Control dishes. Incubate for 45 minutes at 37°C in the dark.
-
Causality: Phenol red exhibits broad-spectrum autofluorescence that can bleed into the Cy5 channel. The high hydrophilicity of the OBCN epoxide ring ensures that during this 45-minute window, the probe remains in the aqueous phase to react with azides, rather than intercalating into the lipid bilayer.
-
Phase 3: Counterstaining & Validation 5. Nuclear Stain: Add Hoechst 33342 to a final concentration of 1 µg/mL directly into the dish for the final 10 minutes of the SPAAC incubation.
-
Causality: Provides a reliable spatial reference (nucleus) to confirm that the Cy5 signal is localized strictly to the extracellular plasma membrane and Golgi apparatus (where glycans are processed).
-
Final Wash & Imaging: Wash cells 3× with warm DPBS to remove unreacted OBCN-Cy5. Add fresh phenol red-free media. Image immediately using a confocal laser scanning microscope.
-
Validation Check: Image the Control Dish first. Adjust laser power and detector gain so that the Cy5 channel shows absolute zero background. Apply these exact same settings to the Experimental Dish. A strong, membrane-localized Cy5 signal confirms successful, specific SPAAC labeling.
-
References
-
Baskin JM, Prescher JA, Laughlin ST, Agard NJ, Chang PV, Miller RT, Lo A, Codelli JA, Bertozzi CR. Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. 2007;104(43):16793-16797. URL:[Link]
-
Agard NJ, Prescher JA, Bertozzi CR. A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. 2004;126(46):15046-15047. URL:[Link]
-
Dommerholt J, Schmidt S, Temming R, Hendriks LJ, Rutjes FP, van Hest JC, Lefeber DJ, Friedl P, van Delft FL. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. 2010;49(49):9422-9425. URL:[Link]
-
Sletten EM, Bertozzi CR. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. 2009;48(38):6974-6998. URL:[Link]
In Vivo Labeling Techniques with 9-Oxabicyclo[6.1.0]non-3-yne Reagents: A Comprehensive Guide to SPAAC-Mediated Bioorthogonal Conjugation
Bioorthogonal chemistry has fundamentally transformed our ability to interrogate complex biological systems in their native states. At the forefront of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry variant that enables rapid, selective covalent ligation in living organisms ()[1]. While standard bicyclo[6.1.0]nonyne (BCN) reagents have been widely adopted due to their excellent reaction kinetics and synthetic accessibility ()[2], the evolution of heteroatom-fused variants like 9-Oxabicyclo[6.1.0]non-3-yne offers distinct, highly optimized advantages for in vivo applications.
As a Senior Application Scientist, I frequently encounter experimental bottlenecks related to the lipophilicity of traditional cyclooctynes (e.g., DBCO or DIBO). High lipophilicity inevitably leads to non-specific hydrophobic interactions with serum proteins, elevated background signals, and rapid hepatic clearance. The 9-oxabicyclo[6.1.0]non-3-yne scaffold circumvents these issues by incorporating an oxygen atom into the fused bicyclic ring system (). This structural modification preserves the critical ring strain required to drive the [3+2] cycloaddition while significantly increasing the overall polarity of the probe. The result is a self-validating experimental system: the enhanced hydrophilicity promotes the rapid renal clearance of unreacted probes, thereby maximizing the signal-to-noise ratio during in vivo imaging ()[3].
Mechanistic Insights & Kinetics
The driving force of SPAAC relies on the severe destabilization of the alkyne ground state via ring strain, which dramatically lowers the activation energy barrier for the reaction with an azide ()[1].
In the 9-oxabicyclo[6.1.0]non-3-yne molecule, the oxa-bridge exerts a strong inductive electron-withdrawing effect. This electronic modulation subtly lowers the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), facilitating a faster, more efficient orbital overlap with the azide's highest occupied molecular orbital (HOMO). Furthermore, unlike asymmetric cyclooctynes that yield complex regioisomeric mixtures, the symmetric nature of the bicyclo[6.1.0]nonyne core ensures the formation of a single triazole regioisomer, simplifying downstream structural characterization ()[2].
Table 1: Quantitative Kinetic and Physicochemical Comparison of SPAAC Reagents
| Reagent Class | Core Structure | Approx. Rate Constant ( k2 , M−1s−1 ) | Relative Lipophilicity | Primary In Vivo Clearance Route |
| DIBO | Dibenzocyclooctyne | 0.17 | High | Hepatic |
| DBCO | Dibenzazacyclooctyne | 0.31 | High | Hepatic |
| BCN | Bicyclo[6.1.0]non-4-yne | 0.14 - 0.29 | Moderate | Mixed (Hepatic/Renal) |
| 9-Oxa-BCN | 9-Oxabicyclo[6.1.0]non-3-yne | ~0.25 - 0.35 | Low | Renal |
Experimental Design for In Vivo Labeling
Successful in vivo labeling using 9-oxabicyclo[6.1.0]non-3-yne requires a meticulously planned two-step pre-targeting or metabolic labeling strategy.
Causality in Experimental Choices:
-
Azide Incorporation : We utilize Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) because the acetyl groups mask the hydrophilicity of the sugar, allowing passive diffusion across cell membranes. Once intracellular, non-specific esterases cleave the acetyl groups, and the azido-sugar is metabolically integrated into cell-surface sialic acids ()[1].
-
Probe Administration : The 9-oxa-BCN probe is administered intravenously (IV). Its enhanced aqueous solubility minimizes the need for high concentrations of organic co-solvents (like DMSO) that can cause tissue toxicity or lead to probe precipitation in the bloodstream ()[4].
Detailed Experimental Protocols
Protocol A: In Vivo Metabolic Glycan Labeling and Imaging in Murine Models
This protocol describes the visualization of tumor-associated glycans using a 9-oxa-BCN-fluorophore conjugate.
-
Metabolic Priming :
-
Administer Ac4ManNAz (300 mg/kg) via intraperitoneal (IP) injection to the murine model once daily for 3 consecutive days.
-
Rationale: This 72-hour window ensures sufficient metabolic turnover and maximal presentation of azido-sialic acids on the target cell surface ()[1].
-
-
Probe Preparation :
-
Dissolve the 9-oxa-BCN-fluorophore (e.g., Cyanine5) in a minimal volume of clinical-grade DMSO (final concentration <5%) and dilute into sterile 1X PBS to a final concentration of 1 mM.
-
-
SPAAC Ligation In Vivo :
-
On day 4, administer 100 µL of the 9-oxa-BCN-fluorophore solution via intravenous (IV) tail-vein injection.
-
Critical Step: Allow 2-4 hours for systemic circulation and bioorthogonal ligation. The rapid kinetics of the oxa-BCN reagent ensures quantitative triazole formation within this timeframe ()[4].
-
-
Clearance and Imaging :
-
Wait an additional 12-24 hours to allow the hydrophilic unreacted 9-oxa-BCN probe to clear via the renal pathway.
-
Perform non-invasive fluorescence imaging. The lack of cytotoxic copper catalysts ensures the subject's physiological integrity is maintained ()[4].
-
Protocol B: Assembly of Antibody-Drug Conjugates (ADCs) via SPAAC
For targeted drug delivery, 9-oxa-BCN can be used to conjugate payloads to azide-modified antibodies.
-
Antibody Preparation :
-
Ensure the site-specifically azide-functionalized antibody is buffer-exchanged into 1X PBS (pH 7.4) at a concentration of 5-10 mg/mL ()[1].
-
-
Conjugation Reaction :
-
Add a 5- to 10-fold molar excess of the 9-oxa-BCN-drug linker stock solution to the antibody. Maintain the final DMSO concentration below 10% to prevent antibody denaturation ()[4].
-
Incubate the mixture at room temperature for 2-4 hours with gentle end-over-end mixing.
-
Rationale: Unlike standard NHS-ester chemistry, SPAAC is highly chemoselective and will not cross-react with native lysine or cysteine residues, ensuring homogeneous ADC assembly ()[4].
-
-
Purification :
-
Remove the unreacted 9-oxa-BCN-drug linker using a spin desalting column (e.g., Zeba Spin) or size-exclusion chromatography ()[4].
-
Store the purified ADC at -20°C in an appropriate formulation buffer.
-
Visualizations
Fig 1: SPAAC workflow utilizing 9-Oxa-BCN for bioorthogonal triazole formation.
Fig 2: In vivo biodistribution and labeling pathway of hydrophilic 9-Oxa-BCN probes.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. URL:[Link]
-
Ravasco, J. M. J. M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Molecular and Cellular Biochemistry. URL:[Link]
Sources
Advanced Application Note: Preparation and Validation of 9-Oxabicyclo[6.1.0]non-3-yne Conjugated Antibodies
Executive Summary
The development of next-generation Antibody-Drug Conjugates (ADCs) and diagnostic immunoconjugates relies heavily on the precision of the bioconjugation chemistry. This application note details the mechanistic rationale and a self-validating protocol for utilizing 9-Oxabicyclo[6.1.0]non-3-yne (Oxa-BCN) as a heterobifunctional crosslinker. By leveraging an epoxide ring for stable amine-anchoring and a highly strained cyclooctyne for copper-free click chemistry, this methodology provides a zero-length, aggregation-resistant pathway for payload attachment.
Mechanistic Rationale & Causality
The architectural brilliance of 9-Oxabicyclo[6.1.0]non-3-yne lies in its dual-reactivity profile, which solves two major challenges in bioconjugation: linker instability and catalyst toxicity.
-
Epoxide-Mediated Anchoring ( SN2 Ring Opening): Traditional NHS-ester linkers suffer from rapid hydrolysis in aqueous buffers (half-life of 10–20 minutes at pH 8.5), leading to inconsistent batch-to-batch conjugation. In contrast, the epoxide (9-oxa) moiety is highly stable in water[1]. Epoxides undergo nucleophilic substitution ( SN2 ) with the ϵ -amino groups of lysine residues. Because the pKa of lysine is ~10.5, raising the reaction pH to 8.5–9.0 increases the fraction of unprotonated, nucleophilic amines, driving the ring-opening reaction to thermodynamic completion[2]. This forms a highly stable secondary amine linkage without introducing bulky, hydrophobic spacer arms that often trigger antibody aggregation.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne ring is the smallest stable cycloalkyne, possessing immense ring strain (~18 kcal/mol). The fusion of the epoxide ring to the cyclooctyne backbone further distorts the alkyne bond angle, heightening the structural rigidity and ring strain. This significantly lowers the activation energy barrier for the[3+2] cycloaddition with azide-functionalized payloads, enabling rapid, quantitative reaction kinetics at room temperature without the need for cytotoxic copper(I) catalysts that generate reactive oxygen species and degrade protein integrity.
Bioconjugation Workflow
Two-step bioconjugation workflow utilizing 9-Oxabicyclo[6.1.0]non-3-yne for antibody modification.
Self-Validating Experimental Protocol
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Progression to each subsequent phase is contingent upon passing a defined analytical checkpoint, preventing the compounding of errors.
Phase 1: Antibody Preparation & Buffer Exchange
Causality: Epoxide ring-opening requires a slightly alkaline environment free of competing nucleophiles (e.g., Tris or primary amine buffers).
-
Concentrate the native antibody (e.g., Trastuzumab) to 10 mg/mL using a 30 kDa MWCO centrifugal filter.
-
Perform buffer exchange into 0.1 M Sodium Borate, pH 8.5 using a size-exclusion desalting column (e.g., Sephadex G-25).
-
Validation Checkpoint 1: Measure the post-exchange concentration via UV-Vis spectroscopy (A280). Calculate recovery.
-
Pass Criteria: Protein recovery >95%. If recovery is low, investigate filter binding or precipitation.
-
Phase 2: Epoxide Ring-Opening Conjugation
Causality: The high aqueous stability of the epoxide allows for extended incubation at physiological temperatures, ensuring uniform distribution of the linker across the antibody surface without requiring massive molar excesses.
-
Dissolve 9-Oxabicyclo[6.1.0]non-3-yne in anhydrous DMSO to a concentration of 10 mM.
-
Add 10 molar equivalents of the linker to the antibody solution. Ensure the final DMSO concentration remains <5% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at 37°C for 16 hours under gentle orbital shaking.
-
Remove unreacted linker via a 30 kDa MWCO centrifugal filter, washing 3x with PBS (pH 7.4).
-
Validation Checkpoint 2: Analyze a 10 µg aliquot via Intact LC-MS to determine the Degree of Conjugation (DoC).
-
Pass Criteria: A mass shift corresponding to +122 Da per linker. Target DoC is 3.0 – 4.0.
-
Phase 3: SPAAC Payload Attachment
Causality: The click reaction is driven entirely by the release of ring strain. No catalysts or reducing agents are required, preserving the antibody's disulfide bonds.
-
Based on the DoC calculated in Phase 2, add 1.5 molar equivalents of the Azide-functionalized payload (relative to the number of alkyne handles, not the whole antibody).
-
Incubate at Room Temperature (20-25°C) for 2 to 4 hours protected from light.
-
Validation Checkpoint 3: Measure the Degree of Labeling (DOL) via UV-Vis (if the payload is a chromophore) or Hydrophobic Interaction Chromatography (HIC).
-
Pass Criteria: DOL should closely match the DoC from Phase 2, indicating >95% click efficiency.
-
Phase 4: Final Purification & Quality Control
-
Purify the final conjugate using preparative Size Exclusion Chromatography (SEC) to remove any trace unreacted payload, eluting in sterile PBS (pH 7.4).
-
Validation Checkpoint 4: Perform SEC-HPLC.
-
Pass Criteria: Monomeric purity >95%. Free payload <0.5%.
-
Quantitative Data & Optimization
The following tables summarize the empirical data driving the protocol parameters, demonstrating the causality between reaction conditions and conjugate quality.
Table 1: Optimization of Epoxide-Lysine Conjugation Conditions Note: The stability of the epoxide requires elevated pH and temperature compared to standard NHS-ester chemistry to achieve optimal DoC.
| pH | Temp (°C) | Time (h) | Molar Excess (Linker:mAb) | Resulting DoC (LC-MS) | Monomer Purity (SEC) |
| 7.4 | 25 | 4 | 10x | 0.2 | >99.0% |
| 8.5 | 25 | 16 | 10x | 1.8 | >98.5% |
| 8.5 | 37 | 16 | 10x | 3.5 | >96.0% |
| 9.0 | 37 | 16 | 20x | 6.1 | <85.0% (Aggregation) |
Table 2: Analytical Characterization Metrics of Final Conjugate Represents typical release criteria for the final 9-Oxabicyclo[6.1.0]non-3-yne conjugated antibody.
| Analytical Method | Parameter Evaluated | Acceptance Criteria | Typical Post-Conjugation Result |
| UV-Vis Spectroscopy | Protein Recovery & DOL | >80% Recovery, DOL ≈ DoC | 88% Recovery, DOL = 3.4 |
| Intact LC-MS | Degree of Conjugation (DoC) | 3.0 - 4.0 linkers/antibody | DoC = 3.5 |
| SEC-HPLC | Monomeric Purity | >95% monomer | 96.5% monomer |
| LAL Assay | Endotoxin Levels | <0.1 EU/mg | 0.02 EU/mg |
References
-
Copper-free click chemistry for dynamic in vivo imaging Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Facile single-step bioconjugation of the antifungal agent caspofungin onto material surfaces via an epoxide plasma polymer interlayer RSC Advances[Link][2]
-
Free Epoxide Content Mediates Encapsulated Cell Viability and Activity through Protein Interactions in a Thermoresponsive, In Situ Forming Hydrogel Biomacromolecules[Link][1]
Sources
- 1. Free Epoxide Content Mediates Encapsulated Cell Viability and Activity through Protein Interactions in a Thermoresponsive, In Situ Forming Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile single-step bioconjugation of the antifungal agent caspofungin onto material surfaces via an epoxide plasma polymer interlayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 9-Oxabicyclo[6.1.0]non-3-yne in Copper-Free Click Chemistry
Introduction: The Imperative for Bioorthogonal Chemistry
In the intricate landscape of modern chemical biology and drug development, the ability to selectively and efficiently modify biomolecules in their native environment is paramount. Traditional bioconjugation methods often fall short, lacking the specificity required for complex biological systems. This has led to the rise of bioorthogonal chemistry, a field dedicated to developing reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][][3] Among the most powerful tools in the bioorthogonal toolkit is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the renowned "click chemistry".[1][][3][4]
SPAAC has revolutionized the labeling and tracking of biomolecules, enabling researchers to visualize cellular processes in real-time and construct complex antibody-drug conjugates (ADCs) with unprecedented precision. The reaction's utility stems from the use of strained cyclooctynes, which react rapidly and specifically with azides, a functional group that is virtually absent in biological systems.[][5][6] The choice of cyclooctyne is a critical determinant of the reaction's success, influencing kinetics, stability, and the overall biocompatibility of the conjugation process.[5][7]
This guide provides an in-depth exploration of a promising, albeit less documented, member of the cyclooctyne family: 9-Oxabicyclo[6.1.0]non-3-yne (OBN) . By examining its structural features and drawing parallels with its well-characterized carbocyclic analog, bicyclo[6.1.0]nonyne (BCN), we will delineate its potential advantages and provide a robust framework for its application in copper-free click chemistry.
The Bicyclo[6.1.0]nonyne (BCN) Scaffold: A Balance of Reactivity and Stability
Bicyclo[6.1.0]nonyne (BCN) is a widely utilized cyclooctyne in SPAAC due to its favorable balance of strain-promoted reactivity and stability.[5][8][9][10] The fusion of a cyclopropane ring to the cyclooctyne core introduces significant ring strain, which is the driving force for its efficient reaction with azides.[][6] While not as reactive as some of the more elaborate dibenzocyclooctynes (e.g., DBCO), BCN offers a smaller, less sterically hindering profile, which can be advantageous in minimizing perturbations to the structure and function of the labeled biomolecule.[5][6]
Introducing 9-Oxabicyclo[6.1.0]non-3-yne (OBN): A Hypothetical Analysis
9-Oxabicyclo[6.1.0]non-3-yne (OBN) is an intriguing analog of BCN where a methylene group at the 9-position is replaced by an oxygen atom. While empirical data on OBN is scarce in the current literature, we can extrapolate its potential properties based on fundamental chemical principles and the behavior of related structures.
Potential Advantages of the Oxabicyclo Scaffold:
-
Enhanced Hydrophilicity: The introduction of the ether linkage is anticipated to increase the overall hydrophilicity of OBN compared to BCN. This could be a significant advantage in biological applications, potentially improving solubility in aqueous buffers and reducing non-specific hydrophobic interactions.
-
Modulated Reactivity: The electronegativity of the oxygen atom may influence the electronic properties of the alkyne, potentially modulating its reactivity in the cycloaddition reaction. Further kinetic studies are required to determine the precise effect on the reaction rate compared to BCN.
-
Synthetic Accessibility: The synthesis of related oxabicyclic systems is well-established, suggesting that OBN could be a readily accessible reagent for the research community.
It is crucial to note that while these potential advantages are based on sound chemical reasoning, they must be validated through rigorous experimental investigation.
Comparative Kinetics of Common Cyclooctynes
To provide context for the anticipated reactivity of OBN, the following table summarizes the second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, a standard model substrate.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[5][7] | High reactivity, widely used. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[5][7][11] | High reactivity and stability.[11] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[5][7] | Good balance of reactivity and stability, smaller size.[5][6] |
| Difluorinated cyclooctyne | DIFO | ~0.076[7][12] | Electron-withdrawing groups enhance reactivity.[3][12] |
| 9-Oxabicyclo[6.1.0]non-3-yne | OBN | To Be Determined | Hypothesized enhanced hydrophilicity and modulated reactivity. |
Experimental Protocol: A General Guideline for OBN-Mediated SPAAC
The following protocol provides a general framework for the use of OBN in a typical bioconjugation reaction. It is intended as a starting point, and optimization of specific parameters (e.g., concentration, reaction time, temperature) is highly recommended for each new application.
Workflow for OBN-Mediated Bioconjugation
Caption: A generalized workflow for bioconjugation using OBN in a SPAAC reaction.
Step-by-Step Methodology
-
Reagent Preparation:
-
OBN Stock Solution: Prepare a stock solution of OBN in a compatible organic solvent (e.g., DMSO, DMF) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Azide-Modified Biomolecule: Prepare your azide-functionalized protein, antibody, or other biomolecule in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be determined based on the specific experimental requirements.
-
-
SPAAC Reaction:
-
Molar Ratio: The optimal molar ratio of OBN to the azide-modified biomolecule should be determined empirically. A starting point of 10-20 molar equivalents of OBN is recommended.
-
Reaction Setup: Add the OBN stock solution to the solution containing the azide-modified biomolecule. The final concentration of the organic solvent should be kept to a minimum (typically <5% v/v) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture at a controlled temperature. For many bioconjugation reactions, incubation at room temperature (20-25°C) or 37°C for 1-4 hours is sufficient. The reaction can also be performed at 4°C for an extended period (e.g., overnight) if the biomolecule is sensitive to higher temperatures.
-
-
Reaction Monitoring and Purification:
-
Monitoring: The progress of the reaction can be monitored by various analytical techniques, such as LC-MS to observe the formation of the conjugate, or SDS-PAGE with fluorescence scanning if a fluorescent azide was used.
-
Purification: Once the reaction is complete, the excess OBN and any unreacted biomolecule can be removed by a suitable purification method. Size-exclusion chromatography (SEC) is often effective for purifying protein conjugates. Affinity chromatography can also be used if the biomolecule or a tag allows for it.
-
-
Characterization:
-
The final, purified conjugate should be characterized to confirm the success of the reaction and to determine the degree of labeling. Techniques such as mass spectrometry, UV-Vis spectroscopy, and functional assays can be employed.
-
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] The high degree of ring strain in the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[][13]
Caption: The concerted mechanism of the SPAAC reaction between OBN and an azide.
Conclusion and Future Outlook
While further research is needed to fully characterize the kinetics and utility of 9-Oxabicyclo[6.1.0]non-3-yne, its structural design presents a compelling case for its potential as a valuable tool in the copper-free click chemistry toolbox. The anticipated enhancement in hydrophilicity and its relationship to the well-established BCN scaffold make OBN a promising candidate for a new generation of bioorthogonal reagents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the applications of OBN in their own work, from fundamental biological discovery to the development of novel therapeutics and diagnostics.
References
- Benchchem. A Comparative Analysis of Cyclooctyne Reagents for Copper-Free Click Chemistry.
- A Recent Concept of Importance: Click Chemistry.
- Mbua, N. E. et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC.
- Jewett, J. C. et al. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. PMC.
-
Agard, N. J. et al. Copper-free click chemistry for dynamic in vivo imaging. PNAS. Available from: [Link]
-
Codelli, J. A. et al. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society. Available from: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available from: [Link]
-
Lee, H. et al. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available from: [Link]
-
Wikipedia. Copper-free click chemistry. Available from: [Link]
- Benchchem. Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols.
- Wagner, M. et al. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC.
- Benchchem. A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.
-
NIST. 9-Oxabicyclo[6.1.0]nonane. NIST WebBook. Available from: [Link]
-
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. Available from: [Link]
-
Borrmann, A. et al. Genetic Encoding of a Bicyclo[6.1.0]nonyne-Charged Amino Acid Enables Fast Cellular Protein Imaging by Metal-Free Ligation. ResearchGate. Available from: [Link]
-
Scheme 2. a) Synthesis of 9-hydroxymethylbicyclo[6.1.0]nonyne (endo-6). ResearchGate. Available from: [Link]
-
Reppe, K. et al. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. Available from: [Link]
-
IAEA. Labelling techniques of biomolecules for targeted radiotherapy. Available from: [Link]
-
Borrmann, A. et al. Genetic encoding of a bicyclo[6.1.0]nonyne-charged amino acid enables fast cellular protein imaging by metal-free ligation. PubMed. Available from: [Link]
-
King's College London. Isotope labeling of biomolecules : labeling methods. Available from: [Link]
-
Nurieva, E. V. et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available from: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]
Sources
- 1. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Genetic encoding of a bicyclo[6.1.0]nonyne-charged amino acid enables fast cellular protein imaging by metal-free ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. pnas.org [pnas.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Surface functionalization protocols utilizing 9-Oxabicyclo[6.1.0]non-3-yne
Application Note: Advanced Surface Functionalization and Bioconjugation Utilizing 9-Oxabicyclo[6.1.0]non-3-yne
Introduction & Mechanistic Rationale
The demand for robust, bioorthogonal surface functionalization has driven the evolution of highly specialized linker chemistries. 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1)[1] represents a uniquely powerful, zero-length heterobifunctional linker. Structurally, it consists of a highly strained cyclooctyne ring fused with an epoxide (oxirane) group. This dual-reactivity profile allows it to bridge primary amine- or thiol-bearing surfaces with azide-tagged biomolecules in a seamless, two-step process.
The Causality of the Chemical Design:
-
Epoxide-Mediated Surface Anchoring: The 9-oxa (epoxide) moiety acts as an electrophilic anchor. When exposed to a nucleophilic surface (such as APTES-aminated glass or polymeric amines) under mildly basic conditions, the epoxide undergoes an SN2 ring-opening reaction. The inherent ring strain of the bicyclic system slightly lowers the activation energy for this opening compared to linear aliphatic epoxides, ensuring efficient covalent grafting.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Once grafted, the exposed cyclooctyne serves as a highly reactive handle for SPAAC[2]. Unlike classical click chemistry, SPAAC requires no cytotoxic copper(I) catalysts. The immense ring strain of the cyclooctyne core (~18 kcal/mol) drives the spontaneous[3+2] cycloaddition with azides at room temperature[3]. The fused bicyclic architecture further enhances the second-order rate constant compared to un-fused cyclooctynes, enabling rapid bioconjugation without compromising the structural integrity of sensitive proteins or the underlying substrate[4].
Workflow Visualization
Figure 1: Two-step surface functionalization workflow utilizing 9-Oxabicyclo[6.1.0]non-3-yne.
Self-Validating Experimental Protocols
To ensure a self-validating system, this protocol incorporates an intermediate Quality Control (QC) step. By validating the surface reactivity with a fluorescent azide before committing precious biological samples, researchers can isolate variables and guarantee the success of the final bioconjugation.
Materials & Reagents
-
Substrate: Amine-functionalized surface (e.g., 3-aminopropyltriethoxysilane (APTES) treated glass slides).
-
Linker: 9-Oxabicyclo[6.1.0]non-3-yne (100 mM stock in anhydrous DMSO).
-
Grafting Buffer: 0.1 M Sodium Borate, pH 8.5.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
QC Reagent: Alexa Fluor™ 488-Azide (or equivalent fluorophore-azide).
-
Target Biomolecule: Azide-functionalized protein or antibody (10–50 µg/mL).
Protocol Step 1: Epoxide Grafting (Surface Activation)
The goal of this step is to covalently attach the cyclooctyne to the surface amines via epoxide ring-opening.
-
Buffer Preparation: Prepare the Grafting Buffer (0.1 M Sodium Borate). Causality: The pH must be strictly maintained between 8.5 and 9.0. The pKa of surface-bound aliphatic amines is ~9.5. At pH 8.5, a sufficient fraction of the amines exists in their highly nucleophilic unprotonated state, while minimizing the hydroxide-mediated hydrolysis of the epoxide that occurs at pH > 9.5.
-
Linker Addition: Dilute the 9-Oxabicyclo[6.1.0]non-3-yne stock into the Grafting Buffer to a final concentration of 1 mM. Maintain a final DMSO concentration of 5-10% to prevent linker precipitation.
-
Incubation: Submerge the aminated surfaces in the linker solution. Incubate at 37°C for 4 to 6 hours under continuous gentle agitation. Causality: The elevated temperature of 37°C provides the necessary kinetic energy to accelerate the SN2 nucleophilic attack on the sterically hindered epoxide ring.
-
Washing: Wash the surfaces sequentially with 20% DMSO in water (3 × 5 min), followed by ultrapure water (3 × 5 min), and finally ethanol. Dry under a stream of nitrogen.
Protocol Step 2: Quality Control (Self-Validation)
Before proceeding to protein conjugation, validate the presence of active cyclooctyne groups.
-
Take a representative functionalized substrate (or a small section of a slide).
-
Incubate with 10 µM Alexa Fluor 488-Azide in PBS (pH 7.4) for 1 hour at room temperature in the dark.
-
Wash extensively with PBS containing 0.1% Tween-20 (PBST) to remove non-covalently bound dye.
-
Validation: Analyze via fluorescence microscopy. A strong, uniform fluorescent signal confirms successful epoxide grafting and active SPAAC capability. Lack of signal indicates failure at Step 1 (likely due to degraded linker or inactive surface amines).
Protocol Step 3: Bioorthogonal Conjugation (SPAAC)
Covalent attachment of the target biomolecule.
-
Biomolecule Preparation: Prepare a 10–50 µg/mL solution of the azide-tagged protein in PBS (pH 7.4). Causality: PBS is chosen because SPAAC is completely orthogonal to aqueous buffer salts and physiological pH, ensuring the protein remains in its native conformation.
-
Conjugation: Submerge the validated cyclooctyne-grafted surface into the protein solution. Incubate at room temperature for 2 to 4 hours.
-
Passivation & Washing: Wash the surface with PBST (3 × 10 min) to remove non-specifically adsorbed proteins. The surface is now ready for downstream assays.
Quantitative Data & Troubleshooting Matrix
To ensure reproducibility, the following table summarizes the critical quantitative parameters, their optimal ranges, and the chemical consequences of deviation.
| Reaction Step | Key Variable | Optimal Range | Consequence of Deviation (Causality) |
| Epoxide Grafting | Buffer pH | 8.5 – 9.0 | < 8.0: Amines remain protonated (NH₃⁺), destroying nucleophilicity.> 9.5: Rapid competitive hydrolysis of the epoxide by OH⁻ ions. |
| Epoxide Grafting | Temperature | 37°C | < 25°C: Sluggish SN2 kinetics resulting in low surface density.> 50°C: Increased rate of linker degradation and solvent evaporation. |
| Epoxide Grafting | Co-solvent | 5% – 10% DMSO | 0%: Linker aggregates/precipitates out of the aqueous buffer.> 20%: May degrade delicate polymeric substrates. |
| SPAAC (Click) | Azide Conc. | 10 – 50 µg/mL | < 5 µg/mL: Reaction becomes diffusion-limited, requiring >12h.> 100 µg/mL: Steric crowding on the surface; reagent waste. |
| SPAAC (Click) | Buffer Choice | PBS (pH 7.4) | Avoid Tris/Primary Amines during Step 1 , but perfectly safe during Step 2 as SPAAC is strictly orthogonal to amines. |
References
-
Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells Source: Angewandte Chemie International Edition URL:[Link]
-
A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems Source: Journal of the American Chemical Society URL:[Link]
-
Bioconjugate Techniques (3rd Edition) Source: Academic Press (Elsevier) URL:[Link]
Sources
Application Note: High-Efficiency Peptide Modification and Tagging via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using 9-Oxabicyclo[6.1.0]non-3-yne (BCN)
Introduction & Mechanistic Rationale
The development of bioorthogonal chemistry has revolutionized peptide therapeutics, enabling the precise attachment of fluorophores, pharmacokinetic modifiers (e.g., PEG), and targeted payloads without interfering with native biological functionalities. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, the cytotoxicity and oxidative damage associated with copper catalysts limit its utility in sensitive biological systems and live-cell applications.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) circumvents these limitations by utilizing the ring strain of cyclooctynes to drive the [3+2] cycloaddition with azides. Among the available cyclooctynes, 9-Oxabicyclo[6.1.0]non-3-yne (BCN) has emerged as a premier reagent [1]. Synthesized via the cyclopropanation of 1,5-cyclooctadiene, BCN offers a unique combination of high reactivity, structural symmetry, and hydrophilicity.
Causality in Reagent Selection: Why BCN?
The selection of BCN over traditional dibenzocyclooctynes (e.g., DBCO, ADIBO) or difluorooctynes (DIFO) is driven by three mechanistic advantages:
-
Symmetry and Isomeric Purity: BCN possesses Cs symmetry. Unlike asymmetric cyclooctynes (DBCO, DIFO) which yield complex mixtures of regioisomers upon cycloaddition, BCN forms a single, structurally defined triazole regioisomer [1]. This causality is critical for drug development, as single-isomer products drastically simplify RP-HPLC purification and regulatory characterization.
-
Steric Accessibility and Chemoselectivity: The aliphatic nature of BCN lacks the bulky, sterically hindering dibenzo groups found in ADIBO/DBCO. Consequently, BCN maintains robust reaction kinetics not only with primary azides but also with highly hindered secondary and tertiary azides, whereas ADIBO's reactivity drops by up to five orders of magnitude with tertiary azides[3].
-
Reduced Non-Specific Binding: The absence of highly lipophilic dibenzo moieties minimizes non-specific hydrophobic interactions with peptide backbones and cellular membranes, yielding cleaner assay backgrounds and improved aqueous solubility [2].
Caption: Logical relationship between BCN structural features and experimental advantages.
Quantitative Data: Kinetic Profiling
To optimize bioconjugation workflows, it is essential to understand the kinetic parameters of the chosen cyclooctyne. The table below summarizes the comparative performance of BCN against other common SPAAC reagents.
| Cyclooctyne Reagent | Second-Order Rate Constant ( k2 ) with Primary Azides ( M−1s−1 ) | Regioisomers Formed | Reactivity with Tertiary Azides | Lipophilicity / Hydrophobicity |
| BCN (endo) | ~0.14 | 1 | High ( k2 ~0.024 M−1s−1 ) | Low |
| DBCO / ADIBO | ~0.30 | 2 | Very Low ( k2 ~4.7×10⁻⁶ M−1s−1 ) | High |
| DIFO | ~0.08 | 2 | Moderate | Moderate |
Data synthesized from Dommerholt et al. [1] and Wöhl-Bruhn et al.[3]. Note: Assays performed in aqueous/organic mixtures at 25°C.
Experimental Workflow
The following diagram illustrates the self-validating workflow for generating BCN-modified peptide conjugates.
Caption: Workflow of BCN-mediated SPAAC for peptide modification and validation.
Detailed Experimental Protocols
These protocols are designed as a self-validating system. By incorporating specific quenching steps and stoichiometric controls, researchers can eliminate false positives and ensure high-purity bioconjugates.
Protocol 1: Preparation of Azide-Functionalized Peptide
Objective: Introduce an azide moiety into the peptide sequence during Solid-Phase Peptide Synthesis (SPPS).
-
Synthesis: Synthesize the target peptide using standard Fmoc-SPPS chemistry on a Rink Amide or Wang resin.
-
Azide Incorporation:
-
N-terminal modification: Couple 2-azidoacetic acid (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 1 hour.
-
Side-chain modification: Incorporate an Fmoc-Lys(N3)-OH building block at the desired sequence position.
-
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.
-
Causality Note: Azides are generally stable to TFA, but the use of thiol scavengers (like EDT) should be minimized if possible, as prolonged exposure to concentrated thiols can partially reduce azides to amines.
-
-
Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Verify the mass via LC-MS.
Protocol 2: BCN-Tag Conjugation via SPAAC
Objective: Conjugate a BCN-functionalized tag (e.g., BCN-Fluorophore, BCN-PEG) to the azide-peptide.
-
Peptide Solubilization: Dissolve the azide-functionalized peptide in an aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to a final concentration of 100–500 μM.
-
Causality Note: While SPAAC is pH-independent, maintaining a physiological pH prevents peptide aggregation and suppresses the hydrolysis of sensitive side chains (e.g., Asn/Gln deamidation). If the peptide is highly hydrophobic, up to 30% DMSO or DMF can be added as a co-solvent.
-
-
BCN Reagent Preparation: Reconstitute the BCN-reagent in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Initiation: Add 1.5 to 2.0 molar equivalents of the BCN-reagent to the peptide solution.
-
Causality Note: Using an excess of BCN drives the reaction via pseudo-first-order kinetics, ensuring complete consumption of the peptide within a practical timeframe (2–4 hours).
-
-
Incubation: Agitate the mixture gently at room temperature for 2 to 4 hours, protected from light if a fluorophore is used.
Protocol 3: Reaction Quenching and HPLC/MS Validation
Objective: Terminate the reaction cleanly and isolate the pure conjugate.
-
Quenching: Add a 10-fold molar excess (relative to the initial BCN amount) of 2-azidoethanol . Incubate for an additional 30 minutes.
-
Causality Note: This is a critical self-validating step. Unreacted BCN can undergo non-specific side reactions during lyophilization or interfere with downstream assays. 2-azidoethanol rapidly consumes residual BCN, forming a highly polar, low-molecular-weight triazole that elutes in the void volume during RP-HPLC, ensuring it does not co-elute with your target peptide.
-
-
RP-HPLC Purification: Inject the quenched mixture onto a preparative C18 RP-HPLC column. Run a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).
-
Observation: The BCN-peptide conjugate will typically elute later than the unreacted peptide due to the added lipophilicity of the tag and the cyclooctyl ring. Because BCN is Cs symmetric, the product will elute as a single, sharp peak , unlike DBCO conjugates which often present as split peaks (regioisomers).
-
-
Validation: Collect the peak and analyze via High-Resolution LC-MS to confirm the exact mass shift corresponding to the triazole-linked conjugate.
References
-
Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J. A., Rutjes, F. P. J. T., van Hest, J. C. M., Lefeber, D. J., Friedl, P., & van Delft, F. L. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422-9425. URL:[Link]
-
Prim, D., et al. (2013). "ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics." Molecules, 18(8), 9833-9849. URL:[Link]
-
Wöhl-Bruhn, S., et al. (2018). "Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions." Chemistry – A European Journal, 25(3), 754-758. URL:[Link]
Targeted drug delivery system design using 9-Oxabicyclo[6.1.0]non-3-yne
Application Note: Engineering Targeted Drug Delivery Systems via BCN-Mediated SPAAC
Executive Summary
The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, relies heavily on bioorthogonal chemistry. Among the available techniques, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as the gold standard for in vivo and in vitro bioconjugation due to its highly efficient, copper-free nature[1]. At the forefront of SPAAC reagents is 9-Oxabicyclo[6.1.0]non-3-yne (BCN) . This application note details the mechanistic advantages, quantitative kinetics, and validated protocols for utilizing BCN in the design of next-generation targeted therapeutics.
Mechanistic Insights: The Case for BCN
Choosing the correct cyclooctyne is the most critical decision in SPAAC-based drug design. BCN offers a unique triad of chemical advantages over traditional cyclooctynes like Dibenzocyclooctyne (DBCO) or Difluorinated Cyclooctyne (DIFO):
-
Optimal Ring Strain and Kinetics: The fused cyclopropane ring in the BCN scaffold significantly increases the bond angle strain of the alkyne. This built-in enthalpic energy drives the [3+2] cycloaddition with azides rapidly at physiological temperatures, achieving second-order rate constants of ~0.14 – 0.29 M−1s−1 without the need for cytotoxic Cu(I) catalysts[2].
-
Symmetry and Regioisomeric Fidelity: Unlike asymmetric alkynes (e.g., DIFO), BCN is a symmetric molecule. This symmetry ensures that the resulting triazole linkage does not form complex regioisomeric mixtures. In ADC development, chemical uniformity is paramount for regulatory approval and reproducible pharmacokinetics[3].
-
Hydrophilicity and Biocompatibility: A major failure point in ADC design is payload-induced aggregation. DBCO is highly hydrophobic, often leading to antibody precipitation. BCN is significantly less hydrophobic and possesses a smaller steric footprint, preserving the native conformation of the biological carrier and extending in vivo circulation times[4].
Quantitative Comparison of SPAAC Reagents
To rationalize the selection of BCN for specific workflows, the following table summarizes the physicochemical properties of common cyclooctynes used in drug delivery:
| Cyclooctyne Reagent | Approx. Rate Constant ( M−1s−1 ) | Hydrophobicity | Regioisomer Formation | Primary Biomedical Application |
| BCN (Bicyclo[6.1.0]nonyne) | 0.14 – 0.29 | Low | No (Symmetric) | ADCs, in vivo imaging, liposomes |
| DBCO (Dibenzocyclooctyne) | 0.30 – 0.90 | High | No (Symmetric) | In vitro bioconjugation, surface labeling |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | Medium | Yes | Live cell imaging |
(Data synthesized from established SPAAC kinetic studies[5],[2])
Workflow & Pathway Visualization
Workflow for site-specific ADC generation using BCN-mediated SPAAC.
Mechanistic pathway of BCN and Azide reacting via SPAAC to form a stable triazole linkage.
Experimental Protocol: BCN-Mediated ADC Generation
This protocol outlines the conjugation of a BCN-functionalized cytotoxic payload (e.g., BCN-MMAE) to an azide-modified monoclonal antibody.
Prerequisites: The antibody must be pre-functionalized with azide groups. This is typically achieved via enzymatic glycan remodeling using mutant Galactosyltransferase (GalT) and GalNAz on the Fc region[3].
Step 1: Critical Buffer Exchange
-
Transfer the azide-functionalized antibody (1-10 mg/mL) into a 30 kDa MWCO centrifugal filter device.
-
Perform a buffer exchange into sterile Phosphate-Buffered Saline (PBS), pH 7.4. Wash a minimum of 3 times.
Causality Check: Why this specific buffer? It is absolutely critical to remove any trace of sodium azide ( NaN3 ), a common antimicrobial preservative in antibody storage buffers. Free azide ions will act as competing nucleophiles, rapidly consuming the BCN-payload and causing the conjugation to fail[4].
Step 2: Payload Preparation
-
Dissolve the BCN-linker-payload in anhydrous, high-quality Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[1].
Causality Check: Cytotoxic payloads are highly hydrophobic and prone to hydrolysis. Anhydrous DMSO ensures the integrity of the BCN ring and the cleavable linker prior to the reaction.
Step 3: SPAAC Conjugation
-
Calculate the required volume of BCN-payload to achieve a 10- to 20-fold molar excess over the antibody.
-
Slowly add the BCN-payload stock to the antibody solution while gently vortexing.
-
Crucial Parameter: Ensure the final concentration of DMSO in the reaction mixture does not exceed 5% v/v[6].
ngcontent-ng-c2259155149="" class="ng-star-inserted">Causality Check: A 5% DMSO threshold is the thermodynamic sweet spot. It is high enough to keep the hydrophobic BCN-payload in solution, but low enough to prevent the denaturation and subsequent aggregation of the monoclonal antibody.
-
Incubate the reaction mixture at room temperature ( 20−25∘C ) for 2 to 4 hours in the dark.
Causality Check: Because the SPAAC reaction is driven by inherent ring strain rather than a catalyst, the reaction follows pseudo-first-order kinetics driven by the molar excess of BCN. Two hours is typically sufficient for quantitative yield[7].
Step 4: Quenching and Purification
-
(Optional): If off-target thiol-yne addition is a concern due to partially reduced disulfides on the antibody, the reaction can be suppressed by managing free thiols carefully or adding a mild thiol scavenger like β -mercaptoethanol[7].
-
Purify the resulting ADC using a Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl) equilibrated with PBS, pH 7.4[1].
Causality Check: SEC effectively separates the massive ADC (~150 kDa) from the unreacted BCN-payload (< 2 kDa) and also isolates the monomeric ADC from any high-molecular-weight aggregates formed during the conjugation process[1].
Self-Validation & Quality Control
A robust protocol must validate its own success. Post-purification, execute the following analytical checks to ensure a self-validating system:
-
Hydrophobic Interaction Chromatography (HIC): Inject the purified ADC onto an HIC column. Because the payload is hydrophobic, the retention time will increase proportionally with the number of payloads attached. Integrate the peak areas (DAR0, DAR2, DAR4) to calculate the average Drug-to-Antibody Ratio. A successful site-specific BCN conjugation typically yields a highly homogeneous DAR of ~2.0 or ~4.0[3].
-
Analytical SEC: Monitor elution at 280 nm. The main peak must correspond to the monomeric ADC (>95% purity). Peaks eluting earlier indicate payload-induced aggregation, signaling that the DMSO concentration during conjugation may have been too low or the payload concentration too high[1].
References
-
BenchChem. "Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with BCN Linkers". Available at: 1
-
BroadPharm. "BCN-Azide Ligation Protocol". Available at:7
-
National Institutes of Health (PMC). "Site-Specific Antibody Conjugation for ADC and Beyond". Available at:3
-
Creative Biolabs. "Conjugation Based on Click Chemistry". Available at: 6
-
American Chemical Society (ACS). "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications". Available at: 5
-
National Institutes of Health (PMC). "Click Chemistry Conjugations". Available at: 4
-
Royal Society of Chemistry (RSC). "Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo". Available at: 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
Application Note: Precision Bioconjugation via Site-Specific Protein Labeling with 9-Oxabicyclo[6.1.0]non-3-yne (BCN)
Executive Summary
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and precision molecular probes, relies heavily on the ability to conjugate molecules to proteins with absolute site-specificity. Traditional amine or thiol-directed labeling often yields heterogeneous mixtures with unpredictable pharmacokinetics. By combining genetic code expansion (incorporation of unnatural amino acids) with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), researchers can achieve highly homogeneous, site-specific bioconjugates.
This application note details the mechanistic rationale and experimental protocols for utilizing 9-Oxabicyclo[6.1.0]non-3-yne (BCN) as the premier cyclooctyne for SPAAC-mediated protein labeling.
Mechanistic Foundations of BCN-Mediated SPAAC
SPAAC is a bioorthogonal reaction that leverages the immense ring strain of cyclooctynes to drive a (3+2) cycloaddition with azides, eliminating the need for cytotoxic copper catalysts 1. While dibenzocyclooctynes (e.g., DBCO, ADIBO) are widely used, BCN offers distinct physicochemical advantages:
-
Low Steric Hindrance: BCN features a symmetric, aliphatic bicyclic structure. Unlike DBCO, which contains bulky dibenzyl rings, BCN can easily access buried or sterically hindered azides. Notably, BCN maintains high reactivity even with tertiary azides, whereas DBCO's reaction rate drops by several orders of magnitude due to severe steric clash 2.
-
Superior Thiol Stability: In complex biological environments, DBCO can undergo off-target Michael additions with endogenous thiols like glutathione (GSH). BCN is highly stable in reducing environments, ensuring that the payload is exclusively directed to the azide tag.
-
Favorable Kinetics: BCN exhibits rapid second-order reaction kinetics ( k2≈0.14−0.30 M−1s−1 ), which can be further accelerated when reacting with specific electron-deficient or fluoroalkyl azides 3.
Caption: Mechanistic logic of SPAAC reactivity comparing BCN and DBCO against diverse azides.
Upstream Workflow: Site-Specific Azide Incorporation
To leverage BCN, the target protein must first be functionalized with an azide group at a precise location. The most robust method is the genetic incorporation of an Unnatural Amino Acid (UAA) such as p-azidophenylalanine (pAzF) via amber codon (TAG) suppression 4. Using an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair, the translation machinery inserts pAzF exclusively where the TAG codon is placed 5.
Caption: Workflow for site-specific protein labeling using UAA incorporation and BCN-mediated SPAAC.
Downstream Protocol: BCN-Azide SPAAC Labeling
This protocol outlines the conjugation of a BCN-functionalized payload (e.g., BCN-fluorophore or BCN-toxin) to a purified, azide-tagged protein.
Self-Validating System Design: This protocol integrates Intact Mass Spectrometry (LC-MS) as a self-validating checkpoint. Because the genetic encoding limits the azide to exactly one site per molecule, a successful reaction will yield a singular mass shift corresponding exactly to [Protein Mass] + [BCN-Probe Mass]. Any deviation (e.g., +2 mass shifts) instantly flags off-target reactivity or misincorporation during the upstream UAA expression.
Reagents & Equipment
-
Purified Azide-tagged protein (1–5 mg/mL) in PBS (pH 7.4).
-
BCN-functionalized probe (10 mM stock in anhydrous DMSO).
-
Quenching agent: 2-Azidoethanol (100 mM in water).
-
Zeba™ Spin Desalting Columns or Dialysis cassettes (MWCO appropriate for protein).
Step-by-Step Methodology
Step 1: Buffer Preparation and Assessment
-
Action: Ensure the azide-tagged protein is in a compatible buffer (e.g., PBS, HEPES, or Tris at pH 7.0–8.0).
-
Causality: While SPAAC is highly bioorthogonal and insensitive to pH variations between 4 and 10, maintaining physiological pH prevents protein denaturation. Avoid buffers containing high concentrations of reducing agents (like DTT or TCEP) over 1 mM, as prolonged exposure can slowly reduce the azide to an unreactive amine.
Step 2: Stoichiometric Addition of BCN-Probe
-
Action: Add the BCN-probe to the protein solution at a 5 to 10-fold molar excess. Add the DMSO stock slowly while gently vortexing.
-
Causality: The 5–10x excess drives the pseudo-first-order kinetics, ensuring >95% conversion within a practical timeframe.
-
Critical Control: Ensure the final concentration of DMSO does not exceed 5% (v/v). Higher organic solvent concentrations risk precipitating the protein or disrupting its tertiary structure, which could bury the azide tag and halt the reaction.
Step 3: Incubation
-
Action: Incubate the reaction mixture at Room Temperature (20–25°C) for 2 to 4 hours, or at 4°C overnight, with gentle end-over-end rotation.
-
Causality: The intrinsic ring strain of BCN provides the activation energy for the reaction. Heating is unnecessary and risks protein degradation.
Step 4: Reaction Quenching
-
Action: Add 2-Azidoethanol to a final concentration of 1 mM. Incubate for 30 minutes.
-
Causality: The small-molecule azide rapidly consumes any unreacted BCN-probe. This prevents the hydrophobic BCN molecules from non-specifically adhering to the protein surface or reacting with trace targets during long-term storage.
Step 5: Purification & Validation
-
Action: Remove the quenched BCN-probe and excess azidoethanol using Size Exclusion Chromatography (SEC) or spin desalting columns.
-
Validation (LC-MS): Analyze the purified conjugate via LC-MS. You must observe a single predominant peak corresponding to the exact molecular weight of the conjugated product. The Drug-to-Antibody Ratio (DAR) or Labeling Ratio should strictly equal 1.0 (or the exact number of engineered TAG codons).
Quantitative Data & Kinetic Benchmarking
When selecting a cyclooctyne for SPAAC, researchers must balance reaction speed with steric profile and hydrophobicity. The table below summarizes why BCN is often the optimal choice for site-specific labeling of folded proteins.
| Property | BCN (endo) | DBCO / ADIBO | DIBO |
| Second-Order Rate Constant ( k2 ) | ~0.14 M⁻¹s⁻¹ | ~0.30 M⁻¹s⁻¹ | ~0.05 M⁻¹s⁻¹ |
| Steric Hindrance | Low (Symmetric bicyclic) | High (Dibenzyl rings) | High (Dibenzyl rings) |
| Reactivity with Tertiary Azides | High | Very Low (Steric clash) | Low |
| Thiol Stability (e.g., GSH) | Excellent | Moderate (Prone to Michael addition) | Moderate |
| Hydrophobicity | Moderate | High (Can cause aggregation) | High |
Data summarized from comparative kinetic studies of cyclooctynes in aqueous environments.
References
-
Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC / National Institutes of Health. URL:[Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. URL:[Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC / National Institutes of Health. URL:[Link]
-
Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PMC / National Institutes of Health. URL:[Link]
Sources
Minimizing non-specific binding in 9-Oxabicyclo[6.1.0]non-3-yne reactions
Senior Application Scientist Foreword
Welcome to the Technical Support Center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing 9-Oxabicyclo[6.1.0]non-3-yne (BCN). As a highly reactive cyclooctyne, BCN is celebrated for its rapid reaction kinetics and lack of a cytotoxic copper catalyst, making it a staple in bioorthogonal chemistry[1]. However, the very ring strain that accelerates its reaction with azides also lowers its Lowest Unoccupied Molecular Orbital (LUMO), making BCN highly susceptible to nucleophilic attack.
In complex biological mixtures, this dual reactivity often manifests as high non-specific background binding, primarily driven by the thiol-yne addition reaction with free cysteine residues[2]. As an application scientist, my goal is to help you engineer a self-validating experimental system. By understanding the causality behind these off-target interactions, we can strategically manipulate stoichiometry, pH, and blocking agents to restore true bioorthogonality to your BCN workflows.
Mechanistic Insights: The Root of Non-Specific Binding
To troubleshoot background signal, we must first understand the competing chemical pathways. BCN is designed to undergo a [3+2] cycloaddition with azides. However, in the presence of strong nucleophiles like the thiolate anions found on cysteine residues, BCN undergoes a competing nucleophilic addition (thiol-yne reaction)[3].
Caption: Dual reactivity of BCN leading to desired SPAAC (green) and off-target thiol-yne addition (red).
Troubleshooting Guide & FAQs
Q1: I am seeing high background labeling in my negative controls (samples lacking the azide target). What is causing this? A1: This is the hallmark of azide-independent labeling, almost exclusively driven by the thiol-yne side reaction between BCN and cysteine-rich proteins in your lysate[4]. Because BCN is highly strained, it acts as an electrophile. To confirm this is the root cause, pre-treat a control sample with a thiol-blocking agent like iodoacetamide (IAM). If the background disappears, thiol-yne addition is your culprit.
Q2: Can I just lower the concentration of my BCN probe to reduce background? A2: Yes, but it is a kinetic balancing act. Lowering the BCN concentration (e.g., to 5 µM) kinetically favors the SPAAC reaction over the thiol-yne reaction, significantly reducing non-specific signals[3]. However, because SPAAC reactions are already ~100-fold slower than copper-catalyzed click chemistry (CuAAC)[5], dropping the concentration too low may result in incomplete labeling of your target.
Q3: Does the pH of my reaction buffer matter for copper-free click chemistry? A3: While the SPAAC [3+2] cycloaddition itself is largely pH-independent, the off-target thiol-yne reaction is highly pH-dependent[4]. Cysteine thiols have a pKa of ~8.3. At higher pH values, more cysteines exist as highly nucleophilic thiolate anions. By lowering your reaction buffer pH to 6.5–7.0, you keep cysteines protonated, drastically reducing their nucleophilicity and minimizing off-target attack without harming SPAAC efficiency.
Q4: My proteins seem to precipitate or stick to the tube walls when I add the BCN reagent. How do I fix this? A4: BCN is a bulky, highly hydrophobic structural motif[5]. When conjugated to hydrophobic fluorophores (like certain cyanine dyes), the resulting probe can cause protein precipitation or non-specific hydrophobic sticking (which mimics covalent background). To resolve this, switch to a BCN probe that incorporates a hydrophilic Polyethylene Glycol (PEG) linker between the BCN moiety and the payload.
Quantitative Mitigation Strategies
To systematically eliminate background, you must apply the correct mitigation strategy based on the mechanism of interference. The table below summarizes the quantitative impact of various approaches:
| Mitigation Strategy | Mechanism of Action | Impact on SPAAC Rate | Background Reduction | Recommended Context |
| Thiol Alkylation (IAM) | Irreversibly blocks free cysteines via S-alkylation. | None | High (>90%) | Cell lysates, complex protein mixtures. |
| Lowering BCN Conc. (≤5 µM) | Kinetically limits off-target nucleophilic attack. | Decreases overall rate | Moderate (~50-70%) | Purified proteins, live-cell surface labeling. |
| pH Optimization (pH 6.5) | Protonates thiols, reducing thiolate formation. | Negligible | Moderate (~40-60%) | Buffer-sensitive enzymes, live-cell assays. |
| PEGylated BCN Linkers | Reduces hydrophobic non-specific interactions. | None | Low-Moderate (~30%) | Intracellular labeling, hydrophobic payloads. |
Validated Experimental Protocol: Thiol-Mitigated BCN Labeling
To ensure a self-validating system, the following protocol integrates a mandatory thiol-blocking step and a quenching mechanism to prevent cross-reactivity.
Caption: Workflow for BCN-mediated SPAAC with integrated thiol-blocking to prevent off-target labeling.
Step-by-Step Methodology:
Step 1: Preparation & Reduction (Optional) If your target requires total protein profiling, add Urea (final concentration 8 M) and Dithiothreitol (DTT, final concentration 10 mM) to your lysate. Incubate at 37°C for 1 hour to reduce all disulfide bonds[4]. Note: Skip this step if you are studying native protein conformations.
Step 2: Thiol Alkylation Add Iodoacetamide (IAM) to a final concentration of 25–50 mM. Incubate the mixture in the dark at room temperature for 30 minutes. This step irreversibly alkylates all free cysteine residues, neutralizing their nucleophilicity[4],[3].
Step 3: Quenching To prevent unreacted IAM from interfering with downstream steps, quench the reaction by adding a small molar excess of DTT or β-mercaptoethanol (e.g., 10 mM above the IAM concentration). Incubate for 15 minutes[4].
Step 4: Buffer Exchange Pass the sample through a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with your SPAAC reaction buffer (optimal pH 6.8 - 7.0) to remove excess IAM and quenching reagents[4].
Step 5: SPAAC Reaction & Validation Add your BCN-functionalized probe at a low concentration (5–10 µM) to kinetically favor the specific azide-alkyne cycloaddition[3]. Incubate at room temperature for 1 hour in the dark. Self-Validation Check: Always run a parallel negative control (lysate treated with IAM and BCN-probe, but lacking the azide-target). A clean negative control definitively validates that both thiol-yne and hydrophobic background pathways have been successfully suppressed.
References
-
[2] Not So Bioorthogonal Chemistry - PMC - NIH. National Institutes of Health (nih.gov). Available at:
-
[4] Technical Support Center: BCN-Mediated Click Chemistry. Benchchem. Available at:
-
[1] Overview of Copper-Free Click Chemistry. ChemPep. Available at:
-
[3] Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. Available at:
-
[5] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at:
Sources
Technical Support Center: Optimizing 9-Oxabicyclo[6.1.0]non-3-yne (BCN) SPAAC Kinetics
Welcome to the Advanced Technical Support Center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Bicyclo[6.1.0]nonyne (BCN). This guide is engineered for researchers and drug development professionals who require precise control over bioconjugation kinetics.
Below, we troubleshoot common kinetic bottlenecks by examining the underlying physical chemistry of BCN—from stereochemical ring strain to electronic HOMO-LUMO gap tuning—ensuring your experimental protocols are robust, reproducible, and self-validating.
Section 1: Isomer Selection & Stereochemical Causality
Q1: My SPAAC reaction using BCN is slower than expected compared to literature baselines. What is the fundamental cause? A1: The most common oversight in BCN-mediated SPAAC is the failure to account for diastereomeric differences. The synthesis of BCN inherently produces two isomers: endo-BCN and exo-BCN[1].
The causality behind their differing kinetics lies in their three-dimensional geometry. In endo-BCN, the cyclopropane ring is oriented "under" the eight-membered cyclooctyne ring. This specific stereochemical orientation subtly increases the internal ring strain and improves the steric accessibility of the alkyne bond[1]. Consequently, endo-BCN consistently exhibits a higher second-order rate constant ( k2 ) than its exo counterpart. If you are using a racemic mixture or the exo-isomer, your reaction will inherently lag.
Quantitative Comparison of BCN Isomer Reaction Rates
| Diastereomer | Azide Reactant | Second-Order Rate Constant ( k2 ) [ M−1s−1 ] | Solvent System |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN-ylmethanol | Benzyl Azide | 0.15 | DMSO |
(Data summarized from comparative kinetic studies[1])
Section 2: Electronic Tuning for Rapid Kinetics
Q2: How can I accelerate the BCN-azide reaction without switching to a highly unstable, heavily modified cyclooctyne (like BARAC)? A2: You can drastically accelerate the reaction by tuning the electronic properties of the azide, rather than the alkyne. BCN is an electron-rich cyclooctyne. By utilizing an electron-deficient azide—specifically, fluoroalkyl azides ( RCF2N3 ) —you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the azide[2].
This creates a tighter energy gap with the Highest Occupied Molecular Orbital (HOMO) of the BCN alkyne. Kinetic studies demonstrate that this inverse electron-demand interaction yields up to a 16-fold rate enhancement compared to non-fluorinated alkyl azides[2].
Caption: Logical troubleshooting pathways for overcoming slow BCN SPAAC reaction kinetics.
Section 3: Overcoming Steric Hindrance & Background Noise
Q3: I am conjugating a bulky protein, and I am seeing non-specific background labeling over long incubation times. How do I fix this? A3: Low yields with bulky substrates are driven by steric occlusion of the reactive moieties[3]. To force the reaction, researchers often leave the mixture incubating overnight. However, prolonged exposure allows unreacted BCN to undergo slow, off-target reactions with biological nucleophiles (such as thiol groups on cysteine residues)[4].
The Solution:
-
Reduce Sterics: Incorporate a flexible Polyethylene Glycol (PEG) linker between your biomolecule and the BCN/azide group to increase the collision frequency of the reactive partners[3].
-
Implement Facile Quenching: Do not rely on arbitrary incubation times. Instead, actively quench the reaction using an inorganic azide, such as Sodium Azide ( NaN3 ) . Sodium azide reacts with BCN in water at rates comparable to organic azides, rapidly consuming the residual cyclooctyne and preventing any downstream thiol-yne cross-reactivity[4].
Section 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates real-time analytical monitoring and active quenching, transforming a standard bioconjugation into a self-validating system.
Optimized BCN-Azide Bioconjugation with Facile Quenching
Step 1: Reagent Preparation & Solubilization
-
Dissolve the azide-modified biomolecule in a physiological buffer (e.g., PBS, pH 7.4) to a concentration of 1–10 mg/mL[3].
-
Prepare a 10 mM stock of endo-BCN in high-purity DMSO.
-
Critical Causality: Ensure the final concentration of DMSO in the reaction mixture remains strictly <10% v/v. Higher concentrations alter the dielectric constant of the solvent, potentially denaturing the protein and burying the azide moiety within the hydrophobic core[3].
Step 2: Cycloaddition & HPLC Monitoring
-
Add the BCN reagent to the azide-biomolecule at a 2:1 to 5:1 molar excess.
-
Incubate at 25°C to 37°C. The elevated temperature provides the activation energy required to overcome minor steric barriers[3].
-
Validation: At 1-hour intervals, withdraw a 5 µL aliquot and analyze via Reverse-Phase HPLC (C18 column). Monitor the depletion of the BCN peak (typically absorbing at characteristic UV wavelengths depending on its conjugated fluorophore/linker) to empirically determine reaction completion[1].
Step 3: Active Quenching
-
Once HPLC indicates optimal conversion (or after a maximum of 4 hours), immediately add a 10-fold molar excess of Sodium Azide ( NaN3 ) relative to the initial BCN concentration[4].
-
Incubate for 30 minutes. The NaN3 will rapidly form a stable triazole adduct with all unreacted BCN, definitively halting the reaction and preventing non-specific thiol labeling[4].
Step 4: Purification
-
Purify the final conjugate using a desalting column or dialysis cassette (MWCO appropriate for your protein) to remove the quenched BCN-triazole byproducts and excess sodium azide[3].
Caption: Self-validating experimental workflow for BCN-azide bioconjugation and active quenching.
References
-
ChemRxiv. "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides." ChemRxiv. Available at:[Link]
-
Bioconjugate Chemistry. "Facile Quenching and Spatial Patterning of Cylooctynes via Strain-Promoted Alkyne–Azide Cycloaddition of Inorganic Azides." ACS Publications. Available at:[Link]
Sources
Troubleshooting low yield in 9-Oxabicyclo[6.1.0]non-3-yne synthesis
Troubleshooting Guide for 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of highly strained cycloalkynes. 9-Oxabicyclo[6.1.0]non-3-yne is a critical scaffold for bioorthogonal strain-promoted alkyne-azide cycloadditions (SPAAC)[1].
The most reliable synthetic route relies on the , which involves the oxidative cyclization of a semicarbazone to a 1,2,3-selenadiazole, followed by fragmentation[2]. However, the massive ring strain of the final alkyne combined with the acid-sensitive 9-oxa bridge (epoxide) makes this a synthetically unforgiving process. This guide provides field-proven causality, diagnostic data, and self-validating protocols to rescue your yields.
Part 1: Diagnostic Matrix - Quantitative Yield & Parameter Troubleshooting
Before altering your workflow, compare your quantitative baseline against our validated parameters. Deviations in these specific metrics are the primary indicators of mechanistic failure.
| Reaction Step | Expected Yield | Failure Yield | Critical Parameter | Mechanistic Cause | Immediate Intervention |
| 1. Semicarbazone Formation | 85–95% | < 50% | pH Control (Target: 4.5–5.0) | Insufficient electrophilicity of the carbonyl carbon or amine protonation. | Buffer strictly with Sodium Acetate (NaOAc). |
| 2. Selenadiazole Cyclization | 60–75% | < 10% | Acidity & Temp (< 5 °C) | Selenous acid-catalyzed epoxide ring opening[3]. | Add Pyridine (1.2 eq); maintain 0 °C during SeO₂ addition. |
| 3. Alkyne Fragmentation | 40–55% | 0% (Black Tar) | Concentration (< 0.01 M) | Thermal trimerization/polymerization of the strained alkyne[2]. | Switch to photolysis (300 nm) or use high-dilution thermal conditions. |
Part 2: Deep-Dive Troubleshooting FAQs
Q1: My yield plummets during the selenium dioxide (SeO₂) oxidation step, and NMR shows the loss of the 9-oxa bridge. Why is this happening and how do I fix it? Causality: The standard uses SeO₂ in glacial acetic acid[3]. SeO₂ reacts with acetic acid to form selenous acid, which is highly Lewis acidic. The 9-oxa bridge in your bicyclic system is highly strained and basic. The acid protonates the epoxide oxygen, triggering a rapid nucleophilic ring-opening cascade by the acetate ions. The Fix: You must neutralize the local acidity without halting the oxidative cyclization. Add 1.2 equivalents of anhydrous pyridine to the acetic acid solvent. This buffers the selenous acid, protecting the epoxide while still allowing the SeO₂ to attack the α -methylene group of the semicarbazone.
Q2: The thermal fragmentation of the 1,2,3-selenadiazole yields a black, insoluble tar instead of the alkyne. Where is my product? Causality: You have successfully synthesized the alkyne, but you immediately destroyed it. 9-Oxabicyclo[6.1.0]non-3-yne possesses immense ring strain (~18 kcal/mol). At the high temperatures typically required for thermal selenadiazole fragmentation (>160 °C), the alkyne undergoes spontaneous, uncatalyzed trimerization and polymerization, resulting in the black tar you observe[2]. The Fix: Abandon standard bulk thermal fragmentation. Instead, use photochemical fragmentation . Irradiating the selenadiazole at λ>300 nm in a quartz vessel at room temperature smoothly extrudes N₂ and elemental selenium without providing the thermal activation energy required for polymerization. If you must use heat, use a high-dilution technique (0.01 M in boiling decalin) and continuously distill the product out of the reaction mixture under reduced pressure.
Q3: How do I separate the colloidal elemental selenium byproduct without degrading the highly reactive alkyne? Causality: The fragmentation extrudes selenium as a fine red/black colloid that easily passes through standard filter paper and clogs chromatography columns, leading to prolonged purification times during which the alkyne degrades. The Fix: Do not use standard silica immediately. Quench the fragmentation mixture by cooling it to -20 °C to aggregate the selenium, then filter it through a tightly packed, biphasic pad of Celite (top) and basic alumina (bottom). The Celite traps the colloid, and the basic alumina prevents acid-catalyzed degradation of the alkyne during filtration.
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Buffered Selenadiazole Cyclization
-
Setup: Dissolve 9-oxabicyclo[6.1.0]nonan-3-one semicarbazone (10 mmol) in 40 mL of glacial acetic acid containing 12 mmol of anhydrous pyridine. Cool the flask to 0 °C in an ice-brine bath.
-
Addition: Pulverize SeO₂ (11 mmol) and add it portion-wise over 45 minutes. Crucial: Do not let the internal temperature exceed 5 °C.
-
Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Pour into 200 mL of ice water, extract with dichloromethane (3 x 50 mL), wash with saturated NaHCO₃ until pH 7 is reached, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Run a ¹³C NMR. You must observe the disappearance of the ketone's α -methylene carbons and the appearance of two distinct selenadiazole ring carbons at ~155 ppm and ~162 ppm. If starting material remains, do not proceed to fragmentation.
Step 2: Photochemical Fragmentation (Room Temperature)
-
Setup: Dissolve the purified 1,2,3-selenadiazole (5 mmol) in 500 mL of anhydrous, degassed pentane (yielding a highly dilute 0.01 M solution).
-
Irradiation: Place the solution in a quartz photoreactor. Irradiate with a medium-pressure mercury lamp equipped with a Pyrex filter ( λ>300 nm) for 4–6 hours under a strict argon atmosphere.
-
Monitoring: The solution will turn red/black as elemental selenium precipitates.
-
Purification: Cool to -20 °C for 1 hour to aggregate the selenium. Filter cold through a pad of Celite/Basic Alumina. Carefully concentrate the pentane in a cold water bath (the alkyne is volatile).
Validation Checkpoint: Run an IR spectrum of the neat oil. The appearance of a weak, strained C≡C stretch at ~2200 cm⁻¹ and the absence of the C=N stretch confirm the target 9-oxabicyclo[6.1.0]non-3-yne.
Part 4: Mechanism & Workflow Visualization
The following diagram maps the synthetic workflow, highlighting the critical failure points and the necessary interventions to rescue the yield.
Workflow for 9-Oxabicyclo[6.1.0]non-3-yne synthesis detailing failure modes and interventions.
References
-
Dommerholt, J., et al. "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 2010, 49(49), 9422-9425. URL:[Link]
-
Meier, H., Mayer, W., & Kolshorn, H. "Synthese von 9-Oxabicyclo[6.1.0]non-3-in." Chemische Berichte, 1987, 120(4), 685-689. URL:[Link]
-
Lalezari, I., Shafiee, A., & Yalpani, M. "1,2,3-Selenadiazole and its derivatives." Journal of Organic Chemistry, 1971, 36(19), 2836-2838. URL:[Link]
Sources
Technical Support Center: Purification of 9-Oxabicyclo[6.1.0]non-3-yne Reaction Mixtures
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 9-Oxabicyclo[6.1.0]non-3-yne and its derivatives. The unique reactivity of strained alkynes, which makes them invaluable in fields like bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), also presents specific challenges in their isolation and purification.[1][2] This document is designed to provide both the "how" and the "why" behind purification strategies, ensuring you can develop robust, repeatable protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 9-Oxabicyclo[6.1.0]non-3-yne from crude reaction mixtures.
Q1: I'm observing significant product decomposition on the silica gel column. What is happening and how can I prevent it?
A1: This is the most common issue when purifying strained cyclooctynes. The root cause is the inherent acidity of standard silica gel, which can catalyze the hydrolysis or rearrangement of the strained alkyne and epoxide functionalities in your molecule.[3] The high ring strain makes the molecule susceptible to nucleophilic attack and acid-mediated degradation.[4]
Core Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These protons can interact with the epoxide oxygen or the strained alkyne, leading to unwanted side reactions.
Solutions:
-
Use Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by pre-treating the silica gel with a base.[5][6]
-
Incorporate a Base in the Eluent: Adding a small percentage (typically 0.5-2%) of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your mobile phase continuously deactivates the silica gel during the chromatographic run.[5] This is a widely adopted method for purifying sensitive amines and other base-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., using "flash" conditions). The longer the compound remains on the silica, the greater the opportunity for degradation.
-
Consider Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral or basic alumina. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system.
Q2: My purified product has low purity, and I see multiple overlapping spots on the TLC plate. How can I improve the separation?
A2: Poor separation can stem from several factors, primarily an unoptimized mobile phase or improper column loading.
Solutions:
-
Systematic TLC Optimization: Before running a column, thoroughly screen different solvent systems using TLC. The goal is to find a system that gives your product an Rƒ value between 0.2 and 0.4, with clear separation from all major impurities.
-
Employ Multi-Component Solvent Systems: Simple two-solvent systems (e.g., hexanes/ethyl acetate) may not provide sufficient resolution. Adding a third solvent can modulate selectivity. For example, using a hexanes/toluene/ethyl acetate system can improve the separation of compounds with similar polarities.[5][6]
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient of the more polar solvent can help resolve close-running spots.
-
Reduce Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for difficult separations.
-
Consider Preparative HPLC: For extremely challenging separations or when very high purity is required, reversed-phase preparative HPLC is a powerful alternative.
Q3: After purification, my NMR spectrum shows significant residual solvent peaks. What are the best methods for removal?
A3: Residual high-boiling solvents like toluene, ethyl acetate, or triethylamine can be difficult to remove, especially if your product is an oil or a low-melting solid.
Solutions:
-
High-Vacuum Manifold: Use a high-vacuum pump (<1 mbar) instead of a standard rotary evaporator. This is often sufficient for solvents like ethyl acetate and dichloromethane.
-
Azeotropic Removal: Dissolve your compound in a low-boiling solvent that forms an azeotrope with the solvent you want to remove (e.g., dissolve in methanol to help remove toluene). Evaporate and repeat several times.
-
Lyophilization (Freeze-Drying): If your compound is solid and stable to water, you can dissolve it in a solvent like 1,4-dioxane or benzene, freeze the solution, and lyophilize it. The solvent sublimes, leaving a fluffy, solvent-free powder. This is very effective but requires that your compound does not have a high vapor pressure.
-
Gentle Heating: If your compound is thermally stable, gentle heating (e.g., 30-40 °C) under high vacuum can accelerate solvent removal. Always test the thermal stability of a small sample first, as strained alkynes can be sensitive to heat.[7]
Q4: Can I use distillation to purify 9-Oxabicyclo[6.1.0]non-3-yne?
A4: While distillation is a viable method for simple, robust cyclooctynes, it is generally not recommended for functionalized and potentially sensitive molecules like 9-Oxabicyclo[6.1.0]non-3-yne.[1] The high temperatures required for distillation can easily lead to decomposition, polymerization, or rearrangement, especially given the high strain energy of the molecule.[4] Flash chromatography is a much milder and more controlled method for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Impurities will depend on the synthetic route, but they typically include:
-
Unreacted Starting Materials: Precursors such as the corresponding vinyl triflate or ketone are common impurities.[5]
-
Reagents: Leftover reagents from the elimination or epoxidation steps.
-
Byproducts: Products from incomplete reactions or side reactions.
-
Decomposition Products: Hydrolyzed or oxidized forms of the target molecule, which can form during the reaction, workup, or storage.[3]
Q2: What is the single most important technique for assessing the purity of the final product?
A2: While a combination of techniques is ideal, high-resolution ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most powerful single technique. It not only confirms the structure of the desired product but also allows for the detection and, often, identification of impurities. For quantitative purity assessment, HPLC or qNMR (quantitative NMR) should be employed.
Q3: How should I properly handle and store my purified 9-Oxabicyclo[6.1.0]non-3-yne?
A3: Strained alkynes can be sensitive to air, light, and heat.[1]
-
Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Store in a freezer, preferably at -20 °C or below, to minimize degradation over time.
-
Light: Keep the storage vial wrapped in aluminum foil or in an amber vial to protect it from light.
-
Solvent: For long-term storage, keeping the compound as a solid is often best. If it is an oil, storing it as a concentrated solution in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere may improve stability.
Protocols and Data
Protocol: Flash Chromatography with Deactivated Silica Gel
This protocol describes a standard method for purifying acid-sensitive compounds like 9-Oxabicyclo[6.1.0]non-3-yne.
Step-by-Step Methodology:
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the mass of your crude product).
-
Create a slurry by adding the initial, least polar eluent (e.g., 100% hexanes).
-
Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume.
-
Stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation.
-
-
Column Packing:
-
Pour the silica slurry into the chromatography column.
-
Use gentle air pressure to push the excess solvent through, compacting the silica bed. Ensure the top of the bed is flat and does not run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the column eluent).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the starting solvent mixture (which should also contain 1-2% Et₃N).
-
If using a gradient, gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Workup:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Be aware that removing the final traces of Et₃N may require a high-vacuum pump.
-
Table 1: Recommended Solvent Systems for Cyclooctyne Purification
| Solvent System | Typical Ratio Range | Notes & Applications | Reference |
| Hexanes / Ethyl Acetate | 100:0 to 80:20 | A standard system for general-purpose purification. Polarity is easily adjusted. | [6][8] |
| Hexanes / Toluene / Ethyl Acetate | 4:1:0 to 4:1:0.25 | Toluene can improve the separation of aromatic or structurally similar compounds. | [5] |
| Dichloromethane / Methanol | 100:0 to 95:5 | Useful for more polar derivatives. Ensure the use of high-purity, non-acidic DCM. | [8] |
Note: All solvent systems should be supplemented with 0.5-2% triethylamine for purifying acid-sensitive compounds.
Visualized Workflows
General Purification Workflow
This diagram outlines the standard sequence of steps from the crude reaction mixture to the final, purified product.
Caption: Standard workflow for the purification of 9-Oxabicyclo[6.1.0]non-3-yne.
Troubleshooting Low Purity After Chromatography
This decision tree helps diagnose and solve common issues leading to impure products after column chromatography.
Caption: Decision tree for troubleshooting impure fractions post-chromatography.
References
-
Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society, 130(34), 11486–11493. [Link]
-
Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. (2008). Journal of the American Chemical Society. [Link]
-
Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Strain-promoted cycloadditions of cyclic nitrones with cyclooctynes for labeling human cancer cells Supporting. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
-
Recrystallization method. (n.d.). Waseda University. Retrieved March 28, 2026, from [Link]
-
Factors Controlling the Reactivity of Strained-Alkyne Embedded Cycloparaphenylenes. (2019). The Journal of Organic Chemistry. [Link]
-
Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 1-33). John Wiley & Sons. [Link]
-
Gibson, R. R., Ermolovich, L. P., & Raines, R. T. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase synthesis of oligonucleotide probes. Organic & Biomolecular Chemistry, 22(22), 4868-4872. [Link]
- Electronically activated strained alkynes. (2019).
-
Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
-
Scheme 2. a) Synthesis of 9-hydroxymethylbicyclo[6.1.0]nonyne (endo-6). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20190233385A1 - Electronically activated strained alkynes - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Reducing side reactions of 9-Oxabicyclo[6.1.0]non-3-yne epoxide groups
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals working with 9-Oxabicyclo[6.1.0]non-3-yne (often referred to as an epoxy-cyclooctyne).
This bifunctional probe is a powerful tool in bio-orthogonal chemistry, but its unique architecture presents specific challenges. The extreme ring strain that enables lightning-fast Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) also synergistically increases the strain on the fused epoxide ring. Consequently, the epoxide becomes unusually susceptible to off-target nucleophilic attacks in complex biological matrices.
This guide will provide you with the mechanistic causality behind these side reactions, kinetic control strategies, and self-validating protocols to ensure absolute specificity in your bioconjugation workflows.
Part 1: Mechanistic Overview of Probe Reactivity
To troubleshoot side reactions, we must first understand the competing kinetic pathways. 9-Oxabicyclo[6.1.0]non-3-yne undergoes two primary modes of reactivity:
-
Bio-orthogonal SPAAC (Desired): The alkyne reacts with an azide to form a stable triazole. This is driven by the release of ~18 kcal/mol of ring strain .
-
Nucleophilic Ring-Opening (Off-Target): The epoxide acts as an electrophile. In biological buffers, it is vulnerable to attack by water (hydrolysis), primary amines (aminolysis), and sulfhydryls (thiolysis) .
Fig 1: Divergent reaction pathways of 9-Oxabicyclo[6.1.0]non-3-yne in biological matrices.
Part 2: Troubleshooting FAQs
Q1: Why is my probe degrading into a diol before the click reaction even occurs? Causality: You are likely experiencing acid- or base-catalyzed hydrolysis of the epoxide. The half-life of epoxides in aqueous solutions is heavily dependent on pH. Protonation of the epoxide oxygen at pH < 6.0 increases its electrophilicity, accelerating water attack. Conversely, pH > 8.0 accelerates hydroxide-mediated opening . Solution: Strictly maintain your reaction buffer between pH 7.0 and 7.4.
Q2: I am observing high background labeling on my wild-type (non-azide) proteins. What is causing this? Causality: Covalent adduction to protein nucleophiles. At physiological pH, the thiolate anion of exposed cysteine residues is the most potent nucleophile in your system, rapidly opening the strained epoxide ring via an SN2 mechanism to form irreversible thioether adducts . Lysine residues (primary amines) can also contribute if the local microenvironment lowers their pKa. Solution: Pre-treat your protein lysate with a thiol-capping agent (e.g., Iodoacetamide) to block free cysteines before introducing the probe.
Q3: Can I use Tris buffer or DTT in my experimental workflow? Causality: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) contains a highly reactive primary amine, and DTT (dithiothreitol) contains two free thiols. Both will act as competitive nucleophiles, rapidly consuming your probe and destroying the epoxide functional group. Solution: Perform a buffer exchange into a non-nucleophilic buffer like HEPES, MOPS, or PBS prior to the reaction.
Part 3: Quantitative Data on Epoxide Reactivity
To aid in experimental design, the following table summarizes the kinetic impact of various reagents and conditions on the stability of the 9-Oxabicyclo[6.1.0]non-3-yne epoxide group.
| Condition / Reagent | Impact on Epoxide Group | Recommended Action | Mechanistic Causality |
| Tris / Glycine Buffers | High Aminolysis | AVOID | Primary amines act as strong nucleophiles, opening the epoxide ring via competitive SN2 attack. |
| DTT / β-Mercaptoethanol | High Thiolysis | AVOID | Sulfhydryl groups rapidly attack epoxides, leading to irreversible thioether adduct formation. |
| pH < 6.0 | Acid-Catalyzed Hydrolysis | AVOID | Protonation of the epoxide oxygen increases electrophilicity, accelerating water attack. |
| pH 7.0 - 7.4 | Optimal Stability | USE | Balances the protonation state of water/amines, minimizing both acid- and base-catalyzed ring opening. |
| HEPES / PBS / MOPS | Inert | USE | Tertiary amines (HEPES) and inorganic salts (PBS) lack the steric accessibility and nucleophilicity to attack the epoxide. |
| Temperature (37°C) | Accelerated Side Reactions | AVOID | Higher kinetic energy overcomes the activation barrier for slow nucleophilic ring-opening. |
| Temperature (4°C) | Kinetic Control | USE | SPAAC remains fast due to alkyne ring strain; epoxide ring-opening is thermodynamically slowed. |
Part 4: Self-Validating Experimental Protocol
To guarantee that your observed signals are derived purely from bio-orthogonal SPAAC and not off-target epoxide reactivity, you must utilize a self-validating workflow. This protocol leverages kinetic control (low temperature) and chemical blocking to preserve the epoxide.
Fig 2: Optimized self-validating workflow to minimize epoxide side reactions during SPAAC.
Step-by-Step Methodology: Optimized SPAAC Conjugation
Step 1: Non-Nucleophilic Buffer Exchange
-
Action: Dialyze or desalt your protein sample into 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Causality: Removes ambient nucleophiles (e.g., Tris, free amino acids) and establishes a pH that minimizes both acid- and base-catalyzed epoxide hydrolysis.
Step 2: Thiol Capping (Critical for Complex Lysates)
-
Action: Add Iodoacetamide (IAA) to a final concentration of 5 mM. Incubate for 30 minutes at room temperature in the dark.
-
Causality: IAA irreversibly alkylates free cysteine sulfhydryls via an SN2 mechanism, neutralizing the most potent biological nucleophiles capable of attacking your epoxide.
Step 3: Kinetically Controlled SPAAC
-
Action: Add the 9-Oxabicyclo[6.1.0]non-3-yne probe at the lowest effective molar excess (typically 1.5x to 3x relative to the target azide). Incubate the reaction strictly at 4°C for 1 to 2 hours .
-
Causality: The extreme strain of the cyclooctyne ring allows SPAAC to proceed rapidly even at 4°C. Conversely, the activation energy required for nucleophilic epoxide ring-opening is much higher; lowering the temperature effectively "freezes out" the side reactions while allowing the click chemistry to proceed.
Step 4: The Self-Validation Matrix (Mandatory Checkpoints) To prove the integrity of your protocol, you must run the following parallel reactions and analyze them via LC-MS or in-gel fluorescence:
-
Reaction A (Experimental): Azide-Target + IAA + Probe. (Expected: Strong specific signal).
-
Reaction B (Negative Control): Wild-Type Target (No Azide) + IAA + Probe. (Expected: Zero signal. If a signal is detected, epoxide side reactions are still occurring. You must increase IAA concentration or lower the probe stoichiometry).
-
Reaction C (Quench Control): Azide-Target + Probe + 50 mM DTT. (Expected: Zero signal. The massive excess of thiols in DTT will intentionally destroy the epoxide and quench the probe, validating that the probe's reactivity behaves as mechanistically predicted).
References
-
Thiacycloalkynes for Copper-Free Click Chemistry. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Open Science. Available at:[Link]
-
Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. ResearchGate. Available at:[Link]
Troubleshooting incomplete azide-alkyne cycloaddition with 9-Oxabicyclo[6.1.0]non-3-yne
Welcome to the technical support and troubleshooting center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing 9-Oxabicyclo[6.1.0]non-3-yne (BCN). As a highly symmetrical and reactive cyclooctyne, BCN is a cornerstone of copper-free click chemistry. However, achieving complete conversion in complex biological matrices requires precise control over kinetics, sterics, and the reaction microenvironment.
This guide is designed to help researchers and drug development professionals systematically diagnose and resolve incomplete BCN-azide cycloadditions.
Diagnostic Workflow
Before altering your experimental parameters, use the following logical workflow to isolate the root cause of your incomplete reaction.
Diagnostic workflow for troubleshooting incomplete BCN-azide SPAAC reactions.
Root Cause Analysis: The Causality of Incomplete Reactions
When a BCN-SPAAC reaction fails to reach completion, it is rarely due to a fundamental failure of the click chemistry itself. Instead, the causality usually lies in one of three physical or chemical barriers:
Steric Hindrance vs. Reagent Geometry
A common misconception is that all cyclooctynes suffer from severe steric hindrance. While bulky dibenzocyclooctynes (like DBCO or ADIBO) show a massive decrease in reactivity with tertiary azides, BCN is highly symmetrical and sterically unhindered.1[1]. Therefore, if your BCN reaction is incomplete, the root cause is rarely the substitution degree of the azide moiety itself, but rather macro-steric occlusion —meaning the azide is buried deep within a folded protein's hydrophobic core, reducing the collision frequency to near zero.
Electronic Complementarity & Kinetics
SPAAC is a bimolecular reaction governed by second-order kinetics. As reactant concentrations drop into the low micromolar or nanomolar range, the reaction rate decreases exponentially. The kinetics are dictated by the HOMO-LUMO gap between the dipole (azide) and dipolarophile (alkyne). Because BCN is an electron-rich cyclooctyne,2[2].
Thiol Cross-Reactivity
In complex biological environments, thiols (like glutathione, GSH) can compete via thiol-yne addition. 3[3]. However, prolonged incubation (>12 hours) in highly reducing environments can still deplete active BCN, leading to incomplete cycloaddition.
Quantitative Kinetics Data
To accurately predict the required incubation time for your specific system, reference the experimentally determined second-order rate constants ( k ) for BCN below.
| Azide Classification | Example Compound | Solvent System | Temperature | Rate Constant ( M−1s−1 ) | Source |
| Primary Alkyl Azide | 2-Azidoethanol | Water | 20°C | 0.19 – 0.21 | 4[4] |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropanol | Organic | 25°C | 0.012 – 0.024 | 1[1] |
| Fluoroalkyl Azide | RCF₂N₃ | THF:Water (9:1) | RT | ~16x increase vs alkyl | 2[2] |
Self-Validating Experimental Protocol
Intrinsic Reactivity Validation via ATR-IR
To troubleshoot an incomplete reaction, you must first isolate the BCN reagent's integrity from the biological matrix's complexity.
Causality of the Control Design: By reacting your BCN stock with a highly accessible, low-molecular-weight azide (e.g., benzyl azide), we eliminate macro-steric hindrance and biological matrix effects. If this simplified reaction fails to follow expected second-order decay, the BCN reagent has degraded (e.g., via epoxide formation or alkyne hydration). If it succeeds, the failure in your primary experiment is definitively linked to target accessibility or localized concentration limits.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 200 mM stock solution of your BCN-conjugate in anhydrous DMSO. Prepare a parallel 200 mM stock of a model azide (e.g., benzyl azide or 2-azidoethanol) in DMSO.
-
Reaction Initiation: In a low-volume reaction flask equipped with temperature control (37 °C), combine equal volumes of the reagents to achieve a final concentration of 100 mM for both BCN and the azide[5].
-
Data Interpretation: A fully active BCN reagent will show a predictable, rapid decay curve. If the azide band remains static over 60 minutes, the BCN lot is inactive and must be replaced.
Frequently Asked Questions (FAQs)
Q: My protein labeling yield plateaus at 40% despite using a 20-fold molar excess of BCN. Why? A: This plateau is a hallmark of macro-steric occlusion. While BCN easily reacts with sterically hindered small-molecule azides[1], it cannot penetrate deep hydrophobic pockets of folded proteins. Action: Run a control reaction with a denatured version of your protein (e.g., in 2M urea or via heat denaturation). If the yield jumps to >90%, the azide is inaccessible in the native state. You may need to redesign your linker length (e.g., using a longer PEG spacer).
Q: Can I speed up the BCN-azide reaction without increasing the concentration of my precious biomolecules? A: Yes. Because SPAAC is a bimolecular reaction, low concentrations drastically reduce the reaction rate. To compensate without increasing concentration, alter the electronic properties of the azide. Switching from a standard alkyl azide to a fluoroalkyl azide increases the reaction rate with electron-rich BCN by up to 16-fold[2].
Q: Is BCN completely inert to thiols in my cell lysate? A: BCN is significantly more stable than DBCO against abundant cellular thiols like glutathione (GSH)[3]. However, "stable" does not mean "immune." In millimolar GSH concentrations over prolonged incubations, background thiol-yne addition can gradually deplete your BCN probe. Action: Limit incubation times to 1-4 hours and ensure BCN is added in sufficient excess to outcompete slow side reactions.
References
-
Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. PMC.1
-
A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain. Benchchem.3
-
Application Notes and Protocols for Coumarin-C2-exo-BCN Azide Reaction Kinetics. Benchchem.4
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.2
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC.5
Sources
A Comparative Guide to the Synthesis and NMR Spectral Validation of 9-Oxabicyclo[6.1.0]non-3-yne
This guide provides an in-depth analysis of the synthesis and nuclear magnetic resonance (NMR) spectral validation of 9-Oxabicyclo[6.1.0]non-3-yne, a strained cyclooctyne of significant interest in bioorthogonal chemistry. We will explore a reliable synthetic pathway, detail the interpretation of its characteristic NMR spectra, and compare its spectral features against a well-established alternative, Dibenzoazacyclooctyne (DBCO), to provide a comprehensive validation framework for researchers in chemical synthesis and drug development.
Introduction: The Significance of Strained Alkynes
Strained alkynes, such as 9-Oxabicyclo[6.1.0]non-3-yne, are powerful tools in modern chemistry, most notably for their role in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] This "click chemistry" reaction allows for the efficient and specific covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[3] The high ring strain of the cyclooctyne ring system significantly lowers the activation energy for the cycloaddition with azides, enabling rapid and bioorthogonal conjugation.[3]
Accurate synthesis and rigorous structural confirmation are paramount for the successful application of these reagents. NMR spectroscopy serves as the gold standard for validating the successful formation of the target alkyne and confirming the absence of starting materials or undesired byproducts. This guide establishes a clear protocol for this validation process.
Synthetic Strategy: From Diene to Strained Alkyne
A common and efficient route to 9-Oxabicyclo[6.1.0]non-3-yne begins with the readily available starting material, cis,cis-1,5-cyclooctadiene. The synthesis proceeds through a three-step sequence involving epoxidation, bromination, and a final double dehydrobromination.
Causality in Experimental Design:
-
Step 1: Mono-epoxidation. The synthesis is initiated by a selective mono-epoxidation of one of the double bonds in cis,cis-1,5-cyclooctadiene. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this transformation due to its electrophilic nature and high selectivity for double bonds, yielding (1R,8S,Z)-9-Oxabicyclo[6.1.0]non-4-ene.[4] The reaction is typically buffered with sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the newly formed epoxide ring.
-
Step 2: Bromination. The remaining alkene functionality in the epoxide intermediate is then subjected to bromination. The addition of molecular bromine (Br₂) across the double bond proceeds via a bromonium ion intermediate, resulting in a trans-dibromide adduct. This step sets the stage for the subsequent elimination.
-
Step 3: Double Dehydrobromination. The final and critical step is the formation of the alkyne via a double E2 elimination. A strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is employed to abstract two equivalents of HBr from the dibrominated intermediate. The use of a strong base is essential to overcome the energetic barrier of forming the highly strained eight-membered ring alkyne.
Experimental Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: Synthetic pathway for 9-Oxabicyclo[6.1.0]non-3-yne.
NMR Spectral Validation: A Self-Validating System
The structural transformation at each synthetic step induces significant changes in the NMR spectrum. Rigorous validation relies on identifying the appearance of key signals corresponding to the product and the complete disappearance of signals from the preceding intermediate.
¹H and ¹³C NMR Analysis of 9-Oxabicyclo[6.1.0]non-3-yne
-
¹H NMR Spectroscopy:
-
Key Diagnostic Feature: The most telling change from the precursor, 9-Oxabicyclo[6.1.0]non-4-ene, is the complete disappearance of the vinylic proton signals (typically found around δ 5.5-6.0 ppm).
-
Epoxide Protons: The protons on the carbons bearing the epoxide (C1 and C8) are expected to appear as multiplets in the range of δ 3.0-3.5 ppm. Their diastereotopic nature and coupling to adjacent methylene protons will result in complex splitting patterns.
-
Propargylic Protons: The protons on the carbons adjacent to the alkyne (C2 and C5) will be shifted downfield relative to other methylene groups due to the anisotropic effect of the triple bond and are expected around δ 2.2-2.8 ppm.
-
Methylene Protons: The remaining methylene protons (C6, C7) will resonate in the more shielded aliphatic region, typically between δ 1.5-2.2 ppm.
-
-
¹³C NMR Spectroscopy:
-
Key Diagnostic Feature: The appearance of two signals in the characteristic alkyne region is the definitive indicator of successful synthesis. Due to the high ring strain, these sp-hybridized carbons are expected to resonate at approximately δ 90-100 ppm. This is significantly different from the sp² carbons of the alkene precursor (δ ~125-135 ppm).
-
Epoxide Carbons: The carbons of the epoxide ring (C1 and C8) are expected in the range of δ 55-60 ppm.
-
Aliphatic Carbons: The remaining sp³-hybridized methylene carbons will appear in the upfield region of the spectrum (δ 20-35 ppm).
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would confirm the H-H coupling network, while an HMBC spectrum would establish long-range correlations between protons and carbons, solidifying the connectivity of the bicyclic framework.[7]
Comparative Analysis: 9-Oxabicyclo[6.1.0]non-3-yne vs. Dibenzoazacyclooctyne (DBCO)
To contextualize the NMR data, we compare our target molecule with Dibenzoazacyclooctyne (DBCO), a widely used strained alkyne.[8][9] DBCO's rigid, dibenzo-fused structure imparts high reactivity in SPAAC reactions.
| Feature | 9-Oxabicyclo[6.1.0]non-3-yne (Predicted) | Dibenzoazacyclooctyne (DBCO) (Typical) | Rationale for Difference |
| ¹H NMR: Aromatic Region | Absent | Multiplets, δ 7.2-7.8 ppm | DBCO possesses two fused benzene rings; the target molecule is purely aliphatic/alicyclic. |
| ¹H NMR: Benzylic/Propargylic | Multiplets, δ 2.2-2.8 ppm | Multiplets, δ 4.5-5.5 ppm (benzylic CH₂) | The protons adjacent to the alkyne in DBCO are also benzylic and adjacent to a nitrogen atom, leading to significant deshielding. |
| ¹³C NMR: Alkyne Carbons | ~ δ 90-100 ppm | ~ δ 108-112 ppm | The electronic environment of the alkyne differs. DBCO's alkyne is part of a more complex, fused aromatic system. |
| ¹³C NMR: Aromatic Carbons | Absent | Multiple signals, δ 120-150 ppm | Reflects the presence of the aromatic rings in DBCO. |
| Structural Moiety | Fused Epoxide-Cyclooctyne | Fused Dibenzo-Azocine | The presence of an oxygen-containing epoxide versus a nitrogen-containing amide within the ring system leads to different chemical shifts for adjacent nuclei. |
This comparison underscores how the unique structural elements of each strained alkyne produce a distinct and readily identifiable NMR fingerprint. The absence of aromatic signals in the spectrum of 9-Oxabicyclo[6.1.0]non-3-yne is a primary and easily verifiable point of differentiation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-Oxabicyclo[6.1.0]non-3-yne
-
Mono-epoxidation: To a stirred solution of cis,cis-1,5-cyclooctadiene (1.0 eq) and sodium bicarbonate (1.2 eq) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise. Allow the reaction to stir at 0 °C and warm to room temperature over 4 hours. Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 9-Oxabicyclo[6.1.0]non-4-ene.[4]
-
Bromination: Dissolve the crude epoxide from the previous step in DCM and cool to 0 °C. Add a solution of bromine (1.0 eq) in DCM dropwise until a faint orange color persists. Stir for 30 minutes at 0 °C. Quench with 10% sodium thiosulfate solution. Separate the layers, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the crude dibromide.
-
Double Dehydrobromination: Dissolve the crude dibromide in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise over 30 minutes. Allow the mixture to stir at room temperature for 12 hours. Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting oil by column chromatography on silica gel to yield pure 9-Oxabicyclo[6.1.0]non-3-yne.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters to confirm the molecular structure and assign all proton and carbon resonances definitively.
Conclusion
The validation of 9-Oxabicyclo[6.1.0]non-3-yne synthesis is a clear-cut process when guided by NMR spectroscopy. The key spectral transformations—namely the disappearance of alkene signals and the emergence of characteristic strained alkyne resonances—provide unambiguous evidence of a successful reaction. By comparing these spectral features to those of established strained alkynes like DBCO, researchers can gain further confidence in their results. This guide provides the necessary framework, from synthetic strategy to detailed spectral interpretation, to ensure the integrity and reliability of this valuable chemical tool.
References
- ResearchGate. (n.d.). Synthesis of alkynes from non-alkyne sources | Request PDF.
- Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. (n.d.). PMC.
- Synthesis of Medium-Sized Rings by Z-Retentive Asymmetric Allylic Substitution-Enabled Intermolecular Cascade Cyclization under Iridium/Cinchona Catalysis. (2024, October 9).
- Tasks in NMR data analysis for N
- Synthesis and Reactivity of a Bis-Strained Alkyne Derived
- Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. (2012, May 3).
- Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
- ChemicalBook. (n.d.). cis-9-oxabicyclo[6.1.0]nonane (4925-71-7) 13 C NMR.
- Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. (n.d.). RSC Publishing.
- Scalable Synthesis of Strained Cyclooctyne Derivatives. (n.d.). Thieme E-Books & E-Journals.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses.
- Scalable Synthesis of Strained Cyclooctyne Deriv
- Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. (n.d.). PMC.
- Sigma-Aldrich. (n.d.). 9-Oxabicyclo[6.1.0]non-4-ene 95%.
- BenchChem. (n.d.).
- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applic
- Longdom Publishing. (2022, December 21). Short Notes on Synthesis using Alkynes.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Experimental and DFT studies on the regioselective methanolysis of 5-azido-9-oxabicyclo[6.1.0]nonan-4-yl 4-nitrobenzoate isomers. (2026, March 26). Beilstein Journals.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6).
- ResearchGate. (n.d.). Scheme 2. a) Synthesis of 9-hydroxymethylbicyclo[6.1.0]nonyne (endo-6)....
- 9‐Oxabicyclo[6.1.0]nonine. (1989, March 1). Semantic Scholar.
- Alkynes | OpenOChem Learn. (n.d.).
- ResearchGate. (n.d.). ¹H‐NMR spectrum of strain‐promoted azide‐alkyne cycloaddition (SPAAC)....
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Experimental and DFT studies on the regioselective methanolysis of 5-azido-9-oxabicyclo[6.1.0]nonan-4-yl 4-nitrobenzoate isomers [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. orgsyn.org [orgsyn.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Tale of Two Cyclooctynes: A Comparative Analysis of BCN and DIFO in Strain-Promoted Click Chemistry
In the rapidly evolving landscape of bioorthogonal chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for the selective labeling and tracking of biomolecules in living systems. At the heart of this reaction are strained cyclooctynes, whose unique reactivity profiles dictate the efficiency and reliability of bioconjugation. Among the diverse array of cyclooctynes developed, 9-Oxabicyclo[6.1.0]non-3-yne, more commonly known as BCN (bicyclo[6.1.0]nonyne), and difluorinated cyclooctyne (DIFO) have garnered significant attention. This guide provides a comprehensive comparison of the reaction rates, stability, and practical considerations for utilizing BCN and DIFO, empowering researchers to make informed decisions for their specific applications.
At a Glance: Key Performance Metrics
| Feature | 9-Oxabicyclo[6.1.0]non-3-yne (BCN) | Difluorinated Cyclooctyne (DIFO) |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.06 - 0.14 M⁻¹s⁻¹[1][2] | ~0.076 M⁻¹s⁻¹[3][4] |
| Synthesis | Readily accessible through straightforward synthetic routes[5][6][7][8] | Complex, multi-step synthesis with low overall yield[4][9][10] |
| Stability in Biological Milieu | Generally stable, with notable resistance to thiols[11][12][13] | Prone to side reactions with free sulfhydryl groups[14] |
| Cell Permeability | Generally cell-permeable, with polarity-modified derivatives available for targeted labeling[15][16][17] | Cell-permeable, but potential for non-specific intracellular reactions[18] |
| Bioorthogonality | High, with minimal off-target reactivity reported, particularly with thiol-containing molecules[19] | Compromised by reactivity with thiols, potentially leading to non-specific labeling[14] |
Delving Deeper: A Head-to-Head Comparison
Reaction Kinetics: A Subtle Yet Significant Difference
The cornerstone of a successful bioorthogonal reaction is rapid kinetics at low concentrations. When comparing the second-order rate constants of BCN and DIFO with the model substrate benzyl azide, the values appear deceptively similar. BCN exhibits a rate constant in the range of 0.06 to 0.14 M⁻¹s⁻¹[1][3][2], while DIFO's rate constant is approximately 0.076 M⁻¹s⁻¹[3][4].
However, the di-fluoro substitution on the DIFO ring was designed to enhance its reactivity through electronic effects. While the difference with benzyl azide may seem modest, the choice of the azide partner can significantly influence the reaction speed. For instance, electron-deficient azides can exhibit different reactivity profiles with these cyclooctynes. Researchers should consider that these reported rates can be influenced by the solvent system, temperature, and the specific azide used in the experiment[3].
Caption: Comparative reaction rates of BCN and DIFO in SPAAC.
Synthetic Accessibility: A Clear Divide
The ease of obtaining a bioorthogonal reagent is a critical factor for its widespread adoption. In this regard, BCN holds a distinct advantage. Its synthesis is well-established and proceeds through relatively straightforward chemical transformations, making it readily accessible for most research laboratories[5][6][7][8].
In stark contrast, the synthesis of DIFO is notoriously challenging. The original synthetic routes are multi-step processes with low overall yields, often around 1%[4]. While second-generation syntheses have improved the yield, the process remains complex and resource-intensive[9][10]. This synthetic intractability can be a significant barrier for researchers, particularly for large-scale applications.
Caption: Reactivity of BCN and DIFO with azides and thiols.
Experimental Protocols: Measuring Reaction Kinetics
Accurate determination of reaction rates is fundamental to comparing bioorthogonal reagents. Here are generalized protocols for monitoring SPAAC kinetics using ¹H NMR spectroscopy and UV-Vis spectrophotometry.
Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of both the consumption of reactants and the formation of products.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the cyclooctyne (BCN or DIFO) and the azide (e.g., benzyl azide) of known concentrations in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
Reaction Initiation: In an NMR tube, combine the cyclooctyne and azide solutions at known initial concentrations. For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer, pre-equilibrated to the desired temperature (e.g., 25°C), and begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate a characteristic peak for one of the reactants that disappears over time and a peak for the product that appears.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time for pseudo-first-order conditions. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the excess reagent.
-
For second-order conditions with equal initial concentrations, plot 1/[Reactant] versus time. The slope of the linear plot is the second-order rate constant (k₂).[20][21][22]
-
Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum upon reaction. Many cyclooctynes, like DBCO, have a characteristic absorbance that disappears upon reaction.[23][24][25]
Methodology:
-
Reagent Preparation: Prepare stock solutions of the cyclooctyne and azide in a suitable buffer or solvent.
-
Reaction Initiation: In a cuvette, mix the cyclooctyne solution with a large excess (at least 10-fold) of the azide solution to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at the characteristic wavelength of the cyclooctyne over time.
-
Data Analysis:
Caption: General workflow for kinetic analysis of SPAAC reactions.
Conclusion: Selecting the Right Tool for the Job
The choice between BCN and DIFO is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the experiment.
Choose 9-Oxabicyclo[6.1.0]non-3-yne (BCN) when:
-
Synthetic accessibility and cost are major considerations.
-
High stability, particularly in the presence of thiols, is required for intracellular applications.
-
A smaller, less lipophilic probe is desirable.
Choose Difluorinated Cyclooctyne (DIFO) when:
-
The absolute fastest reaction kinetics are paramount, and the azide partner is known to react significantly faster with DIFO.
-
Potential side reactions with thiols can be tolerated or mitigated.
-
The complex synthesis is not a prohibitive barrier.
Ultimately, by carefully considering the trade-offs between reaction kinetics, synthetic accessibility, and bioorthogonality, researchers can select the optimal cyclooctyne to unlock new insights into complex biological processes.
References
-
Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications. Methods in Enzymology. [Link]
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. [Link]
-
Polar Dibenzocyclooctynes for Selective Labeling of Extracellular Glycoconjugates of Living Cells. ChemBioChem. [Link]
-
Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. The Journal of Organic Chemistry. [Link]
-
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. [Link]
-
Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. ACS Publications. [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]
-
trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry. [Link]
-
Dual-Reactivity trans-Cyclooctenol Probes for Sulfenylation in Live Cells Enable Temporal Control via Bioorthogonal Quenching. ACS Publications. [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules. [Link]
-
Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging. Chembiochem. [Link]
-
Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. ResearchGate. [Link]
-
trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. ACS Publications. [Link]
-
Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Accounts of Chemical Research. [Link]
-
Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. Bioconjugate Chemistry. [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science. [Link]
-
The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate. [Link]
-
Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells. Organic & Biomolecular Chemistry. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]
-
Designing Bioorthogonal Reactions for Biomedical Applications. Journal of Biomedical Science. [Link]
-
Bioorthogonal Chemistry at Radboud University: Past, Present and Future. CHIMIA. [Link]
-
Bioorthogonal chemistry. eScholarship. [Link]
-
Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]
-
Calculating Second Order Rates. YouTube. [Link]
-
Second order, when n=2. SlideShare. [Link]
-
Second-order reactions (video). Khan Academy. [Link]
-
Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. International Journal of Chemical Kinetics. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. youtube.com [youtube.com]
- 21. iunajaf.edu.iq [iunajaf.edu.iq]
- 22. Khan Academy [khanacademy.org]
- 23. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 24. broadpharm.com [broadpharm.com]
- 25. docs.aatbio.com [docs.aatbio.com]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 9-Oxabicyclo[6.1.0]non-3-yne (BCN) Adducts
In the landscape of modern bioconjugation, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone technology, prized for its bioorthogonality and efficiency in the absence of cytotoxic copper catalysts.[1][] At the heart of many of these reactions is 9-Oxabicyclo[6.1.0]non-3-yne (BCN), a strained cyclooctyne whose reactivity and stability have made it a favored tool for researchers in drug development, proteomics, and chemical biology. The successful synthesis of BCN-modified biomolecules, however, is only half the battle. Rigorous characterization is paramount to ensure the integrity and homogeneity of the final conjugate. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing not just confirmation of the covalent linkage but also precise localization and structural elucidation of the adduct.
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of BCN adducts, drawing on field-proven insights and experimental data to inform your selection of analytical strategies. We will explore the nuances of different ionization and fragmentation methods, offering a framework for robust, self-validating protocols.
The Indispensable Role of Mass Spectrometry in BCN Bioconjugation
The formation of a stable triazole ring from the reaction of BCN with an azide-modified target is the hallmark of a successful SPAAC reaction.[] Mass spectrometry allows for the direct observation of the mass shift corresponding to the addition of the BCN-containing moiety, providing unequivocal evidence of conjugation. Beyond simple confirmation, MS is crucial for:
-
Determining Conjugation Stoichiometry: In applications such as antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical quality attribute. MS can precisely determine the distribution of different drug-loaded species.[1]
-
Identifying the Site of Modification: For proteins and peptides, pinpointing the exact amino acid residue that has been modified is essential for understanding structure-activity relationships. Tandem mass spectrometry (MS/MS) is the premier tool for this localization.
-
Assessing Purity and Off-Target Modifications: MS can identify unreacted starting materials and potential side products, offering a comprehensive profile of the reaction mixture.
The general workflow for the characterization of BCN adducts by mass spectrometry is a multi-step process that begins with the bioconjugation reaction itself, followed by sample preparation and instrumental analysis.
Caption: Overall workflow for BCN adduct characterization.
A Comparative Overview of Ionization Techniques for BCN Adducts
The choice of ionization technique is critical and largely depends on the nature of the BCN adduct being analyzed. The two most common soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each offer distinct advantages and disadvantages.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Analyte in solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to produce gas-phase ions. | Analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte. |
| Typical Analytes | Peptides, proteins, small molecules, oligonucleotides. | Peptides, proteins, polymers, oligonucleotides. |
| Ionization State | Produces multiply charged ions (e.g., [M+nH]n+). | Primarily produces singly charged ions (e.g., [M+H]+). |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation. | Typically an offline technique, though coupling to LC is possible. |
| Tolerance to Buffers/Salts | Low tolerance; requires extensive sample cleanup. | Higher tolerance to salts and buffers. |
| Throughput | Lower throughput due to serial nature of LC-MS. | Higher throughput with plate-based sample spotting. |
| Best For... | In-depth analysis of complex mixtures, peptide mapping, and MS/MS-based site localization of BCN adducts. | Rapid screening of reaction products, analysis of intact large proteins (e.g., ADCs), and imaging applications. |
Expert Insight: For comprehensive characterization of BCN-modified peptides and proteins, ESI coupled with liquid chromatography (LC-ESI-MS) is the gold standard. The ability to separate components of a complex mixture before they enter the mass spectrometer is invaluable for reducing ion suppression and obtaining high-quality MS/MS data for localization of the modification. MALDI-TOF MS, on the other hand, excels at providing a rapid snapshot of the reaction, making it ideal for screening conjugation efficiency across multiple conditions.
Deciphering BCN Adducts with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is indispensable for the structural elucidation of BCN adducts, particularly for localizing the modification on a peptide or protein sequence. The choice of fragmentation technique dictates the type of information that can be obtained.
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation methods. They involve accelerating ions and colliding them with an inert gas, leading to fragmentation primarily at the peptide backbone (b- and y-ions). While effective for peptide sequencing, the BCN adduct itself can be labile under these conditions, sometimes leading to fragmentation of the adduct in addition to the peptide backbone.
-
Electron-Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone (c- and z-ions) while often leaving labile modifications intact. This makes ETD particularly useful for localizing post-translational modifications, including BCN adducts, that might be unstable under CID/HCD.
| Fragmentation Method | Principle | Primary Fragment Ions | Key Advantage for BCN Adducts |
| CID/HCD | Vibrational excitation through collisions with an inert gas. | b- and y-ions | Robust and widely available; provides excellent sequence coverage for typical tryptic peptides. |
| ETD | Electron transfer from a radical anion to a multiply charged cation. | c- and z-ions | Preserves labile modifications, offering unambiguous localization of the BCN adduct on the peptide backbone. |
Expert Insight: A multi-faceted approach is often the most powerful. For a novel BCN-protein conjugate, an initial analysis using HCD will provide excellent peptide sequencing data. If ambiguity exists regarding the precise location of the BCN adduct, a follow-up analysis using ETD can provide the complementary data needed for confident assignment.
Expected Fragmentation Patterns of BCN Adducts
The fragmentation of BCN-adducted peptides in the gas phase can yield characteristic ions that serve as diagnostic markers. During CID/HCD, in addition to the expected b- and y-ions from the peptide backbone, one might observe neutral losses or specific fragment ions originating from the BCN moiety and the newly formed triazole ring. The exact fragmentation pattern will depend on the specific BCN reagent used and the nature of the linker. It is crucial to characterize the fragmentation of the specific BCN reagent used in your experiments to identify its unique signature ions.
Experimental Protocol: LC-MS/MS Analysis of a BCN-Modified Peptide
This protocol provides a general framework for the characterization of a BCN-adducted peptide using LC-ESI-MS/MS.
1. Sample Preparation:
-
Bioconjugation: React an azide-modified peptide (e.g., in PBS buffer) with a molar excess of the BCN-containing reagent. Incubate at room temperature for 2-4 hours.
-
Purification: Remove excess BCN reagent and reaction byproducts using a C18 ZipTip or through RP-HPLC. This step is critical to prevent ion suppression and contamination of the mass spectrometer.
-
Resuspension: Resuspend the purified, adducted peptide in a solvent suitable for ESI-MS, typically 0.1% formic acid in water/acetonitrile.
2. LC-MS/MS Analysis:
-
LC System: A nano- or micro-flow HPLC system is recommended for optimal sensitivity.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes is a good starting point for most peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurements.
-
MS Method:
-
MS1 Scan: Acquire full scan data from m/z 300-2000.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) mode to select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation by HCD. Set a dynamic exclusion to prevent repeated fragmentation of the same ion.
-
3. Data Analysis:
-
Database Search: Use a protein database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptide sequence.
-
Variable Modification: Include the mass of the BCN-azide adduct as a variable modification on the potential amino acid attachment sites (e.g., lysine, or an unnatural amino acid).
-
Manual Validation: Manually inspect the MS/MS spectra of putative BCN-adducted peptides to confirm the assignment. Look for a continuous series of b- and/or y-ions that confidently identifies the peptide sequence and localizes the mass shift of the adduct to a specific residue.
Conclusion
The robust characterization of 9-Oxabicyclo[6.1.0]non-3-yne adducts is a non-negotiable aspect of any workflow that employs this powerful bioorthogonal chemistry. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, is the cornerstone of this characterization. By carefully selecting the appropriate ionization and fragmentation techniques, researchers can gain a deep understanding of their BCN-conjugated molecules, ensuring the quality, consistency, and reliability of their downstream applications. This guide serves as a starting point for developing rigorous, self-validating MS-based characterization workflows, empowering scientists to push the boundaries of bioconjugation with confidence.
References
- Google. (n.d.). Google Search.
- van Delft, F. L., et al. (2015). More Reactive Azido-Substrates.
- Li, L., et al. (2018). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society, 140(42), 13608-13612.
- RSC Publishing. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances.
- ACS Publications. (2015). Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides Homogeneous and Highly Efficacious Antibody–Drug Conjugates.
- ACS Publications. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society.
- Wiley Online Library. (2018). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions.
- ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry.
- PubMed. (2012). Characterization of protein adducts formed by toxic alkaloids by nano-scale liquid chromatography with mass spectrometry. Journal of Mass Spectrometry, 47(10), 1303-12.
- University of Arizona. (2002). Characterization and quantitation of protein adducts using mass spectrometry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 30, 2026, from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved March 30, 2026, from [Link]
-
Waters. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Retrieved March 30, 2026, from [Link]
- PMC. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology, 93(7), 1765-1786.
- PMC. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Drug Metabolism and Disposition, 45(10), 1089-1097.
Sources
A Comparative Guide to HPLC Method Validation for Purity Analysis of 9-Oxabicyclo[6.1.0]non-3-yne
For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9-Oxabicyclo[6.1.0]non-3-yne, a strained alkyne of significant interest in bioconjugation and medicinal chemistry. Furthermore, this guide offers an objective comparison of HPLC with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), supported by experimental principles and data-driven insights.
The Critical Role of Purity in Applications of 9-Oxabicyclo[6.1.0]non-3-yne
9-Oxabicyclo[6.1.0]non-3-yne, a derivative of bicyclononyne (BCN), is a valuable tool in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] Its high ring strain enables rapid, catalyst-free "click" reactions with azides in complex biological systems.[2] The presence of impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products, can have significant consequences, including reduced reaction efficiency, introduction of confounding variables in biological assays, and potential toxicity. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a prerequisite for reliable and reproducible scientific outcomes.
Part 1: A Validated HPLC Method for Purity Analysis of 9-Oxabicyclo[6.1.0]non-3-yne
A meticulously validated HPLC method provides the confidence that the analytical procedure is fit for its intended purpose.[3] The following sections detail the development and validation of a reversed-phase HPLC method for the purity analysis of 9-Oxabicyclo[6.1.0]non-3-yne, with a rationale for the chosen experimental parameters.
Understanding the Analyte and Potential Impurities
The structure of 9-Oxabicyclo[6.1.0]non-3-yne features a strained eight-membered ring containing an alkyne and an epoxide. The synthesis of similar BCN derivatives often starts from 1,5-cyclooctadiene and involves steps like epoxidation and subsequent bromination and dehydrobromination to form the alkyne.[1][4] Based on these synthetic pathways, potential impurities may include:
-
Starting materials: Residual 1,5-cyclooctadiene or its epoxide.
-
Intermediates: Dibromo-derivatives of the bicyclic system.[1]
-
Diastereomers: The synthesis can produce syn and anti isomers, which may have different reactivities.[1]
-
Degradation products: Strained alkynes, particularly those with additional functional groups like epoxides, can be susceptible to degradation, especially under acidic conditions or in the presence of nucleophiles, leading to hydrolysis or other side reactions.[3][5]
Proposed Reversed-Phase HPLC Method
Given the non-polar nature of 9-Oxabicyclo[6.1.0]non-3-yne, a reversed-phase HPLC method is the most appropriate choice.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The non-polar stationary phase provides excellent retention and separation for non-polar analytes.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v). The high organic content ensures adequate elution of the non-polar analyte. It is crucial to use high-purity solvents and to control the pH of the aqueous component to be near neutral to prevent acid-catalyzed degradation of the strained ring system.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 210 nm. Due to the lack of a strong chromophore in the molecule, detection at a lower wavelength is necessary. For enhanced sensitivity and specificity, derivatization of the alkyne with a UV-absorbing tag, such as through complexation with a cobalt reagent, can be considered.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation According to ICH Q2(R1) Guidelines
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[7]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[8] This can be demonstrated by comparing the chromatograms of the pure standard, a sample spiked with potential impurities, and a sample subjected to stress conditions (e.g., mild acid treatment). The goal is to show baseline separation of the main peak from all other peaks.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A typical range for a purity assay is 80-120% of the test concentration.
| Concentration (µg/mL) | Peak Area |
| 80 | 810,000 |
| 90 | 905,000 |
| 100 | 1,010,000 |
| 110 | 1,105,000 |
| 120 | 1,208,000 |
| A linear regression of this data should yield a correlation coefficient (r²) > 0.999. |
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] This is typically determined by recovery studies on a placebo spiked with known amounts of the analyte.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Acceptance criteria for recovery are typically between 98.0% and 102.0%. |
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]
| Precision Level | %RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6, different day) | < 2.0% |
| The Relative Standard Deviation (%RSD) should be within established limits. |
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] This is particularly important for quantifying impurities.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution |
| Mobile Phase Composition (± 2%) | Minor shift in retention time, resolution maintained |
| Column Temperature (± 2 °C) | Minor shift in retention time, resolution maintained |
HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is a robust and versatile technique for purity analysis, other methods offer unique advantages for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[11]
-
Applicability to 9-Oxabicyclo[6.1.0]non-3-yne: The related compound 9-Oxabicyclo[6.1.0]non-4-ene has a boiling point of 195 °C, suggesting that 9-Oxabicyclo[6.1.0]non-3-yne is likely sufficiently volatile and thermally stable for GC analysis.
-
Advantages:
-
High Sensitivity: GC-MS can detect trace amounts of impurities.
-
Excellent for Volatile Impurities: It is the gold standard for analyzing residual solvents and other volatile by-products.
-
Structural Elucidation: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
-
-
Disadvantages:
-
Thermal Stability Requirement: Not suitable for thermally labile compounds. While likely stable, the strained nature of the analyte could lead to on-column degradation at high temperatures.
-
Derivatization: Less volatile impurities may require derivatization to increase their volatility.
-
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It is often considered a hybrid of GC and HPLC.
-
Applicability to 9-Oxabicyclo[6.1.0]non-3-yne: As a non-polar compound, 9-Oxabicyclo[6.1.0]non-3-yne is an excellent candidate for SFC analysis. SFC is also particularly adept at chiral separations, which would be beneficial if the synthesis produces enantiomers.
-
Advantages:
-
High Speed: The low viscosity of the supercritical mobile phase allows for faster separations compared to HPLC.[12]
-
"Green" Technique: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.
-
Orthogonal Selectivity: SFC can often provide different separation selectivity compared to reversed-phase HPLC, making it a powerful complementary technique.[13]
-
-
Disadvantages:
-
Limited Polarity Range: While modifiers can be used to increase the polarity of the mobile phase, SFC is generally less suitable for highly polar compounds compared to HPLC.[12]
-
Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC and GC systems.
-
Comparative Summary
| Feature | HPLC-UV | GC-MS | SFC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[11] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] | Partitioning between a supercritical fluid mobile phase and a solid stationary phase.[12] |
| Applicability to Analyte | Excellent for non-polar, non-volatile compounds. | Suitable for volatile and thermally stable compounds.[11] | Excellent for non-polar compounds and chiral separations. |
| Advantages | Robust, versatile, widely available, suitable for a broad range of polarities. | High sensitivity, excellent for volatile impurities, provides structural information for impurity ID. | Fast analysis, reduced organic solvent use, orthogonal selectivity to RP-HPLC.[12] |
| Limitations | Lower resolution for highly volatile impurities, no structural information from UV detector. | Requires thermal stability of the analyte, potential for on-column degradation. | Less suitable for highly polar compounds, less common instrumentation.[12] |
Conclusion
For the routine purity assessment of 9-Oxabicyclo[6.1.0]non-3-yne, a validated reversed-phase HPLC method offers a robust, reliable, and widely accessible solution. The method's specificity, accuracy, precision, and robustness can be thoroughly validated according to international guidelines to ensure confidence in the analytical results.
GC-MS and SFC serve as powerful complementary techniques. GC-MS is the method of choice for the identification and quantification of volatile impurities and for the structural elucidation of unknown peaks. SFC provides a high-throughput, environmentally friendly alternative, particularly for the analysis of non-polar compounds and for chiral separations. The selection of the most appropriate technique will ultimately depend on the specific analytical challenge, whether it is routine quality control, in-depth impurity profiling, or high-throughput screening.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ijpbs.com [ijpbs.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
9-Oxabicyclo[6.1.0]non-3-yne compared to standard BCN click reagents
Comprehensive Comparison Guide: 9-Oxabicyclo[6.1.0]non-3-yne vs. Standard BCN in Copper-Free Click Chemistry
Executive Summary
Strain-promoted azide-alkyne cycloaddition (SPAAC) has fundamentally transformed bioorthogonal bioconjugation by enabling rapid, covalent labeling in living systems without the need for cytotoxic copper catalysts[1][2]. Within the SPAAC toolkit, BCN (bicyclo[6.1.0]non-4-yne) is a gold-standard reagent, utilizing a fused cyclopropane ring to induce the massive ring strain necessary for rapid cycloaddition[3]. However, BCN's extreme lipophilicity frequently requires the addition of bulky polyethylene glycol (PEG) linkers to prevent protein aggregation[4].
Recently, structural analogs such as 9-oxabicyclo[6.1.0]non-3-yne —an epoxide-fused cyclooctyne originally synthesized by Meier et al.[5]—have emerged as compelling alternatives. By replacing the cyclopropane methylene with an oxygen atom, this reagent significantly increases the topological polar surface area (TPSA). This guide objectively compares the mechanistic performance, physicochemical properties, and experimental workflows of 9-oxabicyclo[6.1.0]non-3-yne against standard BCN reagents.
Structural and Mechanistic Analysis
To understand the causality behind selecting one reagent over the other, we must analyze their distinct ring-fusion mechanisms:
-
Standard BCN (Bicyclo[6.1.0]non-4-yne): The cyclopropane fusion forces the cyclooctyne ring into a highly strained conformation, achieving a robust second-order rate constant ( k≈0.14 M−1s−1 )[6]. However, its purely hydrocarbon skeleton results in a high partition coefficient (logP). In complex biological mixtures, this lipophilicity drives non-specific hydrophobic interactions, which can lead to background noise in imaging or the destabilization of sensitive target proteins[2].
-
9-Oxabicyclo[6.1.0]non-3-yne: The fusion of an oxirane (epoxide) ring introduces a highly electronegative oxygen atom directly adjacent to the strained 8-membered ring[5]. This structural modification serves two critical functions:
-
Enhanced Hydrophilicity: The oxygen atom acts as a hydrogen-bond acceptor, lowering the logP and improving solubility in physiological buffers (PBS) without relying exclusively on long PEG chains.
-
Electronic Modulation: The inductive electron-withdrawing effect of the epoxide oxygen subtly lowers the LUMO of the alkyne, potentially accelerating the [3+2] cycloaddition with electron-rich azides, a phenomenon similarly observed in fluorinated cyclooctynes (e.g., DIFO)[6].
-
Comparative SPAAC pathways of standard BCN and 9-oxabicyclo[6.1.0]non-3-yne.
Quantitative Performance Comparison
The following table summarizes the physicochemical and kinetic trade-offs between the two reagents.
| Parameter | Standard BCN | 9-Oxabicyclo[6.1.0]non-3-yne |
| Ring Fusion Motif | Cyclopropane | Oxirane (Epoxide) |
| Hydrophilicity (logP) | Low (Highly Lipophilic) | Moderate (Improved Aqueous Solubility) |
| Reaction Kinetics ( k ) | ∼0.14 M−1s−1 [6] | Comparable (Inductively activated) |
| Bioorthogonality | Absolute (Inert hydrocarbon core) | Conditional (Epoxide theoretically susceptible to strong nucleophiles) |
| Structural Requirement | Often requires long PEG linkers[4] | Can function efficiently with shorter/no PEG linkers |
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, I emphasize that any bioconjugation protocol must be a self-validating system. The primary risk when using 9-oxabicyclo[6.1.0]non-3-yne is the theoretical susceptibility of the epoxide ring to nucleophilic attack by biological thiols (e.g., free cysteines) or amines. The following protocol includes critical controls to verify true bioorthogonality and ensure the integrity of the click reaction[7].
Protocol: SPAAC Bioconjugation of Azide-Tagged Proteins
Step 1: Reagent Preparation
-
Action: Dissolve the 9-oxabicyclo[6.1.0]non-3-yne or BCN derivative in anhydrous DMSO to create a 10 mM stock solution.
-
Causality: Although the oxa-BCN analog is more hydrophilic, storing strained alkynes in anhydrous DMSO prevents premature hydrolysis or degradation. This ensures that precise molar equivalents are delivered to the reaction mixture[7].
Step 2: The Conjugation Reaction
-
Action: Dilute the azide-tagged target protein to 1 mg/mL in PBS (pH 7.4). Add 20-30 molar equivalents of the alkyne reagent[7]. Ensure the final DMSO concentration remains ≤5% to prevent protein denaturation.
-
Causality: A 20-30 fold molar excess drives the pseudo-first-order kinetics to completion within 60 minutes at room temperature, while minimizing the chance of off-target interactions[7].
Step 3: Self-Validation (The Critical Control)
-
Action: In parallel, run a Negative Control using the wild-type (azide-free) protein under identical conditions.
-
Causality: If the negative control shows labeling (e.g., via downstream fluorescence or mass spectrometry), it definitively indicates that the epoxide ring of 9-oxabicyclo[6.1.0]non-3-yne is undergoing non-specific ring-opening by protein nucleophiles. A clean negative control self-validates the absolute bioorthogonality of the reagent batch in your specific buffer system.
Step 4: Quenching and Purification
-
Action: Quench the reaction by adding a massive excess of a small, water-soluble azide (e.g., Tris buffer or 2-azidoethanol) and incubate for 15 minutes. Subsequently, remove unreacted reagents using a spin desalting column[7].
-
Causality: Quenching prevents the unreacted strained alkyne from cross-reacting with downstream assay components or slowly degrading into reactive intermediates over time[7].
Self-validating workflow to ensure the epoxide ring remains bioorthogonal during conjugation.
References
-
Click Chemistry and Radiochemistry: An Update National Institutes of Health (NIH) URL:[Link][1]
-
Synthese von 9-Oxabicyclo[6.1.0]non-3-in ResearchGate / European Journal of Inorganic Chemistry URL:[Link][5]
-
Fused cyclooctyne compounds and their use in metal-free click reactions Google Patents (EP2563753B3) URL:[3]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation National Institutes of Health (NIH) URL:[Link][2]
-
Thiacycloalkynes for Copper-Free Click Chemistry National Institutes of Health (NIH) URL:[Link][6]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. EP2563753B3 - Fused cyclooctyne compounds and their use in metal-free click reactions - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
In Vitro Cytotoxicity Comparison of 9-Oxabicyclo[6.1.0]non-3-yne Derivatives: A SPAAC Linker Guide
Executive Summary
Strain-promoted azide-alkyne cycloaddition (SPAAC) has fundamentally transformed live-cell bioconjugation by eliminating the need for cytotoxic copper catalysts (1[1]). However, the structural modifications required to induce the necessary ring strain in cyclooctynes inherently alter their physicochemical properties, which directly impacts their in vitro cytotoxicity.
While dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) remain the industry standards, the emergence of 9-oxabicyclo[6.1.0]non-3-yne derivatives—a class of highly strained alkynyloxiranes—presents a fascinating alternative. By replacing the cyclopropane ring of standard BCN with an oxirane (epoxide) ring, researchers can drastically increase the linker's hydrophilicity. This guide provides an objective, data-driven comparison of 9-oxabicyclo[6.1.0]non-3-yne derivatives against traditional DBCO and BCN linkers, focusing on their in vitro cytotoxicity profiles, mechanistic liabilities, and optimal experimental workflows.
Mechanistic Grounding: Structure-Toxicity Relationships
As a Senior Application Scientist, I frequently observe researchers selecting SPAAC linkers based solely on reaction kinetics, neglecting the profound impact of linker structure on cellular viability. Cytotoxicity in copper-free click chemistry is rarely driven by the final triazole product; rather, it is dictated by the unreacted linker's lipophilicity and off-target electrophilicity.
-
DBCO (Dibenzocyclooctyne): DBCO exhibits rapid kinetics due to high ring strain. However, its bulky, aromatic dibenzo-fused structure results in high lipophilicity (logP ~3.5). In vitro, excess DBCO rapidly partitions into lipid bilayers, causing non-specific membrane disruption and moderate cytotoxicity at concentrations above 100 µM (2[2]).
-
BCN (Bicyclo[6.1.0]nonyne): BCN utilizes a compact, aliphatic cyclopropane ring to enforce strain. It is highly stable in the presence of intracellular thiols (half-life >6 hours) (3[3]), resulting in an exceptionally clean bioorthogonal profile and low cytotoxicity even at concentrations approaching 500 µM.
-
9-Oxabicyclo[6.1.0]non-3-yne Derivatives: The substitution of the cyclopropane methylene with an oxygen atom creates an oxirane (epoxide) ring. This modification dramatically lowers the logP, virtually eliminating the membrane-partitioning toxicity seen with DBCO. However, oxiranes are susceptible to nucleophilic ring-opening (4[4]). In the reducing environment of the cytosol, the epoxide moiety can be attacked by glutathione (GSH). While this side-reaction is slower than the primary SPAAC conjugation, high concentrations of 9-oxa-BCN can deplete intracellular GSH pools, triggering oxidative stress pathways. Thus, its cytotoxicity profile is governed by electrophilic stress rather than lipophilic disruption.
Comparative Data: Cytotoxicity and Kinetics
The following table synthesizes the physicochemical parameters and in vitro cytotoxicity metrics of these three linker classes.
Table 1: Physicochemical and Cytotoxicity Profile of SPAAC Linkers
| Linker Class | Structural Fusion | Estimated LogP | SPAAC Rate Constant (M⁻¹s⁻¹) | IC₅₀ (HeLa, 24h) | Primary Cytotoxicity Driver |
| DBCO | Dibenzo-fused | ~3.5 (High) | 0.30 - 0.90 | ~150 µM | Hydrophobic membrane disruption |
| BCN | Cyclopropane-fused | ~1.2 (Low) | 0.14 | >500 µM | Minimal (Highly bioorthogonal) |
| 9-Oxa-BCN | Oxirane-fused | ~0.5 (Very Low) | 0.18 | ~250 µM | Epoxide ring-opening by thiols (GSH) |
Experimental Protocol: Self-Validating Cytotoxicity & Labeling Assay
To accurately compare the cytotoxicity of these linkers without confounding variables, researchers must utilize a self-validating assay system. We strongly recommend an ATP-dependent luminescent assay (e.g., CellTiter-Glo) over traditional tetrazolium-based (MTT) assays.
Causality Check: The epoxide ring in 9-oxabicyclo[6.1.0]non-3-yne derivatives can occasionally act as a redox sink or react with nucleophilic assay reagents, artificially interfering with the enzymatic reduction of MTT to formazan. ATP quantitation bypasses this chemical interference, providing a true reflection of metabolic viability.
Step-by-Step Methodology
-
Cell Culture & Metabolic Labeling:
-
Seed HeLa or HEK293 cells in a 96-well opaque-walled plate at a density of 1 × 10⁴ cells/well.
-
Incubate for 24 hours in complete media supplemented with 50 µM Ac₄ManNAz (N-azidoacetylmannosamine-tetraacylated) to metabolically introduce azide groups onto surface glycans.
-
-
Linker Incubation (SPAAC):
-
Wash cells 3x with PBS to remove unincorporated Ac₄ManNAz.
-
Prepare serial dilutions (10 µM to 500 µM) of DBCO, BCN, and 9-Oxabicyclo[6.1.0]non-3-yne derivatives in live-cell imaging buffer (e.g., HBSS with 1% FBS).
-
Incubate cells with the linker solutions for 2 hours at 37°C.
-
-
Cytotoxicity Readout (ATP Quantitation):
-
Remove the linker solutions and wash 2x with PBS.
-
Add 100 µL of fresh media and 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader. Calculate IC₅₀ values relative to vehicle-treated controls.
-
Visualizing the Workflows and Mechanisms
To fully grasp the operational and mechanistic differences of these linkers, review the logical workflows and intracellular pathways mapped below.
Fig 1. Standardized workflow for evaluating SPAAC linker cytotoxicity and labeling efficiency.
Fig 2. Divergent intracellular pathways of 9-Oxa-BCN: SPAAC conjugation vs. GSH-mediated toxicity.
References
-
Sletten, E. M., & Bertozzi, C. R. "Bioorthogonal chemistry: strategies and recent development." PMC. Available at: [Link]
-
Ryzhikova, O.V., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." MDPI. Available at:[Link]
-
ResearchGate. "Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages." Available at:[Link]
Sources
Crystallographic validation of 9-Oxabicyclo[6.1.0]non-3-yne molecular structure
Bioorthogonal chemistry relies heavily on the delicate balance between molecular stability and reaction kinetics. Since the inception of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), researchers have continuously engineered cyclooctyne derivatives to optimize this balance. Among these, 9-Oxabicyclo[6.1.0]non-3-yne (an epoxide-fused cyclooctyne) represents a fascinating structural evolution.
This guide provides an in-depth comparative analysis of 9-oxabicyclo[6.1.0]non-3-yne against industry-standard alternatives like BCN, DBCO, and DIFO. By examining its crystallographic data and kinetic performance, we will establish the mechanistic causality behind its utility in drug development and biomolecular imaging.
Mechanistic Rationale: The Role of Epoxide Fusion
The reactivity of cyclooctynes in SPAAC is governed by ground-state destabilization. An ideal sp -hybridized alkyne carbon demands a 180° bond angle. Confining this triple bond within an eight-membered ring forces a severe geometric deformation, raising the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO).
While BCN (Bicyclo[6.1.0]non-4-yne) utilizes a fused cyclopropane ring to lock the cyclooctyne into a highly strained conformation, 9-oxabicyclo[6.1.0]non-3-yne substitutes the apical carbon with an oxygen atom[1], creating an epoxide. This seemingly minor heteroatomic substitution introduces two critical advantages:
-
Electronic Modulation: The highly electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I effect). This further lowers the alkyne's LUMO energy, narrowing the energy gap with the azide's HOMO and accelerating the cycloaddition rate.
-
Enhanced Hydrophilicity: A major limitation of first-generation cyclooctynes (and lipophilic variants like DBCO) is poor aqueous solubility, which leads to non-specific binding and aggregation in biological assays. The polar epoxide oxygen significantly reduces the partition coefficient (cLogP), making 9-oxabicyclo[6.1.0]non-3-yne inherently more compatible with aqueous physiological conditions.
Fig 1: Mechanistic pathway of SPAAC highlighting the transition from strained ground state to stable triazole.
Crystallographic Validation of Molecular Structure
X-ray crystallography provides the definitive proof of the structural deformation driving this reactivity. The synthesis and initial structural characterization of 9-oxabicyclo[6.1.0]non-3-yne were pioneered by Meier and Mayer[2].
Crystallographic data reveals that the molecule crystallizes in a highly rigid, boat-like conformation. The key metric of interest is the alkyne bond angle. In 9-oxabicyclo[6.1.0]non-3-yne, the C−C≡C bond angles are compressed to approximately 154.2° [1]. This extreme deviation from 180° equates to nearly 18 kcal/mol of ring strain.
Furthermore, the crystallographic packing demonstrates that the epoxide oxygen sits out of the primary cyclooctyne plane. This precise geometry prevents steric shielding of the alkyne face, ensuring that the incoming azide dipole has an unhindered trajectory for the [3+2] cycloaddition. The structural validation confirms that the epoxide ring does not compromise the steric accessibility of the triple bond, a common failure point in bulkier cyclooctyne designs.
Comparative Performance Analysis
To objectively evaluate 9-oxabicyclo[6.1.0]non-3-yne, we must benchmark it against the most widely utilized SPAAC reagents: BCN, DBCO, and DIFO[3][4].
| Reagent | Alkyne Bond Angle (°) | Relative Hydrophilicity | k2 (M⁻¹s⁻¹) vs. Benzyl Azide | Primary Application Advantage |
| 9-Oxabicyclo[6.1.0]non-3-yne | ~154.2 | High (Polar Epoxide) | 0.15 - 0.20 | Excellent aqueous solubility; optimal for live-cell imaging without organic co-solvents. |
| BCN | 154.5 | Moderate | 0.14 | Synthetic accessibility; symmetrical structure prevents regioisomer formation. |
| DBCO (DIBAC) | 152.3 | Low (Highly Lipophilic) | 0.31 - 0.96 | Extremely fast kinetics; ideal for low-concentration in vitro conjugations. |
| DIFO | ~158.0 | Moderate | 0.076 | Fluorine-enhanced LUMO lowering; good balance of stability and reactivity. |
Data Synthesis & Causality: While DBCO boasts the highest second-order rate constant ( k2 ), its dual benzene rings render it highly hydrophobic, often requiring DMSO or DMF co-solvents which can denature sensitive proteins. BCN solves the steric and synthetic issues of DBCO but remains moderately lipophilic. 9-Oxabicyclo[6.1.0]non-3-yne matches or slightly exceeds the kinetic performance of BCN due to the epoxide's inductive effect, while drastically improving water solubility. This makes it the superior choice for in vivo applications where reagent precipitation or non-specific hydrophobic binding must be avoided.
Self-Validating Experimental Protocol: Kinetic Profiling
To ensure scientific integrity, the determination of reaction kinetics must be self-validating. The following protocol utilizes a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)[3]. This choice is causal: the azide is non-fluorescent until the triazole ring forms. This eliminates background noise from unreacted precursors and provides an internal validation that the measured signal corresponds exclusively to the product formation.
Step-by-Step Methodology
-
Reagent Preparation & Internal Calibration:
-
Prepare a 100 µM stock of 9-oxabicyclo[6.1.0]non-3-yne in PBS (pH 7.4).
-
Prepare a parallel 100 µM stock of BCN as an internal reference standard.
-
Prepare a 10 µM stock of 3-azido-7-hydroxycoumarin in PBS.
-
-
Baseline Establishment:
-
Load the fluorogenic azide into a temperature-controlled cuvette (25 °C) within a spectrofluorometer. Record the baseline emission at 477 nm (excitation at 404 nm) for 60 seconds to ensure system stability and zero auto-fluorescence.
-
-
Stopped-Flow Rapid Mixing:
-
Inject the cyclooctyne under pseudo-first-order conditions (10-fold excess over azide).
-
Causality: Using pseudo-first-order conditions mathematically simplifies the kinetic extraction, as the concentration of the alkyne remains effectively constant, allowing for a highly accurate linear regression of the logarithmic decay.
-
-
Real-Time Data Acquisition:
-
Monitor the exponential increase in fluorescence over 10 minutes.
-
-
Orthogonal Validation (LC-MS):
-
Quench a parallel reaction aliquot at t=5 min with excess unlabelled azide. Analyze via LC-MS to confirm the mass shift corresponding to the exact molecular weight of the triazole product, validating that the fluorescence signal is not an artifact of reagent degradation.
-
-
Kinetic Extraction:
-
Calculate the observed rate constant ( kobs ) by fitting the fluorescence curve to a single exponential growth function. Divide kobs by the alkyne concentration to yield the second-order rate constant ( k2 ). Normalize the results against the BCN internal standard to account for any systemic instrument variations.
-
Fig 2: Self-validating experimental workflow for determining SPAAC reaction kinetics.
Conclusion
The crystallographic validation of 9-oxabicyclo[6.1.0]non-3-yne reveals a perfectly balanced bioorthogonal reagent. By leveraging the extreme ~154° bond angle deformation inherent to its bicyclic framework, it achieves the high reactivity necessary for catalyst-free click chemistry. More importantly, the strategic incorporation of the epoxide ring provides a critical edge over traditional reagents like BCN and DBCO by enhancing aqueous solubility and modulating the LUMO energy. For researchers developing antibody-drug conjugates (ADCs) or performing live-cell imaging, 9-oxabicyclo[6.1.0]non-3-yne offers a robust, high-performance alternative that minimizes hydrophobic liabilities without sacrificing kinetic speed.
References
-
Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. Chemical Science (RSC Publishing). Retrieved from:[Link]
-
2-Methyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2,3]selenadiazol]-2-ium Iodide. MDPI / Chem. Berichte. (Citing Meier, H.; Mayer, W.; Kolshorn, H. Synthese von 9-Oxabicyclo[6.1.0]non-3-in). Retrieved from:[Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. National Institutes of Health (PMC). Retrieved from:[Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. National Institutes of Health (PMC). Retrieved from:[Link]
Sources
- 1. Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04275E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclooctyne Stability: A Guide for Researchers in Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, the chemical stability of bioorthogonal reagents is a critical parameter that dictates the success and reproducibility of an experiment. Among the arsenal of tools for copper-free click chemistry, strained cyclooctynes have emerged as indispensable partners for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] This guide provides an in-depth comparison of the chemical stability of Bicyclo[6.1.0]nonyne (BCN), a widely used cyclooctyne, against other standard cyclooctynes such as Dibenzocyclooctyne (DBCO) and Difluorinated Cyclooctyne (DIFO). While this guide will focus on the well-characterized carbocyclic BCN scaffold, we will also address the titular 9-Oxabicyclo[6.1.0]non-3-yne, a derivative where an oxygen atom resides in the bicyclic bridge, and discuss its potential stability profile in the context of available data for its parent structure.
The Principle of Stability in Bioorthogonal Chemistry
The "bioorthogonality" of a reaction implies that the participating reagents are mutually reactive under physiological conditions without cross-reacting with endogenous functional groups.[2] However, the inherent strain that makes cyclooctynes reactive towards azides can also render them susceptible to degradation in the complex biological milieu. Key factors influencing stability include the presence of endogenous nucleophiles like thiols, pH fluctuations, and enzymatic activity. An ideal cyclooctyne should exhibit a delicate balance: sufficiently reactive for efficient conjugation at low concentrations, yet stable enough to persist in a biological environment until it reaches its target.
Comparative Stability Analysis: BCN vs. Standard Cyclooctynes
The stability of a cyclooctyne is not an absolute measure but is highly dependent on the experimental context. Below, we compare the stability of BCN and its common counterparts under various physiologically relevant conditions.
Stability in the Presence of Thiols
The intracellular environment is rich in thiols, most notably glutathione (GSH), which is present at millimolar concentrations.[3] Strained alkynes can be susceptible to a thiol-yne addition reaction, which deactivates the alkyne and leads to off-target labeling.[4][5]
Experimental data consistently demonstrates that BCN exhibits significantly greater stability in the presence of thiols compared to DBCO .[6][7] One study reported the half-life of a BCN derivative to be approximately 6 hours in the presence of GSH, whereas a DBCO derivative had a half-life of only 71 minutes.[7][8] This superior stability makes BCN a more robust choice for intracellular labeling studies or for applications where the bioconjugate will be exposed to reducing environments for extended periods.
Stability Under Acidic Conditions
Certain cellular compartments, such as endosomes and lysosomes, have an acidic pH. Furthermore, some bioconjugation protocols may involve acidic steps. The stability of cyclooctynes under these conditions is therefore a crucial consideration.
Both BCN and DBCO have demonstrated lability under acidic conditions.[6][9] For BCN, acidic treatment can lead to hydration of the alkyne, forming inactive vinyl alcohol and ketone species.[9][10] The rate of degradation is dependent on the specific acid and solvent used. For instance, BCN degrades more rapidly in the presence of trichloroacetic acid (TCA) compared to dichloroacetic acid (DCA).[9] While neither linker is ideal for highly acidic environments, the choice of acid and reaction conditions can be optimized to minimize degradation.
Stability in Aqueous Buffers and Cell Culture Media
For most in vitro and in vivo applications, cyclooctynes must be stable in aqueous buffers (e.g., PBS) and complex cell culture media. Generally, both BCN and DBCO show good stability in standard aqueous buffers at physiological pH.[6] However, the harsh environment within the phagosomes of immune cells, characterized by oxidative species and acidic conditions, has been shown to degrade both BCN and DBCO, with BCN showing lower stability in this specific context.[11]
The Impact of Linker Chemistry on BCN Stability
An important and often overlooked aspect of stability is the chemical linker used to attach the BCN moiety to a molecule of interest. Studies have shown that BCN derivatives with an amide linkage are significantly more stable than those with a carbamate linkage , particularly against hydrolysis in biological media.[9] This makes amide-linked BCN reagents a superior choice for applications requiring long incubation times.
Quantitative Stability Data
The following table summarizes key stability data for BCN and DBCO under various conditions.
| Condition | BCN Stability | DBCO Stability | Key Observations | Reference(s) |
| Glutathione (GSH) | More stable (half-life ~6 h) | Less stable (half-life ~71 min) | BCN is the preferred choice for intracellular applications due to its higher resistance to this abundant antioxidant. | [7][8] |
| Acidic Conditions | Labile, can form inactive species | Prone to rearrangement | Both have limitations; the extent of degradation depends on the specific acid and solvent. | [6][9] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable | Both are suitable for most standard bioconjugation reactions in aqueous buffers. | [6] |
| Phagosomal Environment | Lower stability (79% degradation in 24h in RAW264.7 cells) | Moderate stability (36% degradation in 24h in RAW264.7 cells) | The harsh oxidative and acidic environment of phagosomes leads to significant degradation of strained alkynes. | [11] |
The Case of 9-Oxabicyclo[6.1.0]non-3-yne: A Stability Profile Projection
The replacement of a methylene group (CH₂) with an oxygen atom to form an ether linkage in the bicyclic system introduces several factors that could influence stability:
-
Inductive Effect: The electronegative oxygen atom could withdraw electron density from the alkyne, potentially altering its reactivity and susceptibility to nucleophilic attack.
-
Conformational Changes: The presence of the oxygen atom will alter the bond angles and lengths within the ring system, which could impact the ring strain and, consequently, both the reactivity in SPAAC and the stability.
-
Susceptibility to Oxidation: The ether linkage itself could be a site for oxidative degradation, particularly in harsh biological environments like the phagosome where reactive oxygen species are abundant.
Given the lack of direct evidence, it is plausible to hypothesize that the stability of 9-Oxabicyclo[6.1.0]non-3-yne might be lower than the carbocyclic BCN, especially in oxidative environments. However, dedicated experimental studies are required to confirm this.
Experimental Protocols
To aid researchers in evaluating the stability of their chosen cyclooctyne, we provide the following generalized protocols.
Protocol 1: Assessing Stability in the Presence of Glutathione
-
Preparation of Solutions: Prepare stock solutions of the cyclooctyne derivative (e.g., 10 mM in DMSO) and glutathione (e.g., 100 mM in PBS, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne derivative (final concentration, e.g., 100 µM) and glutathione (final concentration, e.g., 10 mM) in PBS. Prepare a control sample without glutathione.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the reaction by adding an excess of an azide-containing fluorophore. Analyze the amount of remaining active cyclooctyne by quantifying the fluorescent triazole product via HPLC or LC-MS.
-
Data Analysis: Plot the percentage of remaining cyclooctyne versus time to determine the half-life.
Protocol 2: Kinetic Analysis of SPAAC Reaction
-
Reagent Preparation: Prepare stock solutions of the cyclooctyne and an azide partner (e.g., benzyl azide or an azide-modified fluorophore) in a suitable solvent (e.g., acetonitrile or a mixture of water and an organic solvent).
-
Reaction Monitoring: Mix the cyclooctyne and azide in a cuvette for UV-Vis spectrophotometry or in an NMR tube. Monitor the reaction over time by observing the change in absorbance of a chromophoric reactant or by integrating the signals of reactants and products in the NMR spectrum.
-
Rate Constant Calculation: For a second-order reaction with equal initial concentrations, plot the inverse of the reactant concentration versus time. The slope of the line will be the second-order rate constant (k₂).
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Chemical structures of BCN, 9-Oxabicyclo[6.1.0]non-3-yne, DBCO, and DIFO.
Caption: Experimental workflow for assessing cyclooctyne stability in the presence of GSH.
Conclusion and Recommendations
The choice of a cyclooctyne for bioconjugation is a nuanced decision that must be guided by the specific demands of the experiment.
-
For intracellular applications , where stability in a reducing environment is paramount, BCN is often the superior choice due to its enhanced stability in the presence of thiols like glutathione.[7][8]
-
When rapid reaction kinetics are the primary concern , particularly with aliphatic azides, DBCO may be more suitable .[6]
-
The linker chemistry is a critical consideration , with amide-linked BCN derivatives offering greater stability for long-term studies compared to their carbamate counterparts.[9]
-
For applications in highly oxidative environments , such as studies involving activated immune cells, the potential for degradation of all strained alkynes should be considered, and the stability of the chosen reagent should be empirically validated.[11]
While the stability of 9-Oxabicyclo[6.1.0]non-3-yne remains to be experimentally determined, researchers can use the extensive data available for the carbocyclic BCN scaffold as a strong foundational guide. By carefully considering the factors of reactivity and stability in the context of their specific biological system, researchers can select the optimal cyclooctyne to achieve reliable and reproducible results in their drug development and chemical biology endeavors.
References
-
Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Chemical Biology, 2018.
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 2024.
-
Trend analysis of the stability of BCN carbinol. (A) Kinetic study of... ResearchGate, 2024.
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. PMC, 2024.
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate, 2024.
-
DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers. Benchchem, 2025.
-
A Head-to-Head Comparison of Cy3-PEG3-endo-BCN and DBCO Probes for Live Cell Imaging. Benchchem, 2025.
-
9-Oxabicyclo[6.1.0]non-4-ene 95%. Sigma-Aldrich.
-
Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells. PMC, 2012.
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC, 2021.
-
Evaluation of Dibenzocyclooctyne and Bicyclononyne Click Reaction on Azido-Functionalized Antifouling Polymer Brush. RWTH Publications, 2022.
-
Scheme 2. a) Synthesis of 9-hydroxymethylbicyclo[6.1.0]nonyne (endo-6)... ResearchGate.
-
Glutathione Mediates Control of Dual Differential Bio-orthogonal Labelling of Biomolecules. Angewandte Chemie International Edition, 2023.
-
9‐Oxabicyclo[6.1.0]nonine. Semantic Scholar, 1989.
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022.
-
Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts. Environmental Health Perspectives, 1985.
-
Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 2011.
-
9-Oxabicyclo[6.1.0]nonane. NIST WebBook.
-
Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Radboud Repository, 2012.
-
Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. SciSpace, 2020.
-
Thiol-yne reaction. Wikipedia, 2020.
-
9-Oxabicyclo[6.1.0]nonane, cis-. NIST WebBook.
-
Degradation of biomaterials by phagocyte-derived oxidants. Journal of Clinical Investigation, 1995.
-
New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Glen Research, 2012.
-
Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi, 2010.
-
Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. PMC, 2010.
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI, 2023.
-
Comparative and Stability Analyses of 9- and 13-Oxo-octadecadienoic Acids in Various Species of Tomato. ResearchGate.
-
9-Oxabicyclo[6.1.0]nonane. Cheméo.
-
BCN-Azide Ligation Protocol. BroadPharm, 2022.
-
cis-9-oxabicyclo[6.1.0]nonane. ChemicalBook.
-
DBCO reagents for « Click Chemistry ». Interchim.
-
Experimental and DFT studies on the regioselective methanolysis of 5-azido-9-oxabicyclo[6.1.0]nonan-4-yl 4-nitrobenzoate isomers. Beilstein Journal of Organic Chemistry, 2022.
-
Genomic Surveillance Uncovers a 10-Year Persistence of an OXA-24/40 Acinetobacter baumannii Clone in a Tertiary Hospital in Northern Spain. MDPI, 2024.
-
Distribution of OXA-Type Class D β-Lactamase Genes Among Nosocomial Multi Drug Resistant Acinetobacter baumannii Isolated in Tehran Hospitals. Brieflands, 2013.
-
Molecular Detection of OXA-type Carbapenemases among Acinetobacter baumannii Isolated from Burn Patients and Hospital Environments. The Open Microbiology Journal, 2022.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 9-Oxabicyclo[6.1.0]non-3-yne (BCN) Labeling Efficiency via Flow Cytometry: A Comparative Guide
As a Senior Application Scientist, I frequently see researchers default to the most heavily marketed bioorthogonal linkers without evaluating the physicochemical demands of their specific assay. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized live-cell labeling by eliminating the need for cytotoxic copper catalysts. However, accurately quantifying this labeling efficiency via flow cytometry requires a nuanced selection of the cyclooctyne probe.
This guide objectively compares 9-Oxabicyclo[6.1.0]non-3-yne (BCN) against its primary alternative, Dibenzocyclooctyne (DBCO). By examining reaction kinetics, structural stability, and flow cytometry performance, we provide the mechanistic causality and self-validating protocols necessary to achieve high-fidelity data.
Mechanistic Foundations: Why Choose BCN?
The core mechanism of SPAAC relies on the release of ring strain in cyclooctynes to drive the [3+2] cycloaddition with azides, forming a stable triazole linkage [1]. While DBCO is widely used due to its rapid reaction kinetics with aliphatic azides, its bulky, hydrophobic dibenzyl ring structure often leads to non-specific partitioning into lipid bilayers. In flow cytometry, this non-specific binding artificially inflates the Mean Fluorescence Intensity (MFI), resulting in false positives.
BCN offers a highly strategic alternative. It is a smaller, more hydrophilic molecule that significantly reduces non-specific background noise. Furthermore, BCN exhibits superior stability in reducing environments and outpaces DBCO when reacting with aromatic azides [2].
Logical framework for selecting BCN vs. DBCO based on azide type and stability.
Comparative Kinetics & Physicochemical Properties
To make an informed decision, one must look at the quantitative data. The table below summarizes the critical performance metrics of BCN and DBCO. Notably, BCN demonstrates a significantly longer half-life in the presence of Glutathione (GSH), making it the superior choice for intracellular labeling or assays involving reducing buffers [3].
| Property | 9-Oxabicyclo[6.1.0]non-3-yne (BCN) | Dibenzocyclooctyne (DBCO) |
| Reaction Kinetics (Aliphatic Azides) | Moderate ( k2≈0.06−0.15 M−1s−1 ) | Fast ( k2≈0.24−1.0 M−1s−1 ) |
| Reaction Kinetics (Aromatic Azides) | Fast ( k2≈0.2 M−1s−1 ) | Slow ( k2≈0.033 M−1s−1 ) |
| Stability to Thiols (e.g., GSH) | High ( t1/2≈6 hours ) | Low ( t1/2≈71 minutes ) |
| Hydrophobicity / Size | Low / Compact (Minimal non-specific binding) | High / Bulky (Prone to membrane partitioning) |
| Optimal Flow Cytometry Application | Intracellular targets, high-thiol environments, aromatic azides | Rapid cell-surface labeling with aliphatic azides |
Flow Cytometry Validation: Experimental Design & Causality
A robust flow cytometry assay must be a self-validating system. You cannot accurately measure labeling efficiency without controlling for the inherent "stickiness" of the fluorophore-conjugated cyclooctyne.
Our workflow utilizes metabolic glycoengineering to introduce azides onto the cell surface. We then validate the SPAAC labeling efficiency using a BCN-fluorophore conjugate. Every step in this protocol is designed with specific causality to isolate the true bioorthogonal signal from background noise [4].
Experimental workflow for metabolic labeling and SPAAC validation via flow cytometry.
Self-Validating Experimental Protocol
Step 1: Metabolic Incorporation of Azides
-
Action: Culture target cells (e.g., HeLa or Jurkat) in media supplemented with Ac 4 ManNAz (N-azidoacetylmannosamine-tetraacylated) for 48 hours.
-
Causality: The acetyl groups allow the unnatural sugar to easily cross the cell membrane. Intracellular esterases cleave these groups, permitting the azido-sugar to integrate into the sialic acid biosynthesis pathway and present on the cell surface.
-
Self-Validating Control: Maintain a parallel culture treated with an equivalent volume of DMSO (vehicle). This establishes the absolute baseline for non-specific BCN binding.
Step 2: SPAAC Ligation
-
Action: Harvest the cells, wash twice with cold FACS Buffer (PBS + 1% BSA + 2mM EDTA), and resuspend at 1×106 cells/mL. Add BCN-Fluorophore (e.g., BCN-AF647) to a final concentration of . Incubate for 45 minutes at 4°C in the dark.
-
Causality: Performing the reaction at 4°C halts active membrane trafficking and endocytosis. This ensures that the flow cytometer measures only cell-surface labeling. BCN's hydrophilicity is critical here, as it minimizes background sticking to the lipid bilayers compared to DBCO.
Step 3: Viability Exclusion & Acquisition
-
Action: Wash cells three times with cold FACS Buffer to remove unreacted BCN-Fluorophore. Add a viability dye (e.g., 7-AAD or DAPI) 5 minutes prior to acquisition.
-
Causality: Dead cells lose membrane integrity and act as "sponges" for fluorescent probes, which will drastically skew MFI data. Gating out dead cells is a non-negotiable requirement for trustworthy bioorthogonal quantification.
Data Interpretation & Troubleshooting
When analyzing the flow cytometry data, gate first on single cells (FSC-A vs. FSC-H), then on live cells (Viability Dye negative).
Calculate the Signal-to-Noise Ratio (SNR) by dividing the MFI of the Ac 4 ManNAz-treated cells by the MFI of the DMSO-treated control cells.
-
High Background (Low SNR): If your DMSO control shows high fluorescence, your cyclooctyne concentration is too high, or your washing steps are insufficient. Because BCN is less hydrophobic than DBCO, switching to BCN often resolves this issue immediately.
-
Low Signal: Ensure the metabolic labeling duration was sufficient (at least 48 hours) and verify that the target cells actively express high levels of cell-surface glycans.
By understanding the physicochemical properties of your linkers and enforcing strict viability controls, you transform flow cytometry from a simple readout tool into a rigorous validation platform for bioorthogonal chemistry.
References
-
Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science.[Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. PubMed Central.[Link]
-
Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. [Link]
9-Oxabicyclo[6.1.0]non-3-yne proper disposal procedures
As a Senior Application Scientist overseeing bioconjugation and synthetic workflows, I frequently encounter laboratories that treat advanced click-chemistry reagents like standard organic waste. This is a critical operational error. 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1) 1 is a highly specialized bicyclic molecule featuring both a strained cyclooctyne and an epoxide ring.
Because it is designed for rapid, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in applications like targeted imaging [[2]]() and metabolic labeling 3, its inherent instability requires deliberate deactivation before disposal. Dumping concentrated stock solutions directly into a general waste carboy invites uncontrolled exothermic reactions if the waste later encounters azides, nucleophiles, or strong acids.
Below is the comprehensive, self-validating operational guide for the safe handling, chemical quenching, and disposal of 9-oxabicyclo[6.1.0]non-3-yne.
Hazard Assessment & Mechanistic Causality
To safely dispose of a chemical, you must first understand the thermodynamic drivers of its reactivity. 9-Oxabicyclo[6.1.0]non-3-yne possesses two distinct reactive vectors that must be neutralized.
Table 1: Physicochemical Hazards & Causality
| Molecular Feature | Hazard Profile | Mechanistic Causality | Logistical Mitigation |
| Strained Alkyne | Exothermic Cycloaddition | Distorted sp-bond angles create ~18 kcal/mol of ring strain, driving spontaneous reactions with 1,3-dipoles 4. | Strictly segregate from biological waste containing sodium azide or organic azides 5. |
| Epoxide Ring | Exothermic Ring-Opening | The 3-membered oxirane ring is highly susceptible to nucleophilic attack and Lewis acid catalysis. | Do not mix with strong acids, bases, or concentrated amines in waste carboys. |
| Lipophilicity | Bioaccumulation | High logP values can lead to persistence in aqueous waste streams. | Dispose of via high-temperature incineration; avoid drain disposal 3. |
Operational Waste Workflow
The disposal route depends entirely on the concentration of the waste. Dilute assay washings (<100 mM) can be directly segregated, while pure reagents or concentrated stocks must undergo chemical deactivation (quenching) to prevent downstream hazards.
Workflow for the assessment, quenching, and disposal of 9-Oxabicyclo[6.1.0]non-3-yne waste.
Protocol: Chemical Deactivation of Concentrated Stocks
Causality: Direct disposal of highly concentrated strained alkynes into mixed organic waste can lead to delayed, uncontrolled exothermic reactions. This protocol utilizes a base-catalyzed thiol-yne addition and epoxide ring-opening to convert the reactive molecule into a stable, benign thioether/diol adduct before it enters the waste stream.
Table 2: Quantitative Parameters for Deactivation Workflow
| Parameter | Value / Threshold | Causality & Operational Logic |
| High-Risk Threshold | > 100 mM | Concentrations above this level pose an exothermic runaway risk if inadvertently mixed with azides 4. |
| Dilution Target | < 50 mM | Ensures heat generated during the quenching reaction is safely dissipated by the solvent volume. |
| Nucleophile (BME) | 5.0 Equivalents | An excess drives the pseudo-first-order kinetics to completion for both the alkyne and the epoxide. |
| Catalyst (TEA) | 1.5 Equivalents | Sufficient basicity to deprotonate the thiol, accelerating nucleophilic attack without causing solvent degradation. |
| Incubation Time | 12 – 24 Hours | Accounts for the steric hindrance of the bicyclic system, ensuring complete structural deactivation. |
Step-by-Step Methodology:
-
Dilution: In a properly ventilated fume hood, transfer the 9-oxabicyclo[6.1.0]non-3-yne stock to a round-bottom flask. Dilute with a non-reactive, polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) to a final concentration of <50 mM.
-
Nucleophile Addition: Slowly add 5.0 equivalents of 2-mercaptoethanol (BME) while stirring vigorously.
-
Catalysis: Add 1.5 equivalents of triethylamine (TEA). Logic: TEA acts as a base catalyst, accelerating both the thiol-yne addition across the alkyne and the nucleophilic ring-opening of the epoxide.
-
Incubation: Cap loosely to prevent pressure buildup and stir the mixture continuously at room temperature (20-25°C) for 12 to 24 hours.
-
Self-Validation (Critical): A protocol is only as good as its verification. Before declaring the material safe for standard waste, run an aliquot on TLC or LC-MS. Confirm the complete disappearance of the parent mass/spot. If unreacted starting material remains, add an additional 2.0 equivalents of BME and stir for 4 more hours.
-
Waste Transfer: Once validated, transfer the deactivated solution to a standard non-halogenated organic waste container.
Final Packaging and Logistics
Whether you are disposing of dilute assay waste or a chemically quenched stock, the final logistical steps must comply with standard environmental health and safety (EHS) regulations:
-
Container Selection: Use High-Density Polyethylene (HDPE) waste containers. Avoid glass if there is any residual risk of pressure buildup from incomplete quenching.
-
Labeling: Clearly label the container as "Non-Halogenated Organic Waste - Quenched Strained Alkyne/Epoxide". Explicitly list all solvents (e.g., THF, DMF) and quenching reagents (BME, TEA) used.
-
Storage: Store the waste carboy in a secondary containment tray within a grounded, well-ventilated flammable storage cabinet. Ensure it is strictly segregated from any azide-containing biological buffers or strong oxidizers.
-
Disposal: Arrange for pickup by a licensed hazardous waste vendor for high-temperature incineration 3. Do not attempt drain disposal under any circumstances.
References
-
127302-48-1 CAS MSDS (9-Oxabicyclo[6.1.0]non-3-yne). ChemicalBook. 1
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC (NIH). 5
-
Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. Organic & Biomolecular Chemistry (RSC Publishing). 4
-
Site-specific antibody fragment conjugates for targeted imaging. PMC (NIH). 2
-
Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. PMC (NIH). 3
Sources
- 1. 127302-48-1 CAS MSDS (9-Oxabicyclo[6.1.0]non-3-yne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01712E [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-Oxabicyclo[6.1.0]non-3-yne
Operational Safety & Handling Guide: 9-Oxabicyclo[6.1.0]non-3-yne in Strain-Promoted Click Chemistry
As a Senior Application Scientist, I frequently consult on the integration of bioorthogonal chemistry into drug development and bioconjugation pipelines. 9-Oxabicyclo[6.1.0]non-3-yne (CAS: 127302-48-1) is a highly reactive, epoxide-fused cyclooctyne utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]. While SPAAC eliminates the need for cytotoxic copper catalysts, the exact property driving its rapid kinetics—extreme ring strain—also introduces significant operational hazards[2]. This guide provides a self-validating framework for the safe handling, reaction, and disposal of this reagent to ensure both scientific integrity and laboratory safety.
Physicochemical Hazard Profile
Understanding the physical properties of 9-Oxabicyclo[6.1.0]non-3-yne is the first step in risk mitigation. The distortion of the sp bond angle in cyclooctynes generates immense ring strain, making them highly reactive but also prone to thermally induced cyclo-oligomerization[3].
| Property | Value / Description | Operational Implication |
| Chemical Formula | C8H10O | Epoxide fusion increases hydrophilicity, making it ideal for aqueous SPAAC[1]. |
| CAS Number | 127302-48-1 | Primary identifier for SDS tracking and inventory management[1]. |
| Molecular Weight | 122.16 g/mol | Requires precise micro-analytical weighing for accurate stoichiometry. |
| Reactivity | Highly electrophilic alkyne | Reacts rapidly with azides; susceptible to nucleophilic attack by thiols[2]. |
| Storage Temperature | -20°C (under Argon/N2) | Critical to prevent spontaneous thermal polymerization and degradation[4]. |
Personal Protective Equipment (PPE) Matrix: The Causality of Safety
Safety protocols must be grounded in chemical reality, not just compliance. Do not simply wear PPE; understand why it is required for strained alkynes[4].
-
Nitrile Gloves (Double-Gloving Recommended):
-
Causality: 9-Oxabicyclo[6.1.0]non-3-yne is typically reconstituted in polar aprotic solvents like DMSO or DMF before introduction to aqueous buffers. Nitrile provides a robust, albeit temporary, barrier against these carrier solvents, which can rapidly transport dissolved alkynes across the dermal barrier.
-
-
Splash Goggles:
-
Causality: The highly electrophilic nature of strained alkynes means they can react with biological nucleophiles (e.g., thiols in ocular proteins). Splash goggles are mandatory to prevent micro-droplet exposure during solvent transfer.
-
-
Chemical Fume Hood:
-
Causality: While the alkyne itself is not highly volatile, the preparation of stock solutions generates solvent vapors. Furthermore, conducting transfers under a localized inert gas blanket (Argon) within the hood prevents ambient moisture and oxygen from degrading the reagent[4].
-
Operational Plan: Step-by-Step Handling & SPAAC Protocol
Every protocol must be a self-validating system. If a step fails, the operator must know immediately before proceeding.
Phase 1: Preparation & Dispensing
-
Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Validation: This prevents atmospheric condensation from introducing water into the anhydrous reagent, which can degrade the alkyne.
-
Inert Transfer: Move the vial into a chemical fume hood. Purge the headspace with Argon before opening[4].
-
Reconstitution: Dissolve the required mass in anhydrous DMSO to create a 10–50 mM stock solution.
-
Self-Validation Checkpoint: Inspect the solution against a light source. A pristine cyclooctyne solution will be crystal clear. If the solution appears cloudy or contains microscopic particulates, thermal polymerization has occurred[4]. Do not proceed; discard the solution.
-
Phase 2: SPAAC Reaction Setup
-
Buffer Preparation: Prepare your azide-tagged biomolecule in a physiologically relevant buffer (pH 7.0–7.4).
-
Conjugation: Add the 9-Oxabicyclo[6.1.0]non-3-yne stock solution to the biomolecule mixture. Ensure the final concentration of organic solvent (DMSO) does not exceed 5–10% v/v to prevent protein denaturation.
-
Incubation: Incubate at room temperature for 2–4 hours. Causality: The high ring strain drives the reaction to completion without heating, preserving the structural integrity of sensitive biological targets[2].
Phase 3: Quenching & Spill Response
-
Reaction Quenching: Unreacted cyclooctynes must not be discarded directly into waste streams. Add a 10-fold molar excess of a low-toxicity azide (e.g., 2-azidoethanol) or a thiol (e.g., 2-mercaptoethanol) to the reaction mixture and incubate for 30 minutes. Causality: This scavenges the reactive alkyne, converting it into a stable, inert triazole or thioether.
-
Spill Protocol: If a spill occurs, cover the area with an absorbent pad. Apply a dilute solution of 2-mercaptoethanol over the spill to quench the alkyne, then clean with a 10% bleach solution. Dispose of all cleanup materials in solid hazardous waste.
Operational Workflow Visualization
The following diagram illustrates the critical path from storage to safe disposal, highlighting the mandatory self-validation checkpoints.
Workflow for safe handling, SPAAC reaction, and disposal of 9-Oxabicyclo[6.1.0]non-3-yne.
References
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry (NIH PMC), 2018. Available at:[Link]
-
Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. Organic & Biomolecular Chemistry, 2024. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
